molecular formula C9H8BrNO4 B1446381 Dimethyl 3-bromopyridine-2,6-dicarboxylate CAS No. 316808-11-4

Dimethyl 3-bromopyridine-2,6-dicarboxylate

Cat. No.: B1446381
CAS No.: 316808-11-4
M. Wt: 274.07 g/mol
InChI Key: QGQSYOBORZULRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-bromopyridine-2,6-dicarboxylate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 3-bromopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSYOBORZULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188193
Record name 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316808-11-4
Record name 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316808-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Pyridinedicarboxylic acid, 3-bromo-, 2,6-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS 316808-11-4)

[1][2][3]

Executive Summary

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS 316808-11-4) is a highly functionalized heterocyclic scaffold critical to modern medicinal chemistry and ligand design.[1] Distinguished by its electron-deficient pyridine core, this compound features a chemically labile bromine handle at the C3 position and two ester moieties at the C2 and C6 positions.

This distinct substitution pattern allows for orthogonal functionalization: the bromine atom serves as a prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the ester groups provide handles for cyclization, reduction to alcohols, or hydrolysis to carboxylic acids for metal coordination (pincer ligands). It is a key intermediate in the synthesis of nicotinic receptor modulators and complex metallo-supramolecular polymers.

Part 1: Chemical Profile & Structural Analysis

The reactivity of CAS 316808-11-4 is dictated by the electronic push-pull of its substituents. The pyridine ring is inherently electron-poor; the addition of two electron-withdrawing carbomethoxy groups (-COOMe) at positions 2 and 6 further decreases electron density, making the C3-Br bond highly activated for oxidative addition by transition metals, yet potentially susceptible to nucleophilic aromatic substitution (

Physicochemical Properties Table[2][4][5]
PropertyDataNote
CAS Number 316808-11-4Verified Identity
Molecular Formula

Molecular Weight 274.07 g/mol
Appearance White to off-white solidCrystalline
Density 1.569 ± 0.06 g/cm³Predicted
Boiling Point 370.4 ± 37.0 °CPredicted (760 Torr)
pKa -3.06 ± 0.10Predicted (Conjugate acid)
Solubility DCM, MeOH, DMSOPoor in water

Part 2: Synthesis & Production Strategy

The most robust route to this compound is the acid-catalyzed Fischer esterification of its precursor, 3-bromopyridine-2,6-dicarboxylic acid (CAS 316808-10-3). This method is preferred over acyl chloride intermediates due to milder conditions and ease of purification.

Experimental Protocol: Fischer Esterification

Objective: Conversion of 3-bromopyridine-2,6-dicarboxylic acid to the dimethyl ester.

Reagents
  • Precursor: 3-bromopyridine-2,6-dicarboxylic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, excess, ~5-10 vol)

  • Catalyst: Sulfuric acid (

    
    , conc., 0.1–0.2 equiv) or HCl (gas/conc.)
    
Step-by-Step Methodology
  • Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 3-bromopyridine-2,6-dicarboxylic acid.

  • Solvation: Add anhydrous methanol. The starting material may not fully dissolve at room temperature (RT).

  • Catalyst Addition: Critical Step. Add concentrated

    
     dropwise at RT.
    
    • Causality: Rapid addition can cause localized overheating and boiling. The acid catalyst protonates the carbonyl oxygens, making the carbonyl carbon more electrophilic for methanol attack.

  • Reaction: Heat the mixture to reflux (

    
    ) for 5–8 hours.
    
    • Monitoring: Monitor via TLC (DCM:MeOH 95:5). The di-acid is highly polar and stays at the baseline; the diester is less polar and moves up.

  • Workup:

    • Cool to RT.

    • Concentrate the methanol in vacuo to ~20% of the original volume.

    • Neutralization: Pour the residue onto crushed ice/water and neutralize carefully with saturated

      
       solution to pH ~8.
      
    • Causality: Neutralization prevents hydrolysis of the newly formed ester during extraction and removes trace acid.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from MeOH/Hexane or flash chromatography if necessary.

Part 3: Key Applications & Reactivity

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C3-bromine is the primary handle for diversification. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step of the catalytic cycle, often allowing the reaction to proceed with standard catalysts like


Strategic Insight: Because the 2,6-positions are blocked by esters, regioselectivity issues common in pyridine chemistry are eliminated. However, base sensitivity of the esters requires the use of mild bases (e.g.,


Ligand Synthesis (Pincer Complexes)

Hydrolysis of the ester groups yields the dicarboxylic acid, which can coordinate to lanthanides or transition metals. Alternatively, amidation of the esters yields diamide-pyridine ligands (pincer ligands) used in supramolecular chemistry and catalysis.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Functionalization Pathway

This diagram illustrates the conversion of the acid precursor to the ester and its subsequent divergence into coupling or ligand synthesis pathways.

SynthesisPathwayPrecursor3-Bromo-2,6-dicarboxylic acid(CAS 316808-10-3)TargetDimethyl 3-bromopyridine-2,6-dicarboxylate(CAS 316808-11-4)Precursor->TargetFischer EsterificationReagentsMeOH, H2SO4Reflux, 65°CReagents->TargetSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Target->SuzukiC-Br ActivationHydrolysisHydrolysis/AmidationTarget->HydrolysisEster ModificationProduct_Suzuki3-Aryl-pyridineDerivativesSuzuki->Product_SuzukiProduct_LigandPincer Ligands(MOFs, Catalysis)Hydrolysis->Product_Ligand

Caption: Synthesis of CAS 316808-11-4 via Fischer esterification and downstream divergence into cross-coupling or ligand synthesis.

Diagram 2: Suzuki Coupling Mechanism Logic

This diagram details the logic for selecting reaction conditions to preserve the ester functionality while activating the bromide.

SuzukiLogicStep1Substrate: CAS 316808-11-4(Electron-Deficient Ring)Decision1Select BaseStep1->Decision1OptionAStrong Base (NaOH/KOH)Decision1->OptionAAvoidOptionBMild Base (K3PO4/Cs2CO3)Decision1->OptionBPreferredResultARisk: Ester Hydrolysis(Saponification)OptionA->ResultAResultBSuccess: Intact EstersHigh Yield CouplingOptionB->ResultB

Caption: Decision logic for Suzuki coupling conditions to prevent side reactions on the ester groups.

References

  • ChemicalBook. (2025).[2] this compound - Chemical Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions Using Bromopyridines. Retrieved from

  • BLD Pharm. (2025). Product Safety and Handling: this compound.[4] Retrieved from

  • National Institutes of Health (NIH). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers. PubMed Central. Retrieved from

  • Sunshine Pharma. (2025).[2] 3-bromopyridine-2,6-dicarboxylic Acid Synthesis and Applications. Retrieved from

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and synthesis of Dimethyl 3-bromopyridine-2,6-dicarboxylate , a critical intermediate in the development of metallo-supramolecular ligands and pharmaceutical scaffolds.

Spectral Atlas & Synthetic Methodology

Executive Summary & Chemical Identity

This compound is a functionalized pyridine scaffold used primarily to access non-symmetrical pincer ligands and biologically active pharmacophores. Unlike its symmetric 4-bromo isomer, the 3-bromo substitution breaks the


 symmetry of the pyridine ring, resulting in distinct spectroscopic signatures that are often misidentified in rapid screening.
Core Chemical Data
ParameterDetail
IUPAC Name This compound
CAS Registry 316808-11-4
Molecular Formula

Molecular Weight 274.07 g/mol
Structural Feature Asymmetric substitution (3-position) leads to non-equivalent ester environments.

Synthetic Route & Methodology

The most robust synthesis avoids direct bromination of the dicarboxylate (which often yields mixtures) and instead relies on the oxidation of a pre-brominated lutidine precursor. This ensures regiochemical integrity.

Protocol: Oxidation of 3-Bromo-2,6-lutidine

Reaction Logic: The methyl groups of 2,6-lutidine are activated for oxidation. However, the presence of the electron-withdrawing bromine atom requires strong oxidants like potassium permanganate (


) under aqueous conditions.
Step-by-Step Workflow
  • Starting Material: 3-bromo-2,6-dimethylpyridine (3-bromo-2,6-lutidine).

  • Oxidation:

    • Suspend starting material in water (

      
      ).[1]
      
    • Add

      
       (approx. 5-10 equivalents) portion-wise.
      
    • Critical Control Point: Heat the first half of the addition at 70°C to initiate, then increase to 90°C for the second half to drive the reaction to the dicarboxylic acid intermediate.

    • Note: Incomplete oxidation yields the mono-acid.

  • Workup (Acid Generation):

    • Filter

      
       precipitate while hot.
      
    • Acidify the filtrate with HCl to pH ~1-2 to precipitate 3-bromopyridine-2,6-dicarboxylic acid.

  • Esterification:

    • Reflux the dicarboxylic acid in Methanol (MeOH) with catalytic Sulfuric Acid (

      
      ) or Thionyl Chloride (
      
      
      
      ).
    • Neutralize and extract to yield the dimethyl ester.

Process Visualization (Graphviz)

SynthesisFlow Start Start: 3-bromo-2,6-lutidine Oxidation Oxidation (KMnO4, H2O, 70-90°C) Start->Oxidation Activation Filtration Filtration (Remove MnO2) Oxidation->Filtration Hot Filter Acidification Acidification (HCl, pH 1-2) Filtration->Acidification Filtrate Intermediate Intermediate: 3-bromopyridine-2,6-dicarboxylic acid Acidification->Intermediate Precipitate Esterification Esterification (MeOH, H2SO4, Reflux) Intermediate->Esterification Conversion Product Product: This compound Esterification->Product Isolation

Caption: Step-wise oxidation and esterification workflow ensuring regiochemical retention.

Spectral Characterization

The following data validates the structure, specifically highlighting the asymmetry caused by the 3-bromo substituent.

A. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-


 or 

Diagnostic Feature: Unlike the 4-bromo isomer (which shows a singlet for aromatic protons and a single signal for methyl esters), the 3-bromo isomer displays an AB spin system for the aromatic protons and two distinct methyl singlets .
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.47 Doublet (

Hz)
1HH-4 Deshielded by ortho-Br and para-Ester.
8.08 Doublet (

Hz)
1HH-5 Ortho coupling to H-4.
3.95 Singlet3H-OCH

(C2)
Ester proximal to Br (steric/electronic shift).
3.91 Singlet3H-OCH

(C6)
Ester distal to Br.

Note: In some high-resolution fields, the aromatic signals may appear as doublets of doublets (dd) due to long-range coupling, but the primary ortho-coupling (~8.4 Hz) is the dominant diagnostic feature.

B. Mass Spectrometry (MS)

Method: ESI+ or EI Isotopic Pattern: The presence of one Bromine atom creates a characteristic 1:1 ratio of


 and 

peaks.
Ionm/z (approx)Interpretation

274 / 276 Protonated molecular ion (1:1 intensity ratio).

571 / 573 Sodium adduct of the dimer (common in ESI).
Fragment 243 / 245 Loss of

(31 Da).
C. Infrared Spectroscopy (IR)

Phase: KBr Pellet or ATR Key Bands:

  • 1730 - 1750 cm

    
    :  Strong 
    
    
    
    stretching (Ester). Two bands may be resolved due to asymmetry.
  • 1580 - 1600 cm

    
    :  Pyridine ring 
    
    
    
    /
    
    
    skeletal vibrations.
  • 1200 - 1300 cm

    
    : 
    
    
    
    stretching (Ester).

Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific impurity profiles.

  • Regioisomer Contamination: If the starting material (lutidine) was not pure, the 4-bromo isomer may be present.

    • Check: Look for a singlet at

      
       ppm in 
      
      
      
      NMR.
  • Incomplete Esterification: The mono-ester/mono-acid intermediate.

    • Check: Broad -OH stretch in IR (

      
       cm
      
      
      
      ) and loss of one methyl singlet in NMR.
  • Decarboxylation: Excessive heat during oxidation can lead to the loss of a carboxyl group.

    • Check: MS will show mass

      
      .
      

References

  • Synthesis & NMR Data: New Drug Approvals. (2016).[2] "Avoralstat and intermediates." (Provides specific NMR shifts for the 3-bromo dimethyl ester intermediate).

  • Synthetic Pathway (Oxidation):Cohen, S. M., et al. (2012). "Conversion of Metal Chelators to Selective and Potent Inhibitors of New Delhi Metallo-beta-lactamase." University of California / eScholarship.

  • Commercial Verification:BLD Pharm.

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dimethyl 3-bromopyridine-2,6-dicarboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffolding for Medicinal Chemistry and Ligand Design

Executive Summary

This compound (CAS: 316808-11-4) is a highly functionalized pyridine derivative serving as a critical intermediate in the synthesis of complex pharmaceutical agents and metallo-supramolecular polymers. Distinguished by its orthogonal reactivity—combining a nucleophilic-susceptible bromine handle with two electrophilic ester groups—this compound allows for precise, regioselective molecular construction. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and applications in drug discovery, specifically targeting protein kinase C theta (PKCθ) inhibitors and macrocyclic ligands.

Chemical Identity & Molecular Specifications

The compound is defined by a pyridine core substituted at the 2 and 6 positions with methyl ester groups and at the 3 position with a bromine atom. This substitution pattern induces significant electronic desymmetrization, facilitating selective downstream functionalization.

Parameter Specification
IUPAC Name This compound
CAS Number 316808-11-4
Molecular Formula C

H

BrNO

Molecular Weight 274.07 g/mol
SMILES O=C(C1=NC(C(OC)=O)=CC=C1Br)OC
InChI Key Unique identifier (Standard InChI required for database integration)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route leverages the commercially available 2,6-lutidine (2,6-dimethylpyridine) . The synthesis requires a three-stage sequence: regioselective bromination, exhaustive oxidation, and Fischer esterification. Direct bromination of dipicolinic acid is often low-yielding due to the electron-deficient nature of the ring; thus, installing the halogen before oxidation is the preferred strategy.

Detailed Synthetic Workflow

Step 1: Regioselective Bromination Reaction of 2,6-lutidine with bromine in the presence of oleum or under high-temperature vapor phase conditions yields 3-bromo-2,6-dimethylpyridine. The methyl groups activate the ring, allowing electrophilic aromatic substitution at the 3-position.

Step 2: Oxidative Transformation The methyl groups are oxidized to carboxylic acids using potassium permanganate (KMnO


) in aqueous media. This step yields 3-bromopyridine-2,6-dicarboxylic acid.[1] Control of pH is critical to prevent decarboxylation.

Step 3: Fischer Esterification The final step involves refluxing the dicarboxylic acid in anhydrous methanol with a catalytic amount of sulfuric acid (H


SO

) to yield the dimethyl ester.

SynthesisPathway Lutidine 2,6-Lutidine (Starting Material) Bromination Step 1: Bromination (Br2, Oleum/Heat) Lutidine->Bromination Intermediate1 3-Bromo-2,6-dimethylpyridine Bromination->Intermediate1 Oxidation Step 2: Oxidation (KMnO4, H2O) Intermediate1->Oxidation Intermediate2 3-Bromopyridine- 2,6-dicarboxylic acid Oxidation->Intermediate2 Esterification Step 3: Esterification (MeOH, H2SO4) Intermediate2->Esterification Product Dimethyl 3-bromopyridine- 2,6-dicarboxylate Esterification->Product

Figure 1: Step-wise synthetic pathway from 2,6-lutidine to this compound.[2][3]

Analytical Characterization

Verification of the product structure is essential to ensure the bromine atom is correctly positioned at C3 rather than the symmetric C4 position.

Nuclear Magnetic Resonance (NMR)

The lack of symmetry in the pyridine ring results in distinct splitting patterns for the aromatic protons.

  • 1H NMR (300 MHz, DMSO-d6):

    • δ 8.47 (d, J = 8.4 Hz, 1H): Proton at position 4 (ortho to Br, para to C6-ester).

    • δ 8.08 (dd, J = 4.5, 8.4 Hz, 1H): Proton at position 5 (meta to Br). Note: Coupling constants may vary slightly based on solvent/concentration.

    • δ 3.95 (s, 3H): Methyl ester group (likely C2, closer to Br).

    • δ 3.91 (s, 3H): Methyl ester group (C6).

Mass Spectrometry
  • MS (ES+): m/z 570.6 (2M + Na)

    
    . The presence of the bromine isotope pattern (
    
    
    
    Br/
    
    
    Br) should be visible in the molecular ion cluster [M+H]
    
    
    at approx. 274/276.

Applications in Drug Discovery & Development

The 3-bromo-2,6-diester scaffold is a versatile "linchpin" molecule. Its utility stems from the ability to independently manipulate the esters and the bromide.

Protein Kinase C Theta (PKCθ) Inhibitors

Research indicates that 2,3,6-trisubstituted pyridines are potent scaffolds for PKCθ inhibitors. The bromine at position 3 serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups, while the esters can be converted to amides or heterocycles (e.g., oxadiazoles) to tune solubility and binding affinity.

Ligand Synthesis for Metallo-Supramolecular Polymers

The 2,6-dicarboxylate motif is a classic chelating pincer (dipicolinic acid derivatives). By modifying the 3-position, researchers can attach polymer chains or fluorophores without disrupting the metal-binding pocket. This allows for the creation of functionalized lanthanide luminescent probes or self-healing metallopolymers.

Applications Core Dimethyl 3-bromopyridine- 2,6-dicarboxylate Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Suzuki C-Br Functionalization Hydrolysis Selective Hydrolysis/ Amidation Core->Hydrolysis Ester Modification PKC PKCθ Inhibitors (2,3,6-Trisubstituted Pyridines) Suzuki->PKC Ligands Pincer Ligands (Functionalized Dipicolinic Acids) Suzuki->Ligands Hydrolysis->Ligands Macrocycles Macrocyclic Peptidomimetics Hydrolysis->Macrocycles

Figure 2: Divergent synthetic utility of the scaffold in medicinal and materials chemistry.

Safety & Handling (GHS Classification)

This compound is an alkylating agent precursor and aryl halide. Standard laboratory safety protocols for hazardous organic solids apply.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Use in a fume hood. Avoid dust formation. In case of contact with eyes (P305+P351+P338), rinse cautiously with water for several minutes.

References

  • National Institutes of Health (NIH). (2015). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and characterization of metallo-supramolecular polymers. RSC Advances. Retrieved from [Link]

  • Google Patents. (2014). Synthetic method for 3-bromopyridine and derivatives. CN104130183A.

Sources

Technical Guide: Physicochemical Profiling of Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Profiling of Dimethyl 3-bromopyridine-2,6-dicarboxylate Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Analytical Scientists, and Drug Discovery Researchers[1]

Executive Summary

This compound (CAS 316808-11-4) is a critical heterocyclic scaffold employed in the synthesis of metallo-pharmaceuticals, functionalized pyridine ligands, and agrochemicals.[1] Its utility stems from its orthogonal reactivity: the 2,6-diester motifs allow for cyclization or amidation, while the 3-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

However, the electron-deficient nature of the pyridine ring, exacerbated by the bromine substituent, renders the ester groups highly susceptible to hydrolytic cleavage.[1] Furthermore, the solubility profile is non-trivial due to the competition between the lipophilic diester functionality and the basic pyridine nitrogen.[1] This guide provides a comprehensive framework for characterizing, handling, and stabilizing this intermediate during process development.[1]

Physicochemical Characterization

Before initiating wet-chemistry workflows, the fundamental properties of the molecule must be understood to predict behavior in solution.[1]

Structural Analysis & Calculated Properties

The molecule features a pyridine core substituted with electron-withdrawing groups (EWGs) at positions 2, 3, and 6.[1]

PropertyValue / DescriptorMechanistic Implication
Molecular Formula C₉H₈BrNO₄MW: 274.07 g/mol
Physical State Solid (Crystalline Powder)Typically white to pale yellow; color change indicates degradation (N-oxide formation or photolysis).[1]
Predicted LogP ~1.4 - 1.9Moderately lipophilic; likely soluble in chlorinated solvents and alcohols.[1]
pKa (Pyridine N) ~1.9 - 2.2 (Predicted)The EWGs (esters + Br) significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). Protonation requires strong acidic media (pH < 1).
H-Bond Acceptors 5 (N, 4 Oxygens)High potential for solvation in protic solvents via H-bonding.[1]
Solid-State Stability Risks
  • Hygroscopicity: The diester moiety can adsorb moisture, leading to surface hydrolysis.[1]

  • Photolability: Carbon-Bromine (C-Br) bonds on heteroaromatics are susceptible to homolytic cleavage under UV light, leading to radical degradation products.[1]

Solubility Profiling

Solubility is the gatekeeper for reaction yield and purification efficiency. For this compound, solubility is dictated by the "Like Dissolves Like" principle but modulated by pH due to the pyridine nitrogen.[1]

Solvent Screening Strategy

The following data summarizes the expected solubility behavior based on the compound's polarity profile.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Note
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Ideal for extraction and transport.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Preferred for cross-coupling reactions (high boiling point).[1]
Protic Methanol, EthanolModerate (10-30 mg/mL)Good for recrystallization; risk of transesterification if heated.[1]
Non-Polar Hexanes, HeptaneLow (<1 mg/mL)Useful as an anti-solvent for precipitation.[1]
Aqueous Water (pH 7)Very Low Hydrophobic effect dominates.
Acidic Aqueous 0.1 N HClModerate to High Protonation of Pyridine-N forms the soluble pyridinium salt.[1]
Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. Use this quantitative HPLC-based protocol.

Objective: Determine the saturation solubility in process-relevant solvents.

  • Preparation: Add excess solid this compound (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake/stir at 25°C for 24 hours.

    • Critical Step: Protect from light using amber vials or aluminum foil to prevent photolysis during equilibration.[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.

    • Note: Do not use Nylon filters if using acidic solvents (potential adsorption).

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Stability Assessment

The stability of this compound is governed by two primary degradation pathways: Hydrolysis (chemical instability) and Debromination (photo-instability).[1]

Degradation Pathways Visualization

The diagram below illustrates the stepwise degradation logic.

DegradationPathways cluster_legend Legend Parent Dimethyl 3-bromopyridine- 2,6-dicarboxylate MonoAcid Mono-Methyl Ester (Hydrolysis Intermediate) Parent->MonoAcid H2O / Base / Acid (Fast at pH > 8) Debromo Dimethyl pyridine- 2,6-dicarboxylate Parent->Debromo hv (UV Light) Radical Mechanism DiAcid 3-Bromopyridine- 2,6-dicarboxylic Acid MonoAcid->DiAcid Prolonged Hydrolysis key Blue: Parent | Yellow: Intermediate | Red: Final Degradant | Grey: Photoproduct

Figure 1: Primary degradation pathways including stepwise ester hydrolysis and photolytic dehalogenation.

Hydrolytic Stability

The electron-withdrawing bromine atom at C3 makes the C2-ester carbonyl carbon highly electrophilic.[1] Consequently, this molecule hydrolyzes faster than unsubstituted pyridine diesters.[1]

  • Acidic Conditions (pH < 2): Relatively stable at room temperature. Protonation of the nitrogen creates a dicationic species that repels hydronium ions, slowing hydrolysis.[1]

  • Basic Conditions (pH > 8): Highly Unstable. Hydroxide ions rapidly attack the ester carbonyls. Saponification is irreversible.[1]

  • Neutral Conditions: Stable in dry solvents.[1] In aqueous suspensions, slow surface hydrolysis occurs over days.[1]

Protocol: Forced Degradation Study (Stress Testing)

This protocol validates the stability-indicating nature of your analytical method and defines storage limits.[1]

Experimental Setup: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute 1:1 with the stress media below.

Stress ConditionMediaDuration / TempExpected Outcome
Acid Hydrolysis 0.1 N HCl24 hrs @ 60°C< 5% Degradation (Mono-acid formation).[1]
Base Hydrolysis 0.1 N NaOH1 hr @ RT> 50% Degradation. Immediate quench required.
Oxidation 3% H₂O₂24 hrs @ RTPotential N-Oxide formation (check mass spec +16 Da).[1]
Thermal Solid State7 days @ 80°CStable (unless moisture is present).
Photostability UV/Vis (ICH Q1B)1.2M Lux hoursCritical: Monitor for des-bromo analog (loss of -Br).

Handling & Storage Guidelines

Based on the physicochemical profile, the following Standard Operating Procedures (SOPs) are recommended to maintain compound integrity (>98% purity).

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). While chemically stable at RT, refrigeration retards slow hydrolysis from ambient moisture.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to photolability.[1]

Handling Precautions
  • Moisture Control: Allow the container to reach room temperature before opening to prevent condensation (which fuels hydrolysis).

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) for long-term storage of solutions to prevent transesterification.[1] Use Anhydrous DCM or DMSO for stock solutions.[1]

  • Safety: The compound is an irritant.[3] Wear standard PPE (gloves, goggles).[1] In case of skin contact, wash with soap and water immediately; the lipophilic nature facilitates skin absorption.[1]

References

  • PubChem. (2025).[3] Compound Summary: this compound (CAS 316808-11-4).[1][4][5] National Library of Medicine.[1] [Link]

  • Jahani, F., et al. (2010).[1][6] Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst. Organic Chemistry Portal. [Link]

  • European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: Halogenated Pyridines. [Link]

Sources

Strategic Functionalization of Dimethyl 3-bromopyridine-2,6-dicarboxylate: A Guide to Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of Dimethyl 3-bromopyridine-2,6-dicarboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Linchpin" Scaffold

This compound (CAS: 316808-11-4) is not merely a building block; it is a linchpin scaffold for high-value heterocyclic libraries. Its structural utility lies in its broken symmetry .[1] While the parent pyridine-2,6-dicarboxylate is symmetric, the introduction of the bromine atom at C3 creates three distinct vectors for functionalization:

  • C3-Bromine: A handle for transition-metal catalyzed cross-coupling (Suzuki, Stille, Sonogashira).[1]

  • C6-Ester: The sterically accessible "anchor" for rapid derivatization.[1]

  • C2-Ester: The sterically hindered "gatekeeper," often requiring forcing conditions or specific activation.[1]

This guide details the chemoselective and regioselective manipulations of this core, enabling the synthesis of complex bioactive targets such as HIF prolyl hydroxylase inhibitors and collagen synthesis modulators.[1]

Structural & Electronic Analysis

To manipulate this molecule effectively, one must understand its electronic landscape.[1]

FeatureElectronic EffectSynthetic Consequence
Pyridine Nitrogen Electron-withdrawing (Inductive/Mesomeric)Deactivates ring toward Electrophilic Aromatic Substitution (SEAr); Activates for Nucleophilic Aromatic Substitution (SNAr).
C2/C6 Esters Strong Electron-withdrawingDramatically lowers the LUMO energy of the ring. Facilitates oxidative addition of Pd(0) at the C3-Br bond.[1]
C3-Bromine Weakly deactivating / Steric bulkBreaks symmetry.[1] Sterically shields the C2-ester , making the C6-ester the kinetic site for nucleophilic attack.

Core Transformation I: The C3 Cross-Coupling (The Handle)

The C3 position is the primary vector for increasing molecular complexity (e.g., biaryl formation).[1] Due to the electron-deficient nature of the pyridine ring—amplified by the two ester groups—the C3-Br bond is highly activated for oxidative addition with Palladium(0).

Mechanism: Electronic Activation

Unlike electron-rich aryl bromides that often require bulky, electron-rich phosphines (e.g., Buchwald ligands) to facilitate oxidative addition, this scaffold reacts readily with standard catalysts. The electron-poor ring stabilizes the anionic character of the transition state during oxidative addition.[1]

Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Coupling of this compound with Phenylboronic acid.

Reagents:

  • Scaffold: 1.0 equiv

  • Boronic Acid: 1.1 equiv[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)[1]

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with the scaffold, boronic acid, and Pd catalyst.[1] Evacuate and backfill with Argon (3x).[1]

  • Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

  • Thermal Activation: Heat to 80–90°C. Note: Microwave irradiation (110°C, 20 min) is highly effective for this scaffold.[1]

  • Monitoring: Monitor by TLC/LCMS. The electron-deficient product often fluoresces differently than the starting material.[1]

  • Workup: Filter through Celite to remove Pd black.[1] Partition between EtOAc and water.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Insight: Avoid strong hydroxide bases (KOH/NaOH) if preserving the esters is required.[1] Carbonate or Phosphate bases prevent premature hydrolysis.[1]

Core Transformation II: Regioselective Desymmetrization (The Anchors)

The most powerful application of this scaffold is the ability to differentiate the two ester groups without protecting groups.[1] This relies on Steric Steering .

The Steric Argument

The Bromine atom at C3 possesses a Van der Waals radius of ~1.85 Å.[1] It exerts significant steric pressure on the adjacent C2-carbonyl.[1] The C6-carbonyl, being remote, is sterically accessible.[1]

A. Regioselective Hydrolysis (Mono-acid formation)

Target: 3-bromo-6-(methoxycarbonyl)picolinic acid (Hydrolysis at C6).

  • Reagent: LiOH (1.05 equiv) in THF/H₂O (0°C to RT).

  • Outcome: The hydroxide ion preferentially attacks the C6 ester.[1]

  • Selectivity: Typically >10:1 (C6:C2).[1]

  • Protocol Note: Perform at 0°C to maximize kinetic selectivity. If the temperature rises, thermodynamic equilibration may lead to di-acid or mixtures.

B. Regioselective Reduction (Mono-alcohol formation)

Target: Methyl 3-bromo-6-(hydroxymethyl)picolinate.

  • Reagent: NaBH₄ (1.0 equiv) in MeOH/CaCl₂.

  • Mechanism: The C6 ester is reduced to the primary alcohol, leaving the C2 ester intact due to steric shielding.[1]

  • Precaution: Avoid LiAlH₄ as it may cause debromination or over-reduction of the pyridine ring.[1]

Visualizing the Divergent Synthesis

The following diagram illustrates the logical flow of transformations starting from the core scaffold.

G Core Dimethyl 3-bromopyridine- 2,6-dicarboxylate Suzuki Suzuki Coupling (C3-Aryl) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Hydrolysis Selective Hydrolysis (C6-COOH) Core->Hydrolysis 1.0 eq LiOH, 0°C Biaryl Dimethyl 3-arylpyridine- 2,6-dicarboxylate Suzuki->Biaryl Biaryl->Hydrolysis Divergent Path MonoAcid 3-bromo-6-(methoxycarbonyl) picolinic acid Hydrolysis->MonoAcid Kinetic Control Amide Amide Coupling (C6-CONHR) MonoAcid->Amide HATU, R-NH2 Final Differentiated Ligand/Drug Core Amide->Final Further C2/C3 Mod

Caption: Divergent synthetic pathways leveraging the steric differentiation between C2 and C6 esters and the electronic activation of C3-Br.

Case Study: Synthesis of HIF Prolyl Hydroxylase Inhibitor Analogs

HIF-PH inhibitors (e.g., Vadadustat derivatives) often feature a pyridine core with a glycine amide tail.[1] This scaffold is ideal for such construction.[1]

Target Structure: A 3-biaryl-pyridine-2-glycinamide derivative.

Experimental Workflow:

  • Step 1 (C3 Functionalization): Perform Suzuki coupling on This compound with p-chlorophenylboronic acid.

    • Result: Dimethyl 3-(4-chlorophenyl)pyridine-2,6-dicarboxylate.

  • Step 2 (C6 Differentiation): Selective hydrolysis using 1.0 eq NaOH in MeOH/Water at 0°C.

    • Result: 5-(4-chlorophenyl)-6-(methoxycarbonyl)picolinic acid (Hydrolysis occurs at C6, distal to the aryl group).

    • Note: The bulky aryl group at C3 further protects the C2 ester.[1]

  • Step 3 (Decarboxylation - Optional): If a mono-ester is required, the acid can be decarboxylated (heat/Cu), or coupled to an amine.

  • Step 4 (C2 Functionalization): If the target requires a glycine tail at C2, the remaining ester is hydrolyzed (forcing conditions: 2M NaOH, 60°C) and coupled with Glycine-tert-butyl ester.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Suzuki Coupling Protodebromination (reduction of Br to H)Use anhydrous solvents; switch to Pd(dppf)Cl₂; lower reaction temperature.
Hydrolysis at both C2 and C6 Temperature too high or excess baseStrictly control temp at 0°C; use stoichiometric LiOH (1.0 equiv) via syringe pump.
Black precipitate in reaction Pd precipitation (catalyst death)Ensure efficient degassing; add extra ligand (PPh₃); check solvent quality.
Incomplete Reduction (Ester to Alcohol) Boron complex formationQuench with dilute HCl/MeOH and reflux briefly to break Boron-Nitrogen complexes.[1]

References

  • National Institutes of Health (NIH). (2025).[1] Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryltrifluoroborates. PubMed Central.[1] Retrieved from [Link]

  • ResearchGate. (2025). Regioselectivity in Suzuki cross-coupling reactions of dibromopyridines. Retrieved from [Link]

  • ScienceDirect. (2019).[1] Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Utility in Serine Protease Inhibitor Design[1][2][3]

Executive Summary

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4) is a specialized heterocyclic scaffold critical to the synthesis of next-generation serine protease inhibitors. While the molecule itself is a synthetic intermediate, its Mechanism of Action (MOA) is defined by its role as the structural core for drugs targeting Plasma Kallikrein (pKal) , most notably Avoralstat (BCX-4161) .

This guide analyzes the compound through two distinct mechanistic lenses:

  • Chemical Mechanism: How its unique substitution pattern (3-bromo, 2,6-diester) facilitates the rapid assembly of "pincer-like" enzyme inhibitors via Suzuki-Miyaura cross-coupling and selective amidation.

  • Pharmacological Mechanism: How the resulting pharmacophore inhibits the Contact Activation System to treat Hereditary Angioedema (HAE).

Chemical Identity & Properties
PropertySpecification
IUPAC Name This compound
CAS Number 316808-11-4
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Key Functional Groups [1][2][3][4][5][6][7][8] • C3-Bromide: Orthogonal handle for Pd-catalyzed cross-coupling.• C2, C6-Esters: Electrophilic sites for localized amidation (P1/P1' pocket targeting).
Chemical Mechanism: The Scaffold Architecture

The "mechanism" of this intermediate lies in its ability to serve as a trifunctional divergence point. The high-value utility arises from the electronic differentiation between the C3 halogen and the C2/C6 esters.

3.1. Synthetic Logic & Causality

The synthesis of high-affinity kallikrein inhibitors requires a central core that can project hydrophobic groups into the S1/S2 specificity pockets of the enzyme while maintaining water solubility.

  • The 2,6-Dicarboxylate Motif: These positions are converted into amides to form hydrogen bonds with the serine protease active site backbone (Gly-193, Ser-195 regions).

  • The 3-Bromo "Handle": This is the critical site for Suzuki-Miyaura coupling . It allows the attachment of bulky aryl groups (e.g., the amino-iminomethyl-phenyl moiety in Avoralstat) that occupy the hydrophobic S3/S4 pockets, conferring selectivity over other serine proteases like thrombin or Factor Xa.

3.2. Synthesis Workflow Visualization

The following diagram illustrates the transformation from raw material (Lutidine) to the active Pharmacophore (Avoralstat-class).

SynthesisPathway Lutidine 3-Bromo-2,6-lutidine (Precursor) Diacid 3-Bromopyridine- 2,6-dicarboxylic acid Lutidine->Diacid KMnO4 Oxidation (Aq. Reflux) Ester Dimethyl 3-bromo- pyridine-2,6-dicarboxylate (The Scaffold) Diacid->Ester MeOH / H2SO4 (Esterification) Coupled C3-Aryl Intermediate (Suzuki Product) Ester->Coupled Suzuki Coupling (Ar-B(OH)2, Pd cat.) Drug Avoralstat (BCX-4161) (Active Drug) Coupled->Drug Selective Amidation (R-NH2)

Figure 1: Synthetic trajectory from precursor to active pharmaceutical ingredient.[1][3]

Pharmacological Mechanism: Plasma Kallikrein Inhibition[8][9][10][12]

The biological relevance of this compound is realized only after its conversion into the final inhibitor. The resulting drug operates within the Contact Activation System .

4.1. The Target: Plasma Kallikrein (pKal)

Plasma Kallikrein is a serine protease that circulates as an inactive zymogen (prekallikrein). Upon activation by Factor XIIa, pKal cleaves High Molecular Weight Kininogen (HMWK) to release Bradykinin .

4.2. Mechanism of Action in Hereditary Angioedema (HAE)

In patients with HAE, a deficiency in C1-Inhibitor leads to uncontrolled pKal activity.

  • Unchecked Cleavage: Excessive pKal activity generates a surplus of Bradykinin.

  • Vascular Permeability: Bradykinin binds to B2 receptors on endothelial cells, causing massive fluid leakage (angioedema).

  • Inhibition: The pyridine-based drug (derived from the 3-bromo scaffold) binds tightly to the active site of pKal. The substituents at positions 2, 3, and 6 lock the enzyme in an inactive conformation, halting HMWK cleavage and preventing the angioedema attack.

4.3. Signaling Pathway Diagram

MOA_Pathway FXIIa Factor XIIa (Activator) PreKal Prekallikrein FXIIa->PreKal Activates pKal Plasma Kallikrein (Target Enzyme) PreKal->pKal HMWK HMW Kininogen pKal->HMWK Cleaves Inhibitor Pyridine-Core Inhibitor (Derived from Scaffold) Inhibitor->pKal BLOCKS (Ki < 1 nM) Bradykinin Bradykinin (Inflammatory Mediator) HMWK->Bradykinin Releases B2Rec B2 Receptor (Endothelium) Bradykinin->B2Rec Binds Edema Angioedema Attack (Swelling) B2Rec->Edema Signaling Cascade

Figure 2: Biological cascade showing the precise intervention point of the inhibitor.

Experimental Protocols

The following protocols are synthesized from validated synthesis routes for Kallikrein inhibitors and Metallo-beta-lactamase inhibitors.

Protocol A: Synthesis of this compound

This step establishes the scaffold from the commercially available lutidine precursor.

  • Oxidation:

    • Charge a reactor with 3-bromo-2,6-lutidine (1.0 eq) and water (12 vol).

    • Heat to 70°C.

    • Add KMnO₄ (10.0 eq) portion-wise over 4 hours. Note: Exothermic reaction; control temperature < 95°C.

    • Reflux for 3 hours. Filter hot through Celite to remove MnO₂.

    • Acidify filtrate with HCl to pH 1. Collect the white precipitate (Diacid). Yield: ~85%.

  • Esterification:

    • Suspend the Diacid (1.0 eq) in Methanol (10 vol).

    • Slowly add concentrated H₂SO₄ (2.0 eq) or Thionyl Chloride.

    • Reflux for 5-8 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Cool to 0°C. Neutralize with NaHCO₃ (aq).

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Result: White solid (The Scaffold). Purity >97%.

Protocol B: Suzuki-Miyaura Functionalization (C3-Arylation)

This step demonstrates the utility of the bromine "handle".

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.5 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas with Nitrogen for 15 mins.

  • Reaction:

    • Combine reagents in a sealed tube/reactor.

    • Heat to 90°C for 12 hours.

    • Checkpoint: The bromine at C3 is more reactive than the esters, allowing selective C-C bond formation without hydrolyzing the esters if conditions are mild.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography.

References
  • Synthesis of Kallikrein Inhibitors (Avoralstat Intermediate)

    • Source: BioCryst Pharmaceuticals / Patent Liter
    • Context: Describes the large-scale oxidation of 3-bromo-2,6-lutidine to the di-acid and subsequent esterific
    • URL:

  • Pharmacology of Avoralstat (BCX-4161)

    • Title: Safety, Pharmacokinetics, and Pharmacodynamics of Avoralstat, an Oral Plasma Kallikrein Inhibitor: Phase 1 Study.[9]

    • Source: PubMed / NIH.
    • URL:[Link]

  • General Synthesis of Pyridine-2,6-dicarboxylates

    • Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Deriv
    • Source: PMC / PubMed Central.
    • URL:[Link]

  • Metallo-beta-lactamase Inhibition (Secondary Application)

    • Title: Conversion of Metal Chelators to Selective and Potent Inhibitors of New Delhi Metallo-beta-lactamase.
    • Source: UC San Diego Electronic Theses and Dissert
    • URL:[Link][1][8]

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Trifunctional Scaffold: A Technical Guide to Dimethyl 3-bromopyridine-2,6-dicarboxylate in Advanced Organic Synthesis

Executive Summary

This compound (hereafter referred to as 3-Br-DPD ) represents a high-value "trifunctional" intermediate in medicinal chemistry and ligand design. Unlike its more common isomer, the 4-bromo derivative (derived from chelidamic acid), the 3-bromo variant offers a unique substitution pattern that breaks the symmetry of the pyridine ring.

This desymmetrization is critical for drug discovery. It allows researchers to install three distinct pharmacophores:

  • C3 Position: Available for cross-coupling (Suzuki, Stille, Sonogashira).

  • C2 Position: A sterically crowded ester, often distinguishable from C6.

  • C6 Position: An accessible ester for rapid derivatization (amides, heterocycles).

This guide provides a validated roadmap for synthesizing, handling, and deploying 3-Br-DPD, focusing on overcoming the steric and electronic challenges inherent to the 3-position.

Structural Analysis & Reactivity Profile

The utility of 3-Br-DPD lies in its electronic environment. The pyridine nitrogen is electron-deficient, activating the ring for nucleophilic aromatic substitution (


), although the bromine at C3 is primarily utilized for palladium-catalyzed cross-coupling.
FeatureChemical ConsequenceApplication Utility
3-Bromo Substituent Ortho to C2-ester; sterically hindered.Site for C-C bond formation (Suzuki/Sonogashira).[1] Requires specialized ligands (e.g., S-Phos) due to hindrance.
2,6-Diester Motifs Electron-withdrawing; deactivates ring.Precursors for amides, alcohols, or heterocycles (oxadiazoles).
Pyridine Nitrogen Basic, but reduced basicity due to esters.Can form N-oxides for C-H activation or coordinate metals in pincer ligands.

Synthesis: The Oxidative Route

While the 4-bromo isomer is synthesized from chelidamic acid, 3-Br-DPD is best accessed via the oxidation of 3-bromo-2,6-dimethylpyridine (3-bromo-2,6-lutidine) . Direct bromination of dipicolinic acid is inefficient due to electronic deactivation.

Validated Synthetic Workflow
  • Precursor: 3-bromo-2,6-dimethylpyridine (CAS: 3430-31-7).

  • Oxidation: Potassium Permanganate (

    
    ) oxidation converts the methyl groups to carboxylic acids.
    
  • Esterification: Acid-catalyzed esterification yields the target diester.

Visualizing the Pathway (DOT Diagram)

Synthesis_Pathway Start 3-Bromo-2,6-lutidine (Precursor) Oxidation Oxidation (KMnO4, H2O, Reflux) Start->Oxidation Step 1 Diacid 3-Bromopyridine- 2,6-dicarboxylic acid Oxidation->Diacid Yield: ~60-70% Esterification Esterification (MeOH, SOCl2) Diacid->Esterification Step 2 Product Dimethyl 3-bromopyridine- 2,6-dicarboxylate Esterification->Product Yield: >90%

Figure 1: The oxidative synthesis route avoids the selectivity issues of direct pyridine bromination.

Experimental Protocols

Protocol A: Synthesis of 3-Bromopyridine-2,6-dicarboxylic Acid

Context: This step requires careful control of the exotherm associated with permanganate oxidation.

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Reagents: Suspend 3-bromo-2,6-dimethylpyridine (18.6 g, 100 mmol) in water (500 mL).

  • Oxidation: Add

    
      (79.0 g, 500 mmol, 5 equiv) in portions over 2 hours while heating to 80°C. Caution: Vigorous exotherm.
    
  • Workup: Reflux for 12 hours. Filter the hot mixture through Celite to remove

    
    . Wash the pad with hot water.
    
  • Isolation: Concentrate the filtrate to ~100 mL. Acidify to pH 1-2 with concentrated HCl. The white precipitate (diacid) is collected by filtration.[2]

  • Yield: Expect 14–17 g (60–70%).

Protocol B: Esterification to 3-Br-DPD

Context: Thionyl chloride provides an irreversible drive to the ester, superior to acid-catalyzed equilibrium methods.

  • Setup: Dry 500 mL round-bottom flask under

    
    .
    
  • Reaction: Suspend the diacid (12.3 g, 50 mmol) in anhydrous Methanol (200 mL). Cool to 0°C.

  • Addition: Add Thionyl Chloride (

    
    )  (11 mL, 150 mmol) dropwise.
    
  • Completion: Reflux for 4 hours. Monitor by TLC (the diester is significantly less polar than the acid).

  • Purification: Evaporate solvent. Redissolve residue in DCM, wash with sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Result: Off-white solid.

Downstream Applications: The Divergent Map

Once synthesized, 3-Br-DPD serves as a branching point. The "Ortho Effect" is the governing principle here: the C2-ester is sterically shielded by the C3-bromine, while the C6-ester is exposed.

Key Transformations
  • Suzuki-Miyaura Coupling: The C3-Br bond is deactivated compared to bromobenzene but reactive enough for Pd-catalysis.

    • Catalyst Choice:

      
       or 
      
      
      
      + S-Phos.
    • Critical Note: Use anhydrous conditions (Dioxane/DMF) to prevent hydrolysis of the esters.

  • Selective Reduction:

    
     in MeOH at 0°C will preferentially reduce the C6-ester  to the alcohol, leaving the hindered C2-ester intact. This allows for the construction of asymmetric ligands.
    
Visualizing Reactivity (DOT Diagram)

Reactivity_Map Core Dimethyl 3-bromopyridine- 2,6-dicarboxylate Suzuki Suzuki Coupling (C3-Aryl) Core->Suzuki Pd(0), Ar-B(OH)2 Red_Selective Selective Reduction (C6-Alcohol) Core->Red_Selective NaBH4, 0°C Hydrolysis Saponification (Diacid Salt) Core->Hydrolysis LiOH, THF/H2O Biaryl Biaryl Diester (Drug Scaffold) Suzuki->Biaryl Ligand Asymmetric Pincer Ligand Precursor Red_Selective->Ligand MOF Metal-Organic Framework Linker Hydrolysis->MOF

Figure 2: The steric differentiation between C2 and C6 allows for regioselective functionalization.

References

  • Synthesis of Pyridine Dicarboxylates via Oxidation

    • Title: "Oxidation of Alkylpyridines: A Review of Synthetic Methods."
    • Source:Chemical Reviews, 2015.
    • Relevance: Validates the oxidation protocol for lutidine deriv
    • URL:[Link]

  • Suzuki Coupling on Hindered Pyridines

    • Title: "Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014."
    • Source:Molecules, 2015.
    • Relevance: Discusses ligand choices (like S-Phos) for sterically hindered heteroaryl halides.
    • URL:[Link]

  • Selective Reduction of Pyridine Esters

    • Title: "Regioselective Reduction of Pyridine Dicarboxylic Esters."
    • Source:Tetrahedron Letters, 2012.
    • Relevance: Provides the mechanistic basis for distinguishing C2 vs C6 esters using borohydrides.
    • URL:[Link]

  • General Reactivity of 2,6-Disubstituted Pyridines

    • Title: "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Deriv
    • Source:Crystals, 2020.
    • Relevance: Illustrates the downstream conversion of the diester to diamides for ligand synthesis.
    • URL:[Link]

Sources

Strategic Utilization of Dimethyl 3-bromopyridine-2,6-dicarboxylate in Modern Medicinal Chemistry

[1]

Executive Summary: The "Gateway Scaffold" Concept

In the landscape of heterocyclic building blocks, This compound (CAS 316808-11-4) occupies a critical niche as a "gateway scaffold."[1] Unlike its symmetric 4-bromo counterpart (often used in supramolecular ligand design), the 3-bromo isomer offers inherent desymmetrization.[1] This structural feature allows medicinal chemists to selectively functionalize the pyridine core, creating high-value intermediates for Kallikrein inhibitors (e.g., Avoralstat), HIF-prolyl hydroxylase (HIF-PH) inhibitors , and metallo-

1

This guide details the synthesis, reactivity profile, and application of this scaffold, moving beyond basic catalog data to provide field-proven protocols for scale-up and diversification.[1]

Structural Analysis & Reactivity Profile

The utility of this molecule stems from the orthogonal reactivity of its three functional handles:

  • C-3 Bromine: Sterically crowded but electronically activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1] The electron-deficient pyridine ring facilitates oxidative addition.[1][2]

  • C-2 & C-6 Esters: These equivalent esters can be differentiated after C-3 functionalization.[1][2] The C-2 ester (proximal to the bromine/aryl group) often exhibits different hydrolysis kinetics compared to the C-6 ester due to steric hindrance, enabling regioselective mono-hydrolysis.[1]

Reactivity Decision Matrix
Functional HandlePrimary Reaction ClassKey ConstraintStrategic Value
C-3 Bromine Pd-Catalyzed Cross-CouplingSteric hindrance from C-2 esterIntroduction of hydrophobic pharmacophores (e.g., biaryl systems).[1]
C-2/C-6 Esters Nucleophilic Acyl SubstitutionCompetitive hydrolysisFormation of macrocycles or asymmetric diamides.[1]
Pyridine Nitrogen N-Oxidation / CoordinationDeactivation by estersModulation of solubility and metabolic stability.[1][2]

Mandatory Visualization: Scaffold Diversification Map

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

GCoreDimethyl 3-bromopyridine-2,6-dicarboxylateSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))Core->SuzukiMacroDiamidation(Diamines)Core->MacroLutidine3-Bromo-2,6-lutidineOxidationKMnO4 OxidationLutidine->OxidationOxidation->CoreBiaryl3-Aryl-pyridine-2,6-dicarboxylateSuzuki->BiarylHydrolysisSelective Hydrolysis(LiOH, 1 eq)Biaryl->HydrolysisMonoAcidMono-acid / Mono-ester(Desymmetrized)Hydrolysis->MonoAcidCyclePyridine-basedMacrocyclesMacro->Cycle

Caption: Divergent synthesis pathways. The 3-bromo position serves as the primary diversification point (Suzuki), while esters allow for downstream cyclization or asymmetry.[1]

Experimental Protocol: Industrial Synthesis of the Core

Context: While commercially available, high-purity synthesis is often required in-house to avoid transition metal contaminants from commercial suppliers.[1]

Workflow: Oxidation of 3-Bromo-2,6-lutidine

Objective: Convert 3-bromo-2,6-dimethylpyridine to the dicarboxylic acid, followed by esterification.

Reagents:

  • 3-Bromo-2,6-dimethylpyridine (1.0 eq)[1]

  • Potassium Permanganate (KMnO₄) (10.0 eq)[2]

  • Water (Solvent)[1][2]

  • Methanol / H₂SO₄ (for esterification)[1][2]

Step-by-Step Methodology:

  • Oxidation Phase:

    • Charge a reactor with 3-bromo-2,6-dimethylpyridine suspended in water.[1]

    • Heat to 70°C .

    • Add KMnO₄ portion-wise over 4–6 hours. Critical: Control exotherm and foaming.[2] The reaction is heterogeneous; vigorous stirring is required.[2]

    • Raise temperature to 90°C for 2 hours to ensure complete oxidation of the methyl groups to carboxylates.

    • Filtration: Filter the hot mixture through Celite to remove MnO₂ byproducts.[2] Wash the cake with hot water.

    • Isolation: Acidify the colorless filtrate with HCl (pH ~1-2). The diacid (3-bromopyridine-2,6-dicarboxylic acid) may precipitate or require concentration.[1]

  • Esterification Phase:

    • Suspend the crude diacid in Methanol (MeOH).[2]

    • Add catalytic concentrated H₂SO₄ (0.1 eq).[2]

    • Reflux for 12–24 hours.[2] Monitor by TLC/HPLC for disappearance of the mono-ester intermediate.

    • Workup: Concentrate MeOH, neutralize with NaHCO₃, and extract with Ethyl Acetate.

    • Purification: Recrystallization from MeOH/Water or column chromatography (Hexane/EtOAc).[2]

Yield Expectation: 40–50% overall (from lutidine).[2] Validation: ¹H NMR (DMSO-d₆) should show two distinct methyl singlets (esters) if the symmetry is broken, or one singlet (6H) if symmetric, plus the aromatic protons.[2] Correction: In the 3-bromo compound, the methyl esters are chemically non-equivalent due to the adjacent bromine, appearing as two close singlets or one broadened singlet depending on resolution.

Case Study: Synthesis of Avoralstat (BCX4161)

Application: Plasma Kallikrein Inhibitor for Hereditary Angioedema.[2]

The synthesis of Avoralstat highlights the strategic value of the 3-bromo position. The scaffold is not merely a linker; it is the core pharmacophore.[2]

The Critical Step: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with a substituted phenylboronic acid.[1]

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Robust catalysts for electron-deficient aryl bromides.[1]
Base K₂CO₃ or Cs₂CO₃Carbonates are preferred over phosphates to prevent ester hydrolysis during coupling.[2]
Solvent Toluene/Water or DME/WaterBiphasic systems favor the solubility of inorganic bases while protecting the ester.
Temperature 80–100°CRequired to overcome steric hindrance at the C-3 position.[1][2]

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C(3)-Br bond.[2] The electron-withdrawing esters at C-2/C-6 facilitate this step despite steric crowding.[1]

  • Transmetallation: The phenylboronic acid transfers the aryl group.[2]

  • Reductive Elimination: Formation of the C-C bond, yielding the 3-aryl-pyridine-2,6-dicarboxylate.[1]

Downstream Processing: Following the coupling, the diester undergoes ammonolysis or selective hydrolysis to generate the amide functionalities required for the final drug candidate.

Quality & Stability Standards

For pharmaceutical use, the following specifications are standard for this intermediate:

  • Appearance: White to off-white crystalline solid.[1][2]

  • Purity (HPLC): >98.0% (Area %).[2]

  • Impurity Profile:

    • 4-Bromo isomer: Must be <0.1% (arises from impure lutidine starting material).[2]

    • Mono-methyl ester: <0.5% (incomplete esterification).[2]

  • Residual Solvents: Methanol <3000 ppm.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.[1]

References

  • Synthesis of Pyridine-2,6-dicarboxylates via Oxidation: Title: "Conversion of Metal Chelators to Selective and Potent Inhibitors of New Delhi Metallo-beta-lactamase" Source: University of California San Diego, Electronic Theses and Dissertations (2015). URL:[Link] Relevance: details the KMnO4 oxidation protocol for 3-bromo-2,6-dimethylpyridine.

  • Application in Kallikrein Inhibitors (Avoralstat): Title: "Prodrugs of kallikrein inhibitors (WO2018081513A1)" Source: Google Patents / BioCryst Pharmaceuticals.[2] URL: Relevance: Explicitly lists this compound as Intermediate 1h/5d in the synthesis of kallikrein inhibitors.[1]

  • Pd-Catalyzed Amination and Macrocyclization: Title: "Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines" Source: Collection of Czechoslovak Chemical Communications (2007). URL:[Link] Relevance: Discusses the reactivity of 2,6-functionalized pyridines in macrocycle synthesis.

  • HIF-PH Inhibitor Context: Title: "Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease" Source:[1][3] Kidney International (2018). URL:[Link] Relevance: Provides the therapeutic context for pyridine-dicarboxamide scaffolds.[1][2]

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" for agrochemical production

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Dimethyl 3-bromopyridine-2,6-dicarboxylate in Agrochemical Synthesis Subtitle: Process Chemistry, Manufacturing Protocols, and Downstream Applications for Next-Generation Crop Protection

Executive Summary

This compound (CAS 316808-11-4) has emerged as a high-value "privileged scaffold" in the discovery and production of pyridine-based agrochemicals. Unlike simple pyridine derivatives, this molecule offers a unique trifunctional core: two electrophilic ester handles at the C2 and C6 positions and a nucleophilic/cross-coupling-ready bromide at the C3 position.

This technical guide outlines the optimized industrial synthesis of this intermediate, its critical role in developing auxinic herbicides and SDHI (Succinate Dehydrogenase Inhibitor) fungicides, and the safety protocols required for its manufacture.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
CAS Number 316808-11-4
Molecular Formula C₉H₈BrNO₄
Molecular Weight 274.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 128–132 °C
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Purity Standard ≥98.0% (HPLC)

Industrial Synthesis & Process Chemistry

The production of this compound typically follows a linear three-step sequence starting from commercially available 2,6-lutidine (2,6-dimethylpyridine).

Step 1: Regioselective Bromination

Objective: Introduce the bromine atom at the C3 position while minimizing 3,5-dibromination.

  • Precursors: 2,6-Lutidine, Bromine (

    
    ), Oleum (20-65% 
    
    
    
    ).
  • Mechanism: Electrophilic aromatic substitution. The methyl groups activate the ring, but the acidic conditions protonate the nitrogen, deactivating it to prevent over-bromination.

  • Protocol: 2,6-Lutidine is dissolved in oleum. Bromine is added dropwise at 80–100°C. The reaction is quenched on ice, and the pH is adjusted to liberate the free base 3-bromo-2,6-lutidine.

  • Critical Parameter: Temperature control is vital; exceeding 130°C promotes dibromination.

Step 2: Exhaustive Oxidation

Objective: Convert both methyl groups to carboxylic acids without dehalogenating the ring.

  • Reagents: Potassium Permanganate (

    
    ) or aqueous Nitric Acid (
    
    
    
    ) with Cobalt catalyst.
  • Protocol: The 3-bromo-2,6-lutidine is suspended in water.

    
     (4-6 equivalents) is added in portions at 60–80°C. The manganese dioxide (
    
    
    
    ) byproduct is filtered hot. The filtrate is acidified to pH 1–2 to precipitate 3-bromopyridine-2,6-dicarboxylic acid.
  • Yield Optimization: Stepwise addition of oxidant prevents "ring burn" (oxidative degradation of the pyridine ring).

Step 3: Fischer Esterification

Objective: Convert the dicarboxylic acid to the dimethyl diester for solubility and downstream utility.

  • Reagents: Methanol (MeOH), Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    ).[1]
  • Protocol: The diacid is suspended in excess anhydrous methanol. Thionyl chloride (2.5 eq) is added dropwise at 0°C (exothermic). The mixture is refluxed for 6-12 hours. Solvent is removed, and the product is recrystallized.[1][2][3][4]

SynthesisPath Lutidine 2,6-Lutidine (Starting Material) Bromination Step 1: Bromination (Br2/Oleum, 90°C) Lutidine->Bromination Inter1 3-Bromo-2,6-lutidine Bromination->Inter1 Oxidation Step 2: Oxidation (KMnO4/H2O, 70°C) Inter1->Oxidation Inter2 3-Bromopyridine- 2,6-dicarboxylic acid Oxidation->Inter2 Esterification Step 3: Esterification (MeOH/SOCl2, Reflux) Inter2->Esterification Product Dimethyl 3-bromopyridine- 2,6-dicarboxylate Esterification->Product

Figure 1: Industrial synthesis pathway from 2,6-lutidine to the target diester.

Agrochemical Applications & Downstream Logic

This molecule is not usually the final Active Ingredient (AI) but a Late-Stage Intermediate (LSI) . Its value lies in its versatility for two major classes of agrochemicals:

A. Synthetic Auxin Herbicides (Pyridine Carboxylates)
  • Mechanism: These herbicides mimic the plant growth hormone indole-3-acetic acid (IAA).

  • Utilization: The 2,6-dicarboxylate core is often desymmetrized. One ester is hydrolyzed to the acid (active pharmacophore), while the other may be converted to an amide or reduced.

  • The "Bromo-Handle": The C3-bromide allows for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, increasing lipophilicity and binding affinity to the TIR1 ubiquitin ligase complex in plants.

B. SDHI Fungicides (Succinate Dehydrogenase Inhibitors)
  • Mechanism: Inhibition of fungal respiration complex II.

  • Utilization: The ester groups are converted into amides. Many modern SDHIs (e.g., Boscalid analogs) utilize a pyridine-carboxamide core.

  • Workflow:

    • Selective Hydrolysis: Convert one ester to acid.

    • Amidation: React with an aniline derivative.

    • Cross-Coupling: Use the C3-Br to attach a lipophilic tail (phenyl or alkyl group) essential for fungal membrane penetration.

Downstream cluster_Herb Pathway A: Auxin Herbicides cluster_Fung Pathway B: SDHI Fungicides Target Dimethyl 3-bromopyridine- 2,6-dicarboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Target->Suzuki Amidation Amidation (R-NH2) Target->Amidation Hydrolysis Selective Hydrolysis Suzuki->Hydrolysis Herbicide 3-Aryl-pyridine-2-carboxylic acid (Auxin Mimic) Hydrolysis->Herbicide Coupling C3-Functionalization Amidation->Coupling Fungicide Pyridine-dicarboxamide (SDHI Analog) Coupling->Fungicide

Figure 2: Divergent synthesis pathways for herbicide and fungicide development.

Safety & Handling (E-E-A-T)

  • Toxicological Hazards:

    • Acute Toxicity: Classified as H301 (Toxic if swallowed) and H315 (Causes skin irritation) .

    • Eye Damage: H319 (Causes serious eye irritation) . Pyridine esters can hydrolyze in the eye to form acidic species.

  • Process Safety:

    • Bromination: Handling elemental bromine requires teflon-lined piping and scrubbers for HBr off-gas.

    • Oxidation:

      
       is a strong oxidizer; avoid contact with organic solvents (acetone, alcohols) during the addition phase to prevent thermal runaway.
      
    • Waste: The manganese dioxide sludge from Step 2 must be treated as hazardous waste or regenerated.

References

  • Synthesis of 3-bromopyridine derivatives: Google Patents. (2014). "Synthetic method for 3-bromopyridine." CN104130183A. Link

  • Oxidation Protocols: RSC Advances. (2014). "Synthesis and characterization of metallo-supramolecular polymers... Dimethyl 4-bromopyridine-2,6-dicarboxylate." (Analogous protocol adapted for 3-bromo isomer). Link

  • Agrochemical Utility: European Patent Office. (2021). "Compositions Comprising Pyridine Carboxylate Herbicides." EP3876726B1. Link

  • Safety Data: Sigma-Aldrich. (2024). "Safety Data Sheet: Dimethyl pyridine-2,6-dicarboxylate derivatives." Link

  • Cross-Coupling Utility: National Institutes of Health (NIH). (2011). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Link

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" for histone demethylase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Dimethyl 3-bromopyridine-2,6-dicarboxylate Sub-Title: A Pro-Drug Scaffold and Synthetic Intermediate for JmjC Histone Demethylase Inhibition

Part 1: Executive Summary & Mechanistic Rationale

This compound represents a specialized "privileged scaffold" in the design of epigenetic modulators, specifically targeting the JmjC domain-containing histone demethylases (KDMs). While pyridine-2,4-dicarboxylates (2,4-PDCA) are the canonical inhibitors of this family, the 2,6-dicarboxylate (dipicolinic acid) core offers a distinct tridentate chelation geometry.

This molecule serves two distinct functions in drug discovery:

  • Cell-Permeable Pro-Drug: The dimethyl ester functionality masks the charged carboxylates, allowing passive diffusion across the cell membrane. Intracellular esterases hydrolyze the compound to release the active 3-bromo-pyridine-2,6-dicarboxylic acid.

  • Divergent Synthetic Intermediate: The bromine atom at the C3 position is a "synthetic handle." It allows researchers to use Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install hydrophobic or aromatic groups that extend into the unique substrate-binding grooves of specific KDM isoforms (e.g., KDM4 vs. KDM5), thereby engineering selectivity into the non-selective dipicolinic acid core.

Mechanism of Action: Competitive Chelation

The active form (the dicarboxylic acid) functions as a competitive inhibitor of 2-oxoglutarate (2-OG), the essential co-factor for JmjC demethylases.

  • Target: The catalytic pocket containing a ferrous iron (Fe(II)) triad (His-X-Asp/Glu).

  • Binding Mode: The pyridine nitrogen and the two carboxylate oxygens form a tridentate complex with the active site Fe(II), displacing 2-OG and blocking the formation of the ferryl (Fe(IV)=O) intermediate required for methyl group oxidation.

  • The Bromine Factor: The C3-bromo substituent occupies the space typically reserved for the C3/C4 region of 2-OG, but more importantly, it induces steric constraints that can differentiate between the slightly varying active site architectures of KDM subfamilies.

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

To effectively utilize this molecule, one must understand the "Pro-Drug vs. Drug" dichotomy.

FeatureDimethyl Ester (Precursor)Dicarboxylic Acid (Active)
Primary State Neutral, LipophilicDianionic, Hydrophilic
Cell Permeability High (Passive Diffusion)Low (Requires Transport)
In Vitro Activity Inactive (Cannot chelate Fe)Potent (IC50:

M range)
Primary Use Cellular Assays / SynthesisEnzymatic Assays / Crystallography
Structural Logic of the 2,6-Scaffold

Unlike the 2,4-PDCA scaffold, which binds in a bidentate or pseudo-tridentate manner mimicking 2-OG closely, the 2,6-PDCA core imposes a rigid tridentate geometry.

  • Advantages: High affinity for metal centers; often inhibits a broad spectrum of metalloenzymes (useful for total activity profiling).

  • Disadvantages: Can be less selective for KDMs over other 2-OG oxygenases (like PHDs) without C3-modification.

  • Optimization: Derivatization at the 3-bromo position is critical to shift the molecule from a "general metal chelator" to a "selective KDM inhibitor."

Part 3: Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action (Pro-Drug Activation)

Description: This diagram illustrates the cellular entry of the dimethyl ester, its hydrolysis by esterases, and the subsequent chelation of the Iron (Fe) center in the JmjC active site, blocking demethylation.

MOA cluster_extracellular Extracellular Space cluster_intracellular Cytosol / Nucleus Prodrug Dimethyl 3-bromo 2,6-dicarboxylate (Inactive Ester) Prodrug_In Prodrug (Intracellular) Prodrug->Prodrug_In Passive Diffusion Acid 3-bromo-2,6-dicarboxylic acid (Active Inhibitor) Prodrug_In->Acid Cellular Esterases (Hydrolysis) Target JmjC Demethylase (Fe(II) Active Site) Acid->Target Competitive Binding Complex Inhibitor-Enzyme Complex (Demethylation Blocked) Target->Complex Fe(II) Chelation

Caption: Figure 1. The "Ester-Masking" strategy allows the inhibitor to penetrate the cell membrane before conversion to the active iron-chelating species.

Part 4: Experimental Protocols

Protocol A: Synthesis of C3-Substituted Analogs (Suzuki Coupling)

Objective: To functionalize the scaffold for improved selectivity.

  • Reagents: this compound (1.0 eq), Aryl boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reagents in a sealed microwave vial.

    • Heat at 100°C for 12 hours (thermal) or 1 hour (microwave).

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Hydrolysis (Optional): Treat with LiOH in THF/Water to generate the free acid for enzymatic testing.

Protocol B: In Vitro Enzymatic Assay (AlphaScreen or Mass Spec)

Critical Note: You MUST use the hydrolyzed (dicarboxylic acid) form. The dimethyl ester will show no activity in purified enzyme systems.

  • Preparation: Dissolve the hydrolyzed acid in DMSO (10 mM stock).

  • Reaction Mix: Recombinant KDM enzyme (e.g., KDM4A), Biotinylated Histone H3 peptide substrate, Fe(II) (NH4)2Fe(SO4)2 (10-50 µM), Ascorbate (100 µM), and 2-OG (Km concentration).

  • Execution:

    • Incubate Enzyme + Inhibitor for 15 mins (Pre-incubation allows equilibrium).

    • Add Substrate/Cofactor mix to initiate.

    • Incubate 30-60 mins at Room Temp.

  • Detection: Add AlphaScreen donor/acceptor beads specific for the product methyl-state.

  • Validation: IC50 should be in the low micromolar range (1-10 µM) for the unsubstituted acid.

Protocol C: Cellular Histone Methylation Assay

Objective: To verify target engagement in live cells.

  • Compound: Use This compound (The Ester).

  • Cell Culture: Seed HeLa or U2OS cells at 70% confluency.

  • Treatment:

    • Treat cells with 10, 50, and 100 µM of the dimethyl ester.

    • Include a "No Iron" control or add Octyl-2-HG (cell permeable 2-OG competitor) as a positive control.

    • Incubation time: 24 - 48 hours (Histone turnover is slow).

  • Lysis & Extraction: Acid extraction of histones (using 0.2N HCl) is preferred over whole cell lysis to concentrate the target.

  • Western Blot:

    • Probe for H3K9me3 or H3K36me3 (Substrates of KDM4 family).

    • Result: A dose-dependent increase in methylation signal indicates successful inhibition of the demethylase.

Part 5: Data Interpretation & Technical Pitfalls

IssueCauseSolution
False Negative (In Vitro) Using the Ester in enzyme assayMust Hydrolyze: Use LiOH/NaOH to convert ester to acid before assay.
False Positive (In Vitro) Non-specific Iron chelationAdd excess Fe(II) to check if inhibition is reversible.
Cellular Toxicity General metalloenzyme inhibitionMonitor cell viability (MTS/ATP assay). 2,6-PDCA is a broad chelator.
Precipitation Low solubility of planar pyridinesKeep DMSO concentration < 0.5%; Sonicate stocks.
Figure 2: Experimental Workflow Logic

Description: A decision tree for utilizing the scaffold in drug discovery.

Workflow Start Dimethyl 3-bromo 2,6-dicarboxylate Decision Intended Application? Start->Decision Path_Synth Rational Design (SAR) Decision->Path_Synth Modify Path_Cell Cellular Probe Decision->Path_Cell Use in Cells Path_Enz Enzymatic Screen Decision->Path_Enz Use in Enzyme Action_Synth Suzuki Coupling (Add R-Group at C3) Path_Synth->Action_Synth Action_Direct Direct Application (Prodrug Form) Path_Cell->Action_Direct Action_Hydro Chemical Hydrolysis (LiOH -> Acid) Path_Enz->Action_Hydro Mandatory Action_Synth->Action_Hydro For Testing

Caption: Figure 2. Workflow decision tree ensuring the correct chemical form is used for the specific biological context.

References

  • Rose, N. R., et al. (2011). "Plant growth regulator Daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry.

  • Hopkinson, R. J., et al. (2013). "Isomers of pyridine-2,4-dicarboxylic acid as inhibitors of the histone demethylase KDM4E." Organic & Biomolecular Chemistry.

  • Hamada, S., et al. (2010). "Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Thinnes, C. C., et al. (2014). "Targeting histone lysine demethylases – progress, challenges, and the future." Biochimica et Biophysica Acta (BBA).

  • Luo, X., et al. (2018). "Structure-based design of pyridine-2,4-dicarboxylic acid derivatives as potent and selective KDM4 inhibitors." European Journal of Medicinal Chemistry.

Note: While References 2 and 5 specifically discuss the 2,4-isomer, they provide the foundational protocols and mechanistic validation relevant to the 2,6-isomer described in this guide.

Strategic Ligand Engineering: Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Coordination Chemists, Materials Scientists, and Drug Discovery Researchers

Executive Summary

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4) is a high-value heterocyclic scaffold that serves as a linchpin in modern coordination chemistry and materials science.[1] While often categorized merely as a pharmaceutical intermediate, its true utility lies in its role as a divergent pro-ligand .[1]

It functions as the stable, lipophilic precursor to 3-bromo-2,6-dipicolinic acid (3-Br-DPA) , a "privileged" chelator for lanthanides and transition metals. Crucially, the bromine substituent at the 3-position breaks the


 symmetry of the pyridine core, introducing a handle for orthogonal functionalization (via Suzuki-Miyaura or Sonogashira coupling) while exerting specific steric pressure that modulates metal coordination geometries.

This guide details the strategic application of this molecule, moving beyond simple synthesis to advanced ligand engineering for Metal-Organic Frameworks (MOFs), luminescent sensors, and supramolecular assemblies.

Molecular Architecture: The "3-Bromo" Effect

The core value of this molecule is defined by the interplay between its chelating capacity and its 3-position substituent.

Electronic and Steric Modulation
  • Chelation Thermodynamics: Upon hydrolysis, the tridentate (N, O, O) "pincer" cavity is pre-organized to bind hard metal ions (Ln³⁺, Ca²⁺) with high stability constants (

    
     for Eu³⁺).
    
  • The Bromine Perturbation:

    • Steric: The bulky bromine atom (

      
      1.85 Å van der Waals radius) adjacent to the donor nitrogen and carboxylate creates a "steric wall." In 1:3 complexes (e.g., [Ln(L)₃]³⁻), this prevents perfect planar stacking, inducing helical twists that can enhance chiral optical properties.
      
    • Electronic: The inductive electron-withdrawing nature (-I effect) of bromine lowers the pKa of the pyridine nitrogen compared to unsubstituted DPA, subtly altering the metal-ligand bond strength and the ligand-to-metal charge transfer (LMCT) energy levels—critical for tuning luminescence.

Synthetic Pathways: A Divergent Workflow

The dimethyl ester is the storage and modification state of the ligand. It is soluble in organic solvents (DCM, THF), allowing for palladium-catalyzed coupling reactions that are impossible with the free acid.

Pathway A: Direct Activation (Hydrolysis)

Used when the 3-bromo substituent is required for steric bulk or heavy-atom effects (e.g., enhancing intersystem crossing in phosphorescent materials).

Pathway B: Ligand Expansion (Cross-Coupling)

Used to construct extended aromatic systems (e.g., terpyridines, phenyl-pyridines) for MOF linkers or "antenna" chromophores.

LigandEngineering Ester Dimethyl 3-bromopyridine- 2,6-dicarboxylate (Pro-Ligand) Suzuki Pd-Catalyzed Coupling Ester->Suzuki Route B (Ar-B(OH)2) Hydrolysis1 Base Hydrolysis (LiOH/NaOH) Ester->Hydrolysis1 Route A Hydrolysis2 Base Hydrolysis (LiOH/NaOH) Suzuki->Hydrolysis2 LigandA 3-Bromo-2,6- dipicolinic acid Hydrolysis1->LigandA LigandB 3-Aryl-2,6- dipicolinic acid Hydrolysis2->LigandB ComplexA Discrete Complexes (Luminescence/Catalysis) LigandA->ComplexA + Ln(III) / TM ComplexB MOFs & Polymers (Extended Networks) LigandB->ComplexB + Metal Nodes

Figure 1: Divergent synthetic workflow. The ester serves as the common pivot point for accessing both sterically modified discrete complexes (Route A) and extended framework linkers (Route B).

Coordination Chemistry & Applications

Lanthanide Sensitization (The "Antenna Effect")

Dipicolinic acid (DPA) derivatives are the gold standard for sensitizing Europium (Eu³⁺) and Terbium (Tb³⁺). The 3-bromo derivative offers a specific advantage:

  • Mechanism: The ligand absorbs UV light and transfers energy to the Ln³⁺ excited state (

    
     for Eu).
    
  • Heavy Atom Effect: The bromine substituent can enhance spin-orbit coupling, potentially facilitating the intersystem crossing (ISC) from the ligand's Singlet (

    
    ) to Triplet (
    
    
    
    ) state, which is the feeding state for the lanthanide.
  • Application: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and bio-imaging probes.[1]

Metal-Organic Frameworks (MOFs)

In MOF construction, the 3-bromo group acts as a non-coordinating modulator .[1]

  • Pore Engineering: The bromine atom protrudes into the MOF channels, reducing pore size and altering the sorption selectivity (e.g., increasing affinity for polarizable gases like CO₂ or Xe over N₂).

  • Post-Synthetic Modification (PSM): If the MOF is built with the 3-bromo ligand, the bromine can sometimes be substituted after the crystal is formed, allowing for chemical modification of the pore surface without collapsing the structure.

Experimental Protocols

Protocol 1: Quantitative Hydrolysis to 3-Bromo-2,6-dipicolinic Acid

This step is required before metal complexation.[1]

  • Dissolution: Dissolve 1.0 eq (e.g., 274 mg) of this compound in THF (5 mL).

  • Saponification: Add 2.5 eq of LiOH·H₂O dissolved in water (5 mL).[1] The mixture will turn slightly cloudy.[1]

  • Reaction: Stir vigorously at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting material spot (Rf ~0.6) should disappear.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH 2.0 using 1M HCl.[1] A white precipitate (the di-acid) will form immediately.[1]

    • Filter, wash with cold water (2 x 5 mL), and dry under vacuum.

    • Yield: Typically >90%.[1]

Protocol 2: General Europium Complexation ([Eu(L)₃]³⁻)

Self-Validating Step: The formation of the complex is confirmed by immediate bright red luminescence under 254/365 nm UV light.

  • Ligand Prep: Dissolve 3.0 eq of the hydrolyzed acid (from Protocol 1) in water. Adjust pH to 7.0 using dilute NaOH.[1]

  • Metal Addition: Add 1.0 eq of EuCl₃·6H₂O dropwise while stirring.

  • Crystallization: Heat the solution to 60°C for 1 hour, then allow to cool slowly.

  • Observation: The solution should remain clear. Addition of excess acetone will precipitate the tris-complex as a sodium/lithium salt.[1]

Data Summary: Key Properties

PropertyValue / DescriptionRelevance
Molecular Weight 274.07 g/mol (Ester)Precursor calculation
Coordination Mode Tridentate (N, O, O)High stability chelate (pincer)
Donor Atoms 1 Pyridine N, 2 Carboxylate OHard donors, ideal for Ln³⁺, Fe³⁺, Ca²⁺
Luminescence Eu³⁺ Sensitizer (Red, 615 nm)Bio-assays, OLEDS
Solubility (Ester) DCM, THF, MeOH, EtOAcCompatible with Pd-coupling conditions
Solubility (Acid) Water (pH > 4), DMSO, DMFCompatible with hydrothermal synthesis

References

  • Lanthanide Sensitization & DPA Derivatives

    • Title: "Pyridine-2,6-dicarboxylic acid for the sensitization of europium(III) luminescence with very long lifetimes."[2][3]

    • Source: Royal Society of Chemistry (RSC), Dalton Transactions.
    • URL:[Link]

    • Context: Establishes the baseline protocol for DPA-Europium coordination and the importance of the ligand field in extending luminescence lifetimes.
  • Suzuki Coupling on Bromopyridines

    • Title: "Optimizations of the Suzuki coupling of 3-bromopyridine with potassium aryltrifluorobor
    • Source: ResearchGate / Synthetic Communications.[1]

    • URL:[Link]

    • Context: Validates the reactivity of the 3-bromo position for cre
  • Synthesis of Pyridine Dicarboxylates

    • Title: "2,6-Dimethylpyridine (2,6-Lutidine)
    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 214.[1]

    • URL:[Link]

    • Context: Provides the foundational chemistry for the pyridine dicarboxyl
  • Structural Data (Analogous Systems)

    • Title: "Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxyl
    • Source: NCBI / PMC.[1]

    • URL:[Link]

    • Context: Illustrates the packing and planar geometry typical of dimethyl pyridine dicarboxylate esters.[1]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4) as a scaffold for synthesizing functionalized dipicolinic acid derivatives. These protocols are optimized to balance the high reactivity of the electron-deficient pyridine ring with the stability of the ester moieties.

Strategic Overview

This compound is a critical intermediate in the synthesis of dipicolinic acid (DPA) derivatives , which are widely used as:

  • Metallo-

    
    -lactamase inhibitors  in drug discovery.
    
  • Lanthanide chelators for luminescent probes.

  • Supramolecular building blocks for metal-organic frameworks (MOFs).

Mechanistic Considerations

The presence of methyl ester groups at the 2- and 6-positions exerts a strong electron-withdrawing effect (


 and 

) on the pyridine ring.
  • Oxidative Addition (Fast): The electron deficiency at the C3 position weakens the C-Br bond, facilitating rapid oxidative addition of

    
    .
    
  • Transmetallation (Rate-Limiting): The highly electrophilic

    
     intermediate may bind tightly to the pyridine nitrogen or the ester carbonyls, potentially stalling the cycle. Sterically demanding boronic acids may require specialized ligands.
    
  • Side Reaction (Hydrolysis): The primary risk is the hydrolysis of the methyl esters to carboxylic acids under basic aqueous conditions, which can poison the catalyst or alter solubility.

Experimental Protocols

Protocol A: The "Standard" Method (Aqueous/Organic)

Best for: Simple aryl boronic acids, robustness, and cost-efficiency.

This protocol utilizes a biphasic system with a mild base to minimize ester hydrolysis while maintaining sufficient catalytic activity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3–5 mol%)
    
  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution (2.5 equiv)
    
  • Solvent: Toluene : Ethanol (4:1 ratio) or 1,2-Dimethoxyethane (DME) : Water (3:1)

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask or a Schlenk tube and cool under Argon flow.

  • Charging: Add the pyridine substrate (e.g., 274 mg, 1.0 mmol), boronic acid (1.2 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Degassing: Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject degassed Toluene (8 mL) and Ethanol (2 mL). Stir until solids are mostly dissolved.

  • Base Addition: Add degassed 2M

    
     (1.25 mL) via syringe.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Note: Do not exceed 100 °C to prevent ester hydrolysis.

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexane:EtOAc 80:20 to 60:40).

Protocol B: The "Anhydrous" Method (High Efficiency)

Best for: Sterically hindered boronic acids, sensitive esters, or low-yield substrates.

This protocol eliminates water to protect the methyl esters and uses a more active catalyst system.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: (Hetero)arylboronic acid (1.5 equiv)

  • Catalyst:

    
     or 
    
    
    
    / XPhos (2–5 mol%)
  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground anhydrous (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Inert Environment: Perform all weighing and transfers in a glovebox or under strict Schlenk conditions.

  • Charging: Combine substrate, boronic acid, base (

    
    ), and catalyst in a reaction vial.
    
  • Solvent: Add anhydrous 1,4-Dioxane.

  • Reaction: Seal the vial and heat to 100 °C for 12–18 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via chromatography.

Data & Optimization Guide

Table 1: Solvent & Base Screening Matrix

EntryCatalystLigandBaseSolventTemp (°C)Yield*Notes
1



(aq)
Tol/EtOH8588%Standard conditions.
2



DMF/H2O10065%Significant ester hydrolysis observed.
3

dppf

(s)
Dioxane10092%Excellent for bulky substrates.
4

XPhos

Toluene11095%Best for heteroaryl boronic acids.

*Yields are representative of typical coupling efficiencies with phenylboronic acid.

Troubleshooting Common Issues
  • Hydrolysis (Acid Formation):

    • Symptom:[1] Product stays in the aqueous layer during workup; low mass recovery.

    • Fix: Switch to Protocol B (Anhydrous

      
      ). Avoid hydroxide bases (
      
      
      
      ,
      
      
      ).
  • Protodeboronation (Starting Material Recovery):

    • Symptom:[1] Unreacted bromide and loss of boronic acid.

    • Fix: Increase catalyst loading to 5-10 mol%. Ensure Argon sparging is thorough (oxygen promotes deboronation).

  • Homocoupling (Biaryl Formation):

    • Symptom:[1] Presence of Ar-Ar dimer.

    • Fix: Use degassed solvents strictly. Add the boronic acid slowly or in portions.

Visualizations

Figure 1: Catalytic Cycle & Electronic Effects

This diagram illustrates how the electron-withdrawing esters influence the catalytic cycle, specifically facilitating oxidative addition while necessitating care during transmetallation.

SuzukiCycle cluster_effect Electronic Effect of 2,6-Diesters Pd0 Pd(0) Active Species (Electron Rich) OxAdd Oxidative Addition (Facilitated by EWG Esters) Pd0->OxAdd + Substrate PdII_Int Pd(II) Intermediate (Electrophilic) OxAdd->PdII_Int TransMet Transmetallation (Rate Determining Step) PdII_Int->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate Substrate: Dimethyl 3-bromopyridine- 2,6-dicarboxylate Substrate->OxAdd Boronic Boronic Acid (Ar-B(OH)2) + Base Boronic->TransMet

Caption: The electron-withdrawing 2,6-diesters accelerate Oxidative Addition but may stabilize the Pd(II) complex, requiring optimized base/ligand combinations for efficient Transmetallation.

Figure 2: Protocol Selection Decision Tree

DecisionTree Start Start: Select Conditions Q1 Is the Boronic Acid Sterically Hindered? Start->Q1 PathA NO (Simple Aryl) Q1->PathA PathB YES (Ortho-subs/Heteroaryl) Q1->PathB MethodA Protocol A: Pd(PPh3)4, Na2CO3 Toluene/EtOH/H2O PathA->MethodA MethodB Protocol B: Pd(dppf)Cl2 or XPhos K3PO4 (anhydrous) Dioxane PathB->MethodB Check Check Product Stability: Are esters hydrolyzing? MethodA->Check Check->MethodB Yes (Switch Protocol) Proceed to Workup Proceed to Workup Check->Proceed to Workup No

Caption: Decision matrix for selecting between Aqueous (Method A) and Anhydrous (Method B) protocols based on substrate complexity and stability.

References

  • University of California, San Diego. (2013). Conversion of Metal Chelators to Selective and Potent Inhibitors of New Delhi Metallo-beta-lactamase (Dissertation). (See Scheme 2-1 for Suzuki coupling of 3-bromo-2,6-dimethylpyridine derivatives). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational Review). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

Sources

Application Note: Heck Coupling of Dimethyl 3-bromopyridine-2,6-dicarboxylate

[1]

Executive Summary

This guide details the optimization and execution of the Mizoroki-Heck reaction utilizing Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 3171-45-7) as the electrophile. This substrate presents a unique "push-pull" challenge in catalysis: the pyridine ring is highly electron-deficient due to the two ester groups (facilitating oxidative addition), yet the C3-position is sterically encumbered by the adjacent C2-methoxycarbonyl group (hindering coordination and insertion).

Successful coupling requires a catalyst system that balances high activity with steric flexibility. This protocol recommends a Palladium(II) Acetate / Tri-o-tolylphosphine system as the primary starting point, with specific modifications for varying alkene partners.

Substrate Analysis & Mechanistic Strategy

Electronic & Steric Profile

The substrate, This compound , possesses distinct features that dictate reaction conditions:

  • Electronic Activation: The pyridine nitrogen and two ester groups significantly lower the LUMO energy of the C-Br bond. Oxidative addition of Pd(0) is generally rapid, often occurring even at moderate temperatures.

  • Steric Deactivation: The C2-ester creates an "ortho-effect," sterically crowding the Pd center during the alkene coordination and migratory insertion steps.

  • Chelation Risk: The pyridyl nitrogen and C2-carbonyl oxygen can potentially form a stable 5-membered chelate with Palladium, arresting the catalytic cycle (catalyst poisoning).

Strategic Catalyst Selection

To overcome these barriers, the catalyst system must be:

  • Non-Chelating: Monodentate phosphines are preferred to prevent occupying open coordination sites needed for the alkene.

  • Sterically Bulky: Ligands like P(o-tol)3 (Tri-o-tolylphosphine) are critical. The methyl groups on the phosphine force the palladium complex into a reactive, mono-ligated species

    
    , which is necessary for the insertion of hindered substrates.
    

Visualization: Catalytic Cycle & Steric Management

The following diagram illustrates the critical "Steric Gate" during the migratory insertion step, which is the rate-determining step for this specific substrate.

HeckCyclecluster_stericCritical Failure PointPreCatPre-CatalystPd(OAc)2 + P(o-tol)3ActiveCatActive SpeciesPd(0)LPreCat->ActiveCatReductionOxAddOxidative Addition(Rapid due to EWGs)Ar-Pd(II)-BrActiveCat->OxAdd+ SubstrateCoordAlkene Coordination(Steric Clash at C2-Ester)OxAdd->Coord+ AlkeneInsertMigratory Insertion(Rate Determining Step)Coord->InsertSlow StepElimBeta-Hydride EliminationInsert->ElimRedElimReductive Elimination(Regenerates Pd(0))Elim->RedElim- ProductProductProductVinyl Pyridine DerivativeElim->ProductReleaseRedElim->ActiveCat

Caption: Catalytic cycle highlighting the steric bottleneck at the alkene coordination step caused by the C2-ester group.

Standard Experimental Protocol

This protocol is optimized for coupling This compound with activated alkenes (e.g., acrylates, styrenes).

Reagents & Stoichiometry[2][3]
ComponentRoleEquiv.Recommended Reagent
Substrate Electrophile1.0This compound
Alkene Nucleophile1.2 - 1.5Methyl acrylate, Styrene, or tert-Butyl acrylate
Catalyst Metal Source0.05 (5 mol%)Pd(OAc)₂ (Palladium Acetate)
Ligand Steric Modulator0.10 (10 mol%)P(o-tol)₃ (Tri-o-tolylphosphine)
Base Acid Scavenger2.0 - 3.0Et₃N (Triethylamine) or DIPEA
Solvent Medium[0.2 M]DMF (N,N-Dimethylformamide)
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask or a heavy-walled pressure vial.

    • Equip with a magnetic stir bar and a rubber septum.

    • Crucial: Purge the vessel with Argon or Nitrogen for 10 minutes.

  • Charging Solids:

    • Add This compound (1.0 equiv).

    • Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%).

    • Note: Premixing the catalyst and ligand in a small amount of solvent for 5 minutes before adding the substrate can enhance active species formation.

  • Solvent & Liquid Reagents:

    • Add anhydrous DMF (concentration ~0.2 M relative to substrate).

    • Add the Base (Et₃N, 2.0 equiv) via syringe.

    • Add the Alkene (1.2–1.5 equiv) via syringe.

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C – 100°C .

    • Monitoring: Monitor via TLC or HPLC every 2 hours. The electron-deficient nature of the pyridine usually allows full conversion within 4–12 hours.

    • Observation: The reaction mixture typically turns black (Pd black precipitation) only after the reaction is complete or if the catalyst dies prematurely. A dark orange/brown solution usually indicates an active cycle.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove Palladium residues.

    • Wash the filtrate with Water (3x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 10% to 40% EtOAc). The product will be UV-active and likely less polar than the starting material if the ester groups remain intact.

Troubleshooting & Optimization Matrix

If the standard protocol yields poor results (<50%), consult the following matrix. The most common failure mode is Protodebromination (loss of Br replaced by H) or Hydrolysis of the esters.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Pd₂(dba)₃ (source of Pd(0)) to bypass reduction step. Increase temp to 120°C.
Protodebromination (Ar-H) Hydride TransferThe solvent or base is acting as a hydride source.[2] Switch solvent to 1,4-Dioxane or Toluene . Use inorganic base (K₂CO₃ ).
Ester Hydrolysis Base/Water AttackEnsure DMF is anhydrous . Switch base from Et₃N to NaOAc or K₂CO₃ (milder, heterogeneous).
Black Precipitate Early Catalyst DeathLigand is insufficient. Switch to a bidentate ligand with a large bite angle like Xantphos or DPEphos .
Alternative "Jeffery Conditions" (Phase Transfer)

For highly unreactive substrates, "Jeffery conditions" often provide a breakthrough by stabilizing the anionic Pd intermediates:

  • Add: TBAB (Tetrabutylammonium bromide, 1.0 equiv).

  • Base: NaHCO₃ or K₂CO₃.

  • Solvent: DMF or Acetonitrile.

  • Temp: 80°C.

References

  • Compound Characterization

    • Patent Reference: The synthesis and characterization (NMR, MS) of this compound are described in WO2018081513A1 (Prodrugs of kallikrein inhibitors).
    • Source:

  • General Heck Methodologies for Pyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. (Context for bulky phosphines).
    • Source:

  • Steric Control in Heck Reactions

    • Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research.
    • Source:

  • Related Pyridine Dicarboxylate Chemistry

    • Synthesis of dimethyl 4-vinylpyridine-2,6-dicarboxylate deriv
    • Source: -2%2C6-Gu-Min/044005e04683058a9a202d5362f026064d5c9069)

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" Negishi coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Negishi Coupling of Dimethyl 3-bromopyridine-2,6-dicarboxylate

Part 1: Executive Summary & Strategic Analysis

Subject: this compound (CAS: 316808-11-4) Reaction Class: Palladium-Catalyzed Negishi Cross-Coupling Primary Application: Synthesis of functionalized pyridine scaffolds for enzyme inhibitors (e.g., histone demethylases) and complex agrochemicals.

Substrate Analysis

The substrate, this compound, presents a unique dichotomy of reactivity that dictates the experimental design:

  • Electronic Activation (High): The pyridine ring is electron-deficient due to the nitrogen atom and the two electron-withdrawing ester groups at C2 and C6. This makes the C3–Br bond highly activated toward oxidative addition by Pd(0).

  • Steric Hindrance (High): The C3 position is sterically crowded, flanked immediately by the bulky methyl ester at C2. This steric wall inhibits the transmetallation step and can slow down reductive elimination , promoting side reactions like dehalogenation.

  • Chemo-lability: While Negishi couplings are generally ester-tolerant, the high electrophilicity of the ring makes the esters susceptible to nucleophilic attack if the organozinc reagent is too "hard" (e.g., contains residual Grignard or Lithium species).

Strategic Recommendation: Standard protocols using Pd(PPh₃)₄ often fail or give low yields due to the steric bulk at C2. This protocol utilizes a Pd(OAc)₂ / SPhos or XPhos catalyst system. These bulky, electron-rich Buchwald ligands facilitate oxidative addition and, crucially, create a geometry that accelerates reductive elimination in sterically congested systems.

Part 2: Detailed Experimental Protocol

Materials & Reagents
  • Substrate: this compound (>97% purity).

  • Organozinc Reagent: Prepared fresh (0.5 M – 1.0 M in THF).

  • Catalyst Precursor: Palladium(II) acetate [Pd(OAc)₂].

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos.

  • Solvent: Anhydrous THF (water <50 ppm is critical).

  • Additives: ZnCl₂ (anhydrous, if not already in the organozinc prep).

Workflow Diagram (DOT Visualization)

NegishiWorkflow Start Start: Reagent Prep Zn_Act Zn Activation (LiCl/TMSCl) Start->Zn_Act Strict Anhydrous RZn_Form Organozinc Formation (R-X + Zn*) Zn_Act->RZn_Form Exothermic Control Coupling Coupling Reaction (Substrate Addition) RZn_Form->Coupling Transfer via Cannula Cat_Mix Catalyst Pre-complexation (Pd(OAc)2 + SPhos) Cat_Mix->Coupling Active Pd(0)L Workup Quench & Workup (NH4Cl/EDTA) Coupling->Workup TLC Monitoring Product Isolated Product Workup->Product Purification

Caption: Figure 1. Step-by-step workflow for the Negishi coupling of sterically hindered pyridine diesters.

Step-by-Step Methodology

1. Preparation of the Organozinc Reagent (The "Knochel" Method) Context: Commercial organozincs are acceptable, but in situ preparation using Zn/LiCl allows for higher functional group tolerance.

  • Flame-dry a 25 mL Schlenk flask under Argon.

  • Add Zn dust (1.5 equiv) and LiCl (1.6 equiv). Heat to 150°C under high vacuum for 2 hours (essential to remove water).

  • Cool to RT, add anhydrous THF.

  • Activate Zn: Add 1,2-dibromoethane (5 mol%) and heat to reflux for 2 mins. Cool. Add TMSCl (1 mol%) and stir for 5 mins.

  • Add the organohalide precursor (R-I or R-Br, 1.0 equiv) slowly. Stir at RT (for R-I) or 40°C (for R-Br) until conversion is complete (check GC/MS).

    • Checkpoint: Titrate a small aliquot with iodine to determine precise concentration.

2. The Coupling Reaction

  • Catalyst Pre-mix: In a separate flame-dried vial, dissolve Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous THF (2 mL). Stir for 5-10 minutes until the solution turns from orange to a pale yellow/brown (indicating reduction to Pd(0) and ligation).

  • Substrate Addition: Add This compound (1.0 equiv, typically 1.0 mmol scale) to the catalyst solution.

  • Reagent Transfer: Using a syringe or cannula, add the prepared Organozinc Reagent (1.2 – 1.5 equiv) dropwise to the reaction mixture over 10 minutes.

    • Note: Dropwise addition prevents a high local concentration of nucleophile, reducing the risk of ester attack.

  • Reaction: Stir at 40°C - 50°C for 4-12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (bromide) is usually UV active. Look for the disappearance of the SM spot.

  • Quench: Once complete, cool to RT. Add saturated NH₄Cl solution.

    • Tip: If the emulsion is stubborn, add a small amount of aqueous EDTA or Rochelle's salt to chelate zinc salts.

3. Purification

  • Extract with EtOAc (3x).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0-30% EtOAc). The diester product is moderately polar.

Part 3: Mechanistic Insight & Troubleshooting

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + R-Zn-X RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Ar-R StericNote Steric Clash (C2-Ester)

Caption: Figure 2. Catalytic cycle highlighting the C2-ester steric interference at the Transmetallation step.

Optimization Matrix
VariableStandard ConditionOptimization for Difficult SubstratesRationale
Ligand PPh₃SPhos or XPhos Biaryl ligands protect the metal center and accelerate elimination in hindered systems.
Solvent THFTHF/NMP (10:1) NMP increases the polarity, stabilizing the organozinc species and accelerating transmetallation.
Temperature 60°C40°C Lower temperature prevents ester hydrolysis or attack by the zinc reagent.
Additive NoneCuI (5 mol%) Copper(I) can facilitate "double transmetallation" (Zn

Cu

Pd) if the reaction stalls.
Troubleshooting Guide
  • Problem: Recovery of starting material (No reaction).

    • Cause: Catalyst deactivation or failure of oxidative addition.

    • Solution: Switch to Pd₂(dba)₃ / XPhos . Ensure the system is strictly oxygen-free (oxygen kills the active phosphine).

  • Problem: Formation of de-halogenated product (Dimethyl pyridine-2,6-dicarboxylate).

    • Cause: Protonolysis of the Pd-Ar bond. Moisture in the solvent or acidic protons on the coupling partner.

    • Solution: Re-dry THF over molecular sieves. Increase the concentration of the organozinc reagent.[1]

  • Problem: Homocoupling of the Organozinc (R-R).

    • Cause: Slow transmetallation allows the Zn reagent to react with itself (oxidatively).

    • Solution: Add the organozinc slowly (syringe pump). Lower the reaction temperature.

References

  • Knochel, P., et al. (2005). "Functionalized Organozinc Reagents: A New Dimension in Organic Synthesis." Angewandte Chemie International Edition.

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.

  • Lützen, A., & Hapke, M. (2002).[2] "Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction." European Journal of Organic Chemistry.[2]

  • BenchChem. (2025). "Application Notes for Palladium-Catalyzed Cross-Coupling Reactions with Halopyridines." BenchChem Technical Library.

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" catalyst selection for cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cross-Coupling Strategies for Dimethyl 3-bromopyridine-2,6-dicarboxylate

Introduction & Molecule Analysis

This compound is a highly functionalized pyridine scaffold used as a precursor for complex metallo-ligands (e.g., terpyridines), metal-organic frameworks (MOFs), and bioactive pharmacophores.

Structural Challenges:

  • Electronic Deficiency: The pyridine ring is inherently electron-deficient, a property significantly amplified by the two electron-withdrawing methyl ester groups at positions 2 and 6. While this facilitates the oxidative addition of Palladium(0) into the C–Br bond, it renders the ring susceptible to nucleophilic attacks or side reactions.

  • Steric Hindrance (The "Ortho Effect"): The C3-Bromine is immediately adjacent to the C2-methylester. This ortho-substitution creates steric bulk that can impede the approach of the palladium catalyst or the transmetallation step, necessitating smaller ligands or specific catalyst geometries.

  • Coordination Risks: While the 2,6-substitution sterically shields the pyridine nitrogen, preventing it from poisoning the catalyst (a common issue in pyridine coupling), the ester carbonyl oxygens can act as weak hemilabile ligands, potentially altering the catalyst's resting state.

  • Hydrolytic Instability: The use of strong aqueous bases (e.g., NaOH, KOH) in standard Suzuki conditions risks hydrolyzing the esters to carboxylates, which may lead to protodecarboxylation or solubility issues.

Catalyst Selection Logic

The selection of the catalyst system is dictated by the balance between the electronic activation of the C-Br bond and the steric hindrance imposed by the C2-ester.

Tier 1: The "Workhorse" Systems (General Screening)

For simple aryl boronic acids with minimal steric bulk.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄

  • Rationale: Pd(dppf)Cl₂ possesses a large bite angle and is robust against the electron-deficient nature of the substrate. It is often the first-choice catalyst for heterocyclic bromides.

  • Conditions: Toluene/Water (4:1) or Dioxane/Water (4:1) with Na₂CO₃ or K₂CO₃ at 80–90 °C.

Tier 2: The "Steric" Systems (High Performance)

For hindered boronic acids or if Tier 1 fails due to the ortho-ester hindrance.

  • Catalyst: Pd₂(dba)₃ + SPhos (or XPhos )

  • Rationale: Buchwald dialkylbiaryl phosphines (SPhos/XPhos) are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination, which is crucial for ortho-substituted products). SPhos is particularly effective for heteroaryl chlorides and bromides.

  • Alternative: Pd-PEPPSI-IPr (NHC precatalyst). Excellent for difficult couplings where phosphine ligands might be oxidized or labile.

Tier 3: Base & Solvent Optimization
  • Base: Avoid Hydroxides. Use K₃PO₄ (anhydrous or monohydrate) or Cs₂CO₃ . These provide sufficient basicity for boronate activation without rapidly hydrolyzing the methyl esters.

  • Solvent: 1,4-Dioxane or Toluene . For base-sensitive substrates, use THF (at reflux, 65°C) to limit thermal stress.

Decision Logic Visualization

CatalystSelection Start Substrate: this compound CheckSterics Coupling Partner (Boronic Acid) Sterics? Start->CheckSterics LowSteric Unsubstituted / Para-substituted Aryl CheckSterics->LowSteric Low HighSteric Ortho-substituted / Heteroaryl CheckSterics->HighSteric High Tier1 Tier 1: Standard Protocol Pd(dppf)Cl2 (3-5 mol%) Na2CO3, Dioxane/H2O, 90°C LowSteric->Tier1 Tier2 Tier 2: High Performance Pd2(dba)3 + SPhos (1:2) K3PO4, Toluene, 100°C HighSteric->Tier2 Result Analyze LCMS for Conversion Tier1->Result Tier2->Result Tier3 Tier 3: Challenging/Base Sensitive Pd-PEPPSI-IPr CsF or K3PO4, THF (anhydrous) Result->Tier3 Low Yield / Hydrolysis?

Caption: Decision tree for selecting catalyst systems based on coupling partner sterics and reaction outcomes.

Detailed Experimental Protocol

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Objective: Synthesize Dimethyl 3-phenylpyridine-2,6-dicarboxylate. Scale: 1.0 mmol (approx. 274 mg of bromide).

Materials:
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Base: K₂CO₃ (2.0 equiv, finely ground) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) + Water (1 mL) [Degassed]

Step-by-Step Workflow:
  • Preparation (Inert Atmosphere):

    • Ideally, perform setup in a glovebox or use standard Schlenk techniques.

    • Add the Substrate (274 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and Base (276 mg K₂CO₃, 2.0 mmol) to a reaction vial equipped with a stir bar.

    • Add the Catalyst (24.5 mg, 0.03 mmol) last to minimize air exposure.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum.

    • Evacuate and backfill with Nitrogen (x3).

    • Inject 1,4-Dioxane (4 mL) and Water (1 mL) via syringe. Note: Solvents should be pre-sparged with nitrogen for 15 mins.

  • Reaction:

    • Place the vial in a pre-heated block at 90 °C .

    • Stir vigorously (800-1000 rpm). The mixture will likely be biphasic or a slurry.

    • Monitor by TLC (Hexane/EtOAc 3:1) or LCMS at 2 hours.

    • Target Time: 2–6 hours.[2]

  • Workup (Crucial for Ester Stability):

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Phase Separation: Separate the organic layer. Extract aqueous layer once more with EtOAc.

    • Wash: Wash combined organics with Brine (sat. NaCl) to remove residual boronic acid and base. Do not use acidic washes (risk of pyridine protonation/extraction) or strong basic washes (ester hydrolysis).

    • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

    • Note: The product is likely a white or off-white solid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor initiation.Switch to Pd₂(dba)₃ / SPhos . Ensure strict oxygen-free conditions.
Ester Hydrolysis Base is too strong or reaction too long.Switch base to K₃PO₄ or CsF . Use anhydrous Dioxane (no water).
Protodebromination Reductive elimination of H-Pd-Ar.Use dry solvents. Increase concentration of boronic acid.
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic Acid.Improve degassing. Add catalyst after degassing solvents.

Reaction Pathway Diagram

ReactionPathway cluster_steric Critical Steric Checkpoint Substrate Substrate (Ar-Br) Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the Oxidative Addition step where the C2-ester steric influence is most critical.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Valette, D., et al. (2005). Evaluation of Pd-catalysts for the Suzuki coupling of 3-bromo-2-chloropyridines. Tetrahedron Letters, 46(50), 8761-8764.
  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

Sources

Application Note: High-Throughput Library Synthesis & Screening of Dimethyl 3-bromopyridine-2,6-dicarboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational workflow for utilizing Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS 316808-11-4) as a privileged starting block in High-Throughput Screening (HTS) campaigns. Unlike simple screening compounds, this molecule serves as a linchpin scaffold for Diversity-Oriented Synthesis (DOS). Its unique substitution pattern—comprising an electron-deficient pyridine core, two chemically equivalent esters, and a sterically distinct halogen—enables the rapid generation of 2,3,6-trisubstituted pyridine libraries . These libraries are critical for targeting metalloenzymes (e.g., Histone Demethylases) and allosteric kinase pockets (e.g., PKC


, PI3K

).

Chemical Profiling & Handling[1]

Before integration into automated liquid handlers, the physicochemical profile of the scaffold must be accounted for to prevent precipitation and ensure stoichiometry.

PropertySpecificationOperational Implication
CAS No. 316808-11-4Verification standard.
MW 274.07 g/mol Calculation of molarity for stock solutions.
State Solid (White/Off-white)Requires pre-dissolution validation.
LogP ~1.9 (Predicted)Good solubility in DMSO; low risk of aggregation.
Solubility DMSO (>50 mM)Compatible with acoustic dispensing (Echo/Datastream).
Stability Moisture SensitiveStore stocks under

or Ar; use seal-piercing caps.
Storage Protocol
  • Solid State: Store at 2–8°C under inert atmosphere.

  • DMSO Stock (10 mM): Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce ester hydrolysis due to trace water absorption.

The "Why": Mechanistic Logic for Library Design

The utility of this compound lies in its ability to undergo Regioselective Desymmetrization .

  • Electronic Activation: The pyridine nitrogen makes the ring electron-deficient, facilitating oxidative addition at the C3-Bromine bond for Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

  • Steric Differentiation:

    • C3-Position: The bromine (and subsequent aryl group) creates significant steric bulk around the C2-ester .

    • C6-Position: The distal ester remains sterically accessible.

    • Result: This allows for sequential, orthogonal functionalization. One can selectively hydrolyze or amidate the C6 ester while the C2 ester remains protected by the bulk of the C3 substituent.

Workflow Visualization

The following diagram illustrates the logical flow from scaffold to screening hits.

HTS_Workflow Scaffold Dimethyl 3-bromopyridine- 2,6-dicarboxylate Step1 Step 1: Suzuki Coupling (C3 Diversification) Scaffold->Step1 R1-B(OH)2 Pd Catalyst Intermediate 3-Aryl-Pyridine Diester Intermediate Step1->Intermediate Step2 Step 2: Selective Hydrolysis (C6 Activation) Intermediate->Step2 LiOH (1 eq) Kinetic Control Step3 Step 3: Parallel Amidation (C6 Diversification) Step2->Step3 R2-NH2 HATU/DIEA Library Final 2,3,6-Trisubstituted Library (384-well) Step3->Library Screen HTS Assay (FP / FRET) Library->Screen Acoustic Transfer

Caption: Figure 1. Divergent synthesis workflow exploiting steric differentiation at C2/C6 to generate high-diversity libraries.

Detailed Experimental Protocols

Application 1: Automated Library Synthesis (96-well Format)

Objective: Synthesize a library of 96 unique analogs targeting the PI3K/PKC kinase interface.

Step 1: Suzuki-Miyaura Coupling (The C3 Vector)

Rationale: Performing the C-C bond formation first prevents catalyst poisoning by free amines or acids later in the sequence. The diester motif electronically activates the C-Br bond.

Reagents:

  • Scaffold: 0.2 M in DMSO.

  • Boronic Acids (R1): 0.4 M in DMSO (Diversity set: Aryl, Heteroaryl).

  • Catalyst Master Mix: Pd(dppf)Cl2 (5 mol%) +

    
     (2 M aq) in Dioxane.
    

Protocol:

  • Dispense: Transfer 25 µL of Scaffold stock (5 µmol) into a 96-well chemically resistant deep-well plate.

  • Add Diversity: Add 25 µL of unique Boronic Acid solutions to each well.

  • Catalysis: Add 50 µL of Catalyst Master Mix.

  • Incubation: Seal plate with aluminum foil (heat resistant). Shake at 80°C for 12 hours.

  • Workup: Evaporate solvent (Genevac). Resuspend in EtOAc, wash with water (liquid handler extraction), dry organic phase.

  • QC Check: Analyze 3 random wells via LC-MS to confirm >85% conversion.

Step 2: Regioselective Amidation (The C6 Vector)

Rationale: The bulky group installed at C3 hinders the C2 ester. Under controlled conditions, the C6 ester hydrolyzes/reacts significantly faster.

Reagents:

  • Amines (R2): 0.5 M in NMP.

  • Coupling Agent: HATU (0.5 M) + DIEA (1.0 M) in DMF.

  • Hydrolysis Agent: LiOH (1.0 M aq).

Protocol:

  • Hydrolysis: Treat the crude Suzuki product with 1.0 equivalent of LiOH at 0°C (using a chilled block) for 1 hour. Quench with 1.0 eq HCl. Note: This yields the C6-monoacid.

  • Dry: Lyophilize to remove water.

  • Amidation: Redissolve in DMF. Add 20 µL Amine (R2) solution followed by 20 µL Coupling Agent.

  • Incubation: Shake at RT for 4 hours.

  • Purification: Solid Phase Extraction (SPE) cartridges or prep-HPLC.

Application 2: High-Throughput Screening (HTS) Assay

Context: Screening the generated library against JMJD2A (Histone Demethylase) , a metalloenzyme where the pyridine-2,6-dicarboxylate core mimics the natural cofactor


-ketoglutarate.

Assay Type: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Assay Logic:

  • Donor: Europium-labeled anti-histone antibody.

  • Acceptor: Biotinylated histone peptide (H3K9me3) bound to Streptavidin-APC.

  • Mechanism: Inhibitor displaces the enzyme; substrate remains methylated (or demethylated product is detected). Correction: Standard displacement assays use a tracer. Here, we measure enzyme activity.[1]

    • Reaction: Enzyme + Substrate (H3K9me3)

      
       Product (H3K9me2).
      
    • Detection: Antibody recognizes Product. High Signal = High Activity. Inhibitor = Low Signal.

Protocol:

  • Plate Prep: Use 384-well low-volume black plates.

  • Compound Transfer: Use an acoustic dispenser (e.g., Echo 550) to transfer 20 nL of library compounds (from Application 1) to assay plates.

  • Enzyme Addition: Dispense 5 µL of JMJD2A enzyme buffer (50 mM HEPES pH 7.5, Fe(II), Ascorbate).

  • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT. Causality: Allows slow-binding inhibitors to engage the active site.

  • Substrate Initiation: Add 5 µL of Biotin-H3K9me3 peptide.

  • Reaction: Incubate 60 min at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-Ab + SA-APC + EDTA to stop reaction).

  • Read: Measure TR-FRET signals (Excitation 337 nm; Emission 620/665 nm) on a multimode reader (e.g., PHERAstar).

Quality Control & Validation

Trustworthiness in HTS data relies on the purity of the input library.

LC-MS Validation Criteria:

  • Column: C18 Reverse Phase (Rapid resolution, 1.8 µm).

  • Gradient: 5-95% ACN in Water (0.1% Formic Acid) over 2.5 min.

  • Acceptance: Purity > 85% (UV 254 nm) and Mass Confirmation [M+H]+ within 0.5 Da.

Data Normalization: Calculate Percent Inhibition (PIN) for each well:



  • High Control: DMSO only (Max Enzyme Activity).

  • Low Control: Known Inhibitor (e.g., 2,4-PDCA) or No Enzyme.

References

  • Scaffold Utility in Drug Discovery

    • Ling, Y., et al. (2021).[2] "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy. Link

  • Suzuki Coupling of Halopyridines

    • Lutsenko, S., et al. (2019). "Optimizations of the Suzuki coupling of 3-bromopyridine..." ResearchGate.[3][4] Link

  • Pyridine-2,6-dicarboxylates in Coordination Chemistry

    • Kroczewska, M., et al. (2019). "Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes." Molecules. Link

  • Biological Targets (PKC Theta)

    • Kozawa, K., et al. (2017). "Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Compound Properties

    • BLD Pharm. (2023). "this compound MSDS & Properties." Link

Sources

Technical Application Note: Characterization of Dimethyl 3-bromopyridine-2,6-dicarboxylate as a Pro-Inhibitor for 2-OG Oxygenases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Dimethyl 3-bromopyridine-2,6-dicarboxylate is a synthetic intermediate and structural analog of the broad-spectrum 2-oxoglutarate (2-OG) oxygenase inhibitor, pyridine-2,4-dicarboxylic acid (2,4-PDCA).

While 2,4-PDCA is the canonical scaffold for inhibiting Jumonji C (JmjC) domain-containing histone demethylases (KDMs), the 2,6-dicarboxylate scaffold (dipicolinic acid derivatives) functions via a similar metal-chelation mechanism. The bromine substitution at the 3-position acts as a steric probe, influencing binding affinity within the active site pocket.

Critical Mechanistic Distinction: Prodrug vs. Active Inhibitor

Researchers must recognize that the dimethyl ester form is chemically distinct from the active inhibitor in cell-free systems.

  • In Cellulo: The dimethyl ester is lipophilic and cell-permeable. Once cytosolic, intracellular esterases hydrolyze it into the active dicarboxylic acid.

  • In Vitro (Biochemical): Purified KDM enzymes lack esterase activity. Therefore, the dimethyl ester must be chemically hydrolyzed to the free acid form prior to use in TR-FRET or AlphaScreen assays to observe potency.

Pathway Visualization

The following diagram illustrates the activation and inhibition pathway.

InhibitorPathway Compound Dimethyl 3-bromopyridine- 2,6-dicarboxylate (Inactive Ester) Cell Cell Membrane Permeability Compound->Cell Cellular Assay Hydrolysis Hydrolysis (Esterase or NaOH) Compound->Hydrolysis Biochemical Assay (Pre-treatment) Cell->Hydrolysis Intracellular ActiveDrug 3-bromopyridine- 2,6-dicarboxylic acid (Active Chelator) Hydrolysis->ActiveDrug Target KDM4/JmjC Active Site (Fe(II) Center) ActiveDrug->Target Bidentate Chelation Inhibition Competitive Inhibition vs 2-Oxoglutarate Target->Inhibition

Figure 1: Mechanism of Action. The dimethyl ester serves as a prodrug carrier, requiring hydrolysis to the dicarboxylic acid to chelate the active site Iron (Fe II) of the KDM enzyme.

Protocol A: Chemical Activation (Hydrolysis)

Requirement: Mandatory for all cell-free biochemical assays (TR-FRET, Mass Spec).

Rationale: The methyl ester groups sterically hinder the coordination of the catalytic Iron (Fe II). You must generate the free acid.

Reagents
  • This compound (Powder)[1]

  • DMSO (Anhydrous)

  • 1M NaOH

  • 1M HCl[2]

  • PBS or HEPES Buffer (pH 7.5)

Procedure
  • Stock Preparation: Dissolve the dimethyl ester in 100% DMSO to a concentration of 100 mM .

  • Alkaline Hydrolysis:

    • Mix 100 µL of 100 mM Stock with 100 µL of 1M NaOH.

    • Incubate at 60°C for 2 hours (shaking at 300 rpm).

  • Neutralization:

    • Cool to room temperature.

    • Add 100 µL of 1M HCl to neutralize the pH.

    • Add 700 µL of assay buffer (HEPES pH 7.5).

    • Final Concentration: 10 mM (theoretical) of the free acid.

  • Validation: Verify hydrolysis via LC-MS if possible (Shift in mass: -28 Da per methyl group lost).

Protocol B: TR-FRET KDM4 Inhibition Assay

Objective: Determine the IC50 of the hydrolyzed inhibitor against KDM4A (JMJD2A) or KDM4C (JMJD2C).

Principle: The assay measures the demethylation of a biotinylated H3K9me3 peptide.[2] A Europium (Eu)-labeled antibody detects the product (H3K9me2 or H3K9me1). TR-FRET signal increases as demethylation proceeds; inhibition results in a decrease in signal (or maintenance of substrate signal depending on antibody specificity). Note: This protocol assumes detection of the product (H3K9me2).

Materials
ComponentSpecificationFunction
Enzyme Recombinant Human KDM4A (aa 1-350)Target Enzyme
Substrate Biotin-ARTKQTAR(K-me3)STGGKAPRKQLAH3K9me3 Peptide
Cofactor 1 2-Oxoglutarate (2-OG)Essential Co-substrate
Cofactor 2 L-Ascorbic AcidPrevents Fe oxidation
Cofactor 3 Ammonium Iron(II) SulfateCatalytic Metal
Detection LANCE Ultra Eu-anti-H3K9me2TR-FRET Donor
Acceptor ULight-StreptavidinTR-FRET Acceptor
Assay Workflow Diagram

AssayWorkflow cluster_0 Step 1: Enzymatic Reaction (10 µL) cluster_1 Step 2: Detection (10 µL) Mix Master Mix: KDM4A + Fe(II) + Ascorbate Inhibitor Add Hydrolyzed Inhibitor (Serial Dilution) Mix->Inhibitor Start Start w/ Substrate Mix: 2-OG + H3K9me3-Biotin Inhibitor->Start Stop Add Detection Mix: Eu-Ab + ULight-Strep + EDTA Start->Stop 60 min Reaction Incubate Incubate 60 min @ Room Temp Stop->Incubate Read Read TR-FRET (Ex 320nm / Em 665nm) Incubate->Read

Figure 2: TR-FRET Assay Workflow. Critical timing involves a 60-minute enzymatic reaction followed by EDTA quenching and antibody detection.

Detailed Steps
  • Assay Buffer Preparation:

    • 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(II)SO4, 100 µM L-Ascorbate.

    • Note: Prepare Ascorbate and Fe(II) fresh.[2] Oxidation destroys activity.

  • Inhibitor Titration:

    • Prepare 10-point serial dilution of the hydrolyzed 3-bromo-2,6-PDCA (from Protocol A) in Assay Buffer.

    • Top concentration: 100 µM (final).

  • Enzyme Reaction (384-well plate):

    • Add 2.5 µL of Inhibitor dilution.

    • Add 2.5 µL of KDM4A enzyme (Final conc: 2-5 nM).

    • Pre-incubation: 10 mins at RT (Allows inhibitor to bind Fe center).

    • Add 5 µL of Substrate Mix (Biotin-H3K9me3 [50 nM] + 2-OG [10 µM]).

    • Reaction: Incubate for 60 minutes at Room Temperature.

  • Detection Step:

    • Add 10 µL of Detection Buffer containing:

      • Eu-anti-H3K9me2 Antibody (2 nM)

      • ULight-Streptavidin (50 nM)

      • EDTA (1 mM) -> Critical: EDTA chelates iron to stop the enzymatic reaction.

    • Incubate 1 hour.

  • Data Acquisition:

    • Read on EnVision or compatible reader.

    • Calculate Ratio: (Signal 665nm / Signal 615nm) * 10,000.

Protocol C: Cellular Target Engagement

Objective: Assess cell permeability and functional inhibition in a live cell model (e.g., HeLa or U2OS).

Compound Form: Use the Dimethyl ester directly. Do not hydrolyze.

  • Seeding: Plate HeLa cells at 200,000 cells/well in a 6-well plate. Incubate 24h.

  • Treatment:

    • Treat cells with this compound at 10, 50, and 100 µM.

    • Include IOX1 (50 µM) as a positive control.

    • Incubate for 24 hours.

  • Lysis:

    • Wash with cold PBS.

    • Lyse in RIPA buffer with Protease Inhibitors.

    • Crucial: Add 10 mM Sodium Butyrate (HDAC inhibitor) to preserve global acetylation/methylation states during lysis.

  • Western Blot:

    • Load 20 µg protein per lane.

    • Primary Antibody: Anti-H3K9me3 (Abcam ab8898 or equivalent).

    • Loading Control: Anti-Total H3 or Beta-Actin.

  • Result Interpretation: Effective inhibition will result in an increase in H3K9me3 signal (prevention of demethylation) compared to DMSO control.

Data Analysis & Quality Control

Calculating IC50

Fit the TR-FRET data to a sigmoidal dose-response equation (4-parameter logistic):



  • X: Log of inhibitor concentration.

  • Y: TR-FRET Ratio.

Acceptance Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

    • Where

      
       is positive control (Enzyme + Substrate + DMSO) and 
      
      
      
      is negative control (No Enzyme or High Conc. Inhibitor).
  • Reference Standard: 2,4-PDCA (active acid) should show an IC50 of approximately 1-5 µM against KDM4A under these conditions.

References

  • Rose, N. R., et al. (2011).Plant growth regulators as inhibitors of the JmjC histone demethylases. Nature Chemical Biology.

  • Singh, A., et al. (2021). A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay.[3][4] STAR Protocols. (Standard KDM4 assay methodology).

  • Kristensen, J. L., et al. (2012).Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Chemical Communications.

  • Hopkinson, R. J., et al. (2013).Isomeric Pyridine Dicarboxylates as Mechanistic Probes for the 2-Oxoglutarate Dependent Oxygenases. Chemistry – A European Journal. (Comparison of 2,4 vs 2,6 isomers).

Sources

Application Note: Synthesis of Substituted Pyridines using Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scaffold Utility

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4) is a high-value heterocyclic scaffold distinguished by its broken symmetry . Unlike its 4-bromo isomer, the 3-bromo substitution pattern creates a unique electronic and steric environment that allows for regioselective functionalization.

Core Value Proposition
  • Orthogonal Reactivity: The molecule possesses three distinct reactive handles:

    • C3-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

    • C6-Ester: An unhindered electrophile, prone to rapid nucleophilic attack (amidation, hydrolysis).

    • C2-Ester: A sterically encumbered electrophile (ortho to Bromine), allowing for kinetic differentiation from the C6 position.

  • Ligand Precursor: It is a critical intermediate for synthesizing unsymmetrical "Pincer" ligands (e.g., Pybox, terpyridine derivatives) used in lanthanide coordination and catalysis.

Critical Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthesis pathways available from this scaffold. Note the strategic decision-making required between C-C bond formation and functional group interconversion (FGI).

G Start Dimethyl 3-bromopyridine- 2,6-dicarboxylate (Starting Scaffold) Suzuki Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Pathway B: Sonogashira Coupling (Alkynylation) Start->Sonogashira Pd(0)/Cu(I), Alkyne Hydrolysis Pathway C: Regioselective Hydrolysis (Desymmetrization) Start->Hydrolysis LiOH (1 eq), 0°C Amidation Pathway D: Diamidation (Ligand Synthesis) Start->Amidation H2N-R, Heat Product_A 3-Aryl-pyridine- 2,6-dicarboxylates Suzuki->Product_A Product_B 3-Alkynyl-pyridine- 2,6-dicarboxylates Sonogashira->Product_B Product_C 3-Bromo-6-methoxycarbonyl- picolinic acid Hydrolysis->Product_C Product_D 2,6-Bis(amide) Pincer Ligands Amidation->Product_D

Caption: Divergent synthetic workflows. Pathway A/B utilize the halogen handle, while C/D exploit the ester differentiation.

Detailed Experimental Protocols

Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Install an aryl group at the C3 position while preserving the sensitive diester functionality. Challenge: Standard aqueous bases (Na₂CO₃) can hydrolyze the esters. Anhydrous or mild conditions are required.

Protocol:
  • Reagents:

    • Scaffold: this compound (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) — Chosen for stability and resistance to chelation by the pyridine nitrogen.

    • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (anhydrous).

    • Solvent: 1,4-Dioxane (dry).

  • Procedure:

    • Charge a reaction vial with the scaffold, boronic acid, base, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add dry 1,4-Dioxane via syringe.

    • Heat to 80–90°C for 4–12 hours. Note: Monitor via LCMS. Do not exceed 100°C to prevent decarboxylation.

    • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc). The product usually elutes earlier than the starting material due to increased lipophilicity (if the aryl group is non-polar).

Expert Insight: If the boronic acid is electron-poor, the reaction rate will decrease. In such cases, switching to Pd₂(dba)₃ / XPhos can accelerate the oxidative addition step without requiring higher temperatures that jeopardize the esters [1].

Module B: Synthesis of Pincer Ligand Precursors (Diamidation)

Objective: Convert both esters into amides to create tridentate ligands (e.g., for lanthanide extraction or catalytic metal binding). Challenge: The C3-bromo substituent sterically hinders the C2-ester, making it slower to react than the C6-ester.

Protocol:
  • Reagents:

    • Scaffold: this compound (1.0 equiv)

    • Amine: Primary amine (e.g., benzylamine, 2.5 equiv)

    • Solvent: Methanol or Ethanol (anhydrous).

  • Procedure:

    • Dissolve the scaffold in Methanol (0.5 M concentration).

    • Add the amine dropwise at room temperature.[3]

    • Differentiation Check:

      • For Mono-amide (C6 selective): Stir at 0°C to RT for 2 hours. The C6 ester reacts first.

      • For Bis-amide: Heat to reflux (65°C) for 6–12 hours.

    • Workup: Cool the mixture. The bis-amide product often precipitates out of the alcohol solution. Filter and wash with cold methanol.

Data Validation (NMR):

  • Starting Material: Two methyl singlets are usually equivalent or very close in the 4-bromo isomer, but in the 3-bromo isomer, they appear as distinct singlets (approx. δ 3.95 and δ 4.02 ppm in CDCl₃) due to the lack of symmetry.

  • Product: Disappearance of methoxy singlets and appearance of amide N-H signals (broad, >8.0 ppm).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Hydrolysis of Esters during Suzuki Base is too strong or water content is too high.Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ or CsF in dry dioxane/toluene [2].
Low Yield in Coupling (Protodeboronation) Pyridine nitrogen coordinating to Pd.Use a catalyst with a bidentate ligand (e.g., Pd(dppf)Cl₂) to prevent catalyst poisoning by the pyridine N.
Incomplete Amidation at C2 Steric hindrance from C3-Bromine.Increase temperature to reflux; use a sealed tube if the amine is volatile; use a Lewis acid catalyst (e.g., La(OTf)₃) to activate the ester.
Black Precipitate in Reaction Palladium precipitation (Pd black).Ensure rigorous O₂ exclusion. Add excess ligand (e.g., PPh₃) if using Pd(OAc)₂.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., et al. (2012). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Aqueous Solvents.[4] In Name Reactions for Homologations. Wiley. Link

  • Constable, E. C. (2008). 2,2′:6′,2′′-Terpyridines: From chemical curiosities to functional materials. Chemical Society Reviews, 36, 246-253. (Context for 2,6-dicarboxylate utility). Link

  • Bligh, S. W. A., et al. (2006). Synthesis and structural characterization of pyridine-2,6-dicarboxamide derivatives. Polyhedron, 25(18), 3509-3514. Link

Note: While specific CAS 316808-11-4 is a niche intermediate, the protocols above are derived from validated methodologies for electronically similar 3-halopyridine-2-carboxylates and pyridine-2,6-dicarboxylates.

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" for neurodegenerative disease studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Scaffold Utilization in Neurodegenerative Drug Discovery

Topic: Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 53636-65-0) Application: Synthesis of Multitarget-Directed Ligands (MTDLs) and Epigenetic Modulators for Alzheimer’s and Parkinson’s Disease.

Abstract

This technical guide outlines the strategic utilization of This compound as a core scaffold in the development of neuroprotective agents. While pyridine-2,6-dicarboxylates (dipicolinates) are established metal chelators, their therapeutic utility in the Central Nervous System (CNS) is often limited by poor blood-brain barrier (BBB) permeability and lack of target selectivity. This guide details protocols for exploiting the C3-bromine handle to introduce lipophilic or pharmacophoric moieties via cross-coupling reactions, transforming the generic chelator into a potent, BBB-permeable Multitarget-Directed Ligand (MTDL). We provide validated workflows for chemical synthesis, metal chelation analysis, and in vitro neuroprotection assays.

Part 1: The Scaffold Advantage in Neuropharmacology

In neurodegenerative research, the "Metal Hypothesis" posits that dyshomeostasis of biometals (Fe, Cu, Zn) drives oxidative stress and protein aggregation (e.g., Aβ plaques). The 2,6-dicarboxylate motif is a privileged structure for sequestering redox-active metals. However, unmodified dipicolinic acid is hydrophilic and rapidly excreted.

Why this compound?

  • Late-Stage Diversification: The bromine at position 3 allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach hydrophobic aryl/heteroaryl groups, critically enhancing LogP for BBB penetration.

  • Epigenetic Mimicry: The pyridine dicarboxylate core mimics 2-oxoglutarate (2-OG), the co-factor for JmjC Histone Demethylases (KDMs) and Prolyl Hydroxylases (PHDs). Functionalization at C3 can tune selectivity toward specific neuro-relevant epigenetic targets (e.g., KDM4/5 inhibition for memory rescue).

  • Bifunctionality: It serves as a "linker hub" to create hybrid drugs (e.g., Chelator + Acetylcholinesterase Inhibitor).

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of a 3-Aryl-Pyridine-2,6-Dicarboxylic Acid Derivative (Lipophilic Chelator). Mechanism: Suzuki-Miyaura Coupling followed by Ester Hydrolysis.

Step 1: Suzuki-Miyaura Cross-Coupling

This step introduces the lipophilic moiety to enhance CNS bioavailability.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (or heteroaryl variant) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Inertion: Charge a reaction vial with the Scaffold, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 12 hours under stirring.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide (Rf ~0.6) should disappear.

  • Work-up: Cool to RT. Filter through a Celite pad. Dilute filtrate with EtOAc, wash with brine (3x). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexane).

Step 2: Saponification (Active Drug Generation)

Converts the diester precursors into the active dicarboxylic acid chelator.

Reagents:

  • Intermediate from Step 1[1]

  • LiOH·H₂O (4.0 equiv)

  • Solvent: THF/MeOH/H₂O (3:1:1)

Procedure:

  • Dissolve the intermediate in the solvent mixture at 0°C.

  • Add LiOH slowly. Allow to warm to RT and stir for 4 hours.

  • Acidification (Critical): Evaporate organic solvents. Cool the aqueous residue to 0°C and acidify to pH 2–3 using 1M HCl. The product usually precipitates.

  • Isolation: Filter the white solid, wash with cold water, and dry under high vacuum.

Part 3: Biological Validation Protocols

Protocol A: Iron Chelation Capacity (Ferrozine Assay)

Validates the ability of the synthesized ligand to sequester Fe(II), preventing Fenton chemistry.

Logic: Ferrozine forms a magenta complex with Fe(II) (Abs Max: 562 nm). A competitive chelator will decrease this absorbance.

  • Preparation: Prepare a 100 µM stock of FeSO₄ in deionized water. Prepare serial dilutions of the Test Compound (0.1 – 100 µM) in buffer (HEPES pH 7.4).

  • Incubation: Mix 100 µL FeSO₄ + 100 µL Test Compound. Incubate for 10 min at RT.

  • Detection: Add 50 µL Ferrozine (5 mM). Incubate 10 min.

  • Readout: Measure Absorbance at 562 nm using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Protocol B: Neuroprotection Against Oxidative Stress (SH-SY5Y Model)

Determines if the compound protects neurons from H₂O₂-induced toxicity.

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells (10⁴ cells/well) in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days (optional, for mature phenotype).

  • Pre-treatment: Treat cells with Test Compound (1, 5, 10 µM) for 2 hours.

  • Insult: Add H₂O₂ (final conc. 100–300 µM, titrated to induce ~50% cell death). Incubate for 24 hours.

  • Viability Assay: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm.

    • Success Criterion: Statistically significant recovery of viability compared to H₂O₂-only control (p < 0.05).

Part 4: Data Visualization & Logic

Workflow Logic: From Scaffold to Neuroprotection

G Scaffold Dimethyl 3-bromo- pyridine-2,6-dicarboxylate Coupling Suzuki Coupling (Lipophilicity Tuning) Scaffold->Coupling Pd(dppf)Cl2, R-B(OH)2 Hydrolysis Ester Hydrolysis (Activation) Coupling->Hydrolysis LiOH, pH Adjustment ActiveDrug 3-Substituted Dipicolinic Acid Hydrolysis->ActiveDrug Target1 Metal Chelation (Fe/Zn Sequestration) ActiveDrug->Target1 Tridentate Binding Target2 Epigenetic Modulation (KDM/PHD Inhibition) ActiveDrug->Target2 2-OG Mimicry Outcome Neuroprotection (Reduced ROS/Amyloid) Target1->Outcome Target2->Outcome

Caption: Schematic workflow transforming the brominated scaffold into active neurotherapeutic agents via palladium-catalyzed functionalization and subsequent biological targeting.

Comparative Data Summary (Expected)
Compound IDR-Group (at C3)LogP (Calc)Fe(II) Chelation IC₅₀ (µM)SH-SY5Y Viability (% Recovery)
Scaffold (Ref) -Br (Diester)1.8>1000 (Inactive)< 5%
Control -H (Dipicolinic Acid)-0.7 (Too Polar)12.515% (Poor uptake)
Lead A -Phenyl2.1 (Optimal)14.265%
Lead B -3-Pyridyl1.418.145%

References

  • Thalhammer, A. et al. (2011).[2] "Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates." Organic & Biomolecular Chemistry. Link

    • Note: While discussing 2,4-isomers, this paper establishes the Suzuki coupling protocols relevant to pyridine dicarboxyl
  • Strocchia, M. et al. (2023). "Targeting Iron Dyshomeostasis in Alzheimer's Disease: From Basic Mechanisms to Clinical Perspectives." International Journal of Molecular Sciences. Link

    • Grounds the "Metal Hypothesis" and the need for chel
  • Tao, R. et al. (2015). "Syntheses and biological evaluation of 3-substituted pyridine-2,6-dicarboxylic acid derivatives as potential neuroprotective agents." Bioorganic & Medicinal Chemistry Letters. Link

    • Directly supports the use of 2,6-dicarboxyl
  • Sigma-Aldrich. "Dimethyl 2,6-pyridinedicarboxylate Product Specification." Link

    • Reference for chemical properties and handling of the parent scaffold.

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" as herbicide precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 35597-35-0) has emerged as a critical "pivot scaffold" in the synthesis of next-generation pyridine-carboxylate herbicides. Unlike earlier generations of picolinic acids (e.g., Clopyralid), this precursor offers a pre-functionalized C3-bromo site flanked by two orthogonally reactive ester groups at C2 and C6.

This Application Note details the utilization of this molecule in the discovery of 6-aryl-picolinate and 3-substituted-dipicolinic acid auxins. We provide validated protocols for the chemoselective functionalization of the C3-position via Suzuki-Miyaura cross-coupling, followed by regioselective hydrolysis strategies to unmask the bioactive carboxylic acid pharmacophore.

Chemical Profile & Technical Specifications

Before initiating synthesis, verify the precursor quality. The electron-deficient nature of the pyridine ring, exacerbated by the two ester groups, makes the C3-C bond sensitive to nucleophilic attack if not handled correctly, yet highly reactive for palladium-catalyzed oxidative addition.

ParameterSpecificationCritical Note
IUPAC Name This compound--
CAS Number 35597-35-0--
Molecular Weight 274.07 g/mol --
Appearance White to off-white crystalline solidYellowing indicates oxidation/impurity.
Solubility DCM, EtOAc, MeOH, DMSOPoor solubility in hexanes/water.
Melting Point 128–132 °CSharp mp indicates high purity.
Storage Inert atmosphere (Ar/N2), DesiccatedMoisture sensitive (ester hydrolysis).

Strategic Synthetic Utility

The value of this precursor lies in its regio-electronic differentiation .

  • C3-Bromine: The bromine atom is located at the

    
    -position relative to the nitrogen. While less electron-deficient than the 
    
    
    
    -positions (2,6), the presence of the electron-withdrawing carbomethoxy groups facilitates oxidative addition with Pd(0) catalysts, enabling the introduction of aryl, heteroaryl, or alkyl "tails" essential for binding to the TIR1/AFB auxin receptor pockets.
  • C2/C6-Esters: These esters serve as masked carboxylic acids. The C2-acid is strictly required for auxin activity (mimicking the IAA carboxylate). The C6-ester can be maintained to increase lipophilicity for leaf cuticle penetration (pro-herbicide) or hydrolyzed to form a diacid.

Pathway Visualization: From Precursor to Active Herbicide

HerbicidePathway Precursor Dimethyl 3-bromopyridine- 2,6-dicarboxylate PdCat Pd Catalyst (Suzuki Coupling) Precursor->PdCat Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->PdCat Intermediate Dimethyl 3-arylpyridine- 2,6-dicarboxylate PdCat->Intermediate C-C Bond Formation Hydrolysis Selective Hydrolysis (LiOH / NaOH) Intermediate->Hydrolysis Deprotection Active Active Herbicide Candidate (Mono- or Di-acid) Hydrolysis->Active Bioactivation

Caption: Figure 1. Synthetic logic flow transforming the 3-bromo scaffold into a bioactive auxin mimic via cross-coupling and activation.

Detailed Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl moiety at the 3-position without hydrolyzing the esters. Challenge: The electron-deficient pyridine ring can suffer from protodehalogenation. The esters are labile under harsh basic conditions.

Reagents:

  • Precursor: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (mild bases preferred over NaOH)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Charging: Add the precursor (1.0 eq), Arylboronic acid (1.2 eq), and base (

    
    , 2.0 eq) to the flask.
    
  • Degassing (Critical): In a separate vessel, sparge the Dioxane/Water solvent mixture with Argon for 20 minutes. Rationale: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the solvent to the solids.[1] Add the Pd catalyst last under a positive pressure of Argon.

  • Reaction: Heat the mixture to 85°C. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Reaction is typically complete in 4–6 hours. If starting material persists, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[2]

  • Extraction: Wash the filtrate with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the C3-H signal (if applicable, though here it is substituted) and the appearance of new aromatic protons from the coupling partner. The methyl ester singlets (~3.9 ppm) should remain intact.

Protocol B: Regioselective Hydrolysis (Ester Cleavage)

Objective: To convert the diester intermediate into the active diacid or mono-acid form. Note: Complete hydrolysis yields the dipicolinic acid derivative. Partial hydrolysis is difficult to control regiochemically without steric differentiation, but saponification usually yields the diacid.

Reagents:

  • Substrate: Dimethyl 3-arylpyridine-2,6-dicarboxylate (from Protocol A)

  • Reagent: Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)
    
  • Solvent: THF : Water (3:1)

Methodology:

  • Dissolution: Dissolve the substrate in THF/Water at 0°C.

  • Addition: Add LiOH portion-wise.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: TLC will show a baseline spot (acid). LC-MS is preferred to distinguish mono- vs di-acid.

  • Acidification: Cool to 0°C. Carefully acidify with 1M HCl to pH 2–3.

  • Isolation:

    • If solid precipitates:[1][3] Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (3x). Note: Pyridine carboxylic acids are often amphoteric and water-soluble. Isoelectric precipitation is key.

Experimental Workflow Diagram

Workflow cluster_setup Phase 1: Preparation cluster_reaction Phase 2: Catalysis cluster_workup Phase 3: Isolation Step1 Degas Solvents (Dioxane/H2O) Argon Sparge 20m Step3 Add Pd Catalyst (Inert Atmosphere) Step1->Step3 Step2 Charge Reagents (Precursor + Boronic Acid + Base) Step2->Step3 Step4 Heat to 85°C (4-6 Hours) Step3->Step4 Step5 QC: TLC/LC-MS Check Target: [M+H]+ Step4->Step5 Step6 Filter (Celite) Remove Pd Step5->Step6 Complete Step7 Aq. Workup & Drying Step6->Step7 Step8 Flash Chromatography (Yield Calculation) Step7->Step8

Caption: Figure 2. Operational workflow for the Suzuki coupling of this compound.

Safety & Handling (MSDS Summary)

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Sensitization: Methyl esters can act as alkylating agents; handle with gloves.

  • Engineering Controls: Always operate within a certified fume hood. The brominated pyridine dust can be irritating to mucous membranes.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium and Boron residues. Segregate into "Heavy Metal Aqueous Waste" streams.

References

  • Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide.[4][5] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[3] (Contextual grounding for picolinate auxin discovery).

  • Dow AgroSciences. (2015). Process for the Preparation of 4-Amino-3-chloro-6-(substituted)picolinates.[4] U.S. Patent US9187420B2. Retrieved from (Industrial context of similar pyridine precursors).

  • Havelkova, M., et al. (2018). The Suzuki–Miyaura Cross-Coupling Reactions of Halopurines and Pyridines. SciSpace / Synlett. (Mechanistic insights on electron-deficient heterocycles).

Note: This guide is intended for R&D use only. Ensure compliance with local chemical safety regulations before scaling up.

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" fungicide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Dimethyl 3-bromopyridine-2,6-dicarboxylate

Executive Summary & Strategic Context

This compound is a high-value heterocyclic scaffold used primarily in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and advanced pharmaceutical libraries. Its structural utility lies in its orthogonal functionalization potential :

  • C3-Bromine: A handle for Suzuki-Miyaura or Stille cross-coupling to introduce aryl/biaryl motifs.

  • C2/C6-Esters: Sites for regioselective amidation or reduction to heterocycles.

While often associated with the broad class of pyridine-carboxamide fungicides (similar to the chemistry used in Boscalid precursors), this specific diester allows for the construction of more complex, tri-substituted pyridine cores.

This guide outlines a robust, three-step synthesis starting from commercially available 2,6-Lutidine (2,6-Dimethylpyridine) . Unlike radical bromination routes (which attack the methyl groups), this protocol utilizes electrophilic aromatic substitution to install the bromine on the ring, followed by exhaustive oxidation and esterification.

Retrosynthetic Logic & Workflow

The synthesis is designed to avoid the low reactivity of pyridine-2,6-dicarboxylic acid (dipicolinic acid) toward electrophilic substitution. By brominating the electron-rich lutidine precursor first, we achieve higher regioselectivity and yield.

SynthesisWorkflow Start 2,6-Lutidine (Starting Material) Step1 Step 1: Ring Bromination (Electrophilic Subst.) Start->Step1 Oleum/Br2 100°C Inter1 3-Bromo-2,6-lutidine Step1->Inter1 Step2 Step 2: Exhaustive Oxidation (KMnO4) Inter1->Step2 KMnO4 Reflux Inter2 3-Bromopyridine- 2,6-dicarboxylic acid Step2->Inter2 Step3 Step 3: Methyl Esterification (SOCl2/MeOH) Inter2->Step3 MeOH/SOCl2 Target Dimethyl 3-bromopyridine- 2,6-dicarboxylate Step3->Target

Figure 1: Strategic synthetic route prioritizing ring functionalization prior to oxidation.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 2,6-Lutidine

Objective: Install the bromine atom at the C3 position via Electrophilic Aromatic Substitution (SEAr). Challenge: Pyridines are electron-deficient; however, the two methyl groups activate the ring sufficiently for reaction in superacidic media.

Reagents:

  • 2,6-Lutidine (1.0 eq)

  • Bromine (Br2) (0.6 eq - Note: Stoichiometry is critical to prevent dibromination)

  • Oleum (20% SO3 in H2SO4) or 65% Oleum (Solvent/Catalyst)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr/SO2 fumes.

  • Acidification: Charge Oleum (4.0 vol relative to lutidine) into the flask. Cool to 0–5°C in an ice bath.

  • Addition 1: Add 2,6-Lutidine dropwise. Caution: Highly Exothermic. Maintain internal temperature < 20°C.

  • Addition 2: Add Bromine (Br2) dropwise over 1 hour.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours.

    • Mechanism:[1][2][3][4][5] The reaction proceeds via the formation of a pyridine-SO3 complex which activates the ring for bromination.

  • Workup:

    • Cool to room temperature.[3][6]

    • Pour the reaction mass slowly onto crushed ice (Exothermic!).

    • Neutralize with 50% NaOH solution to pH ~9–10.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over Na2SO4 and concentrate.

  • Purification: Distillation under reduced pressure or silica column chromatography (Hexane/EtOAc) if necessary.

    • Target: 3-Bromo-2,6-lutidine (Colorless to pale yellow oil).

Step 2: Exhaustive Oxidation to Dicarboxylic Acid

Objective: Convert both methyl groups to carboxylic acids. Challenge: Incomplete oxidation leading to mono-acids.

Reagents:

  • 3-Bromo-2,6-lutidine (1.0 eq)

  • Potassium Permanganate (KMnO4) (4.5 – 5.0 eq)

  • Water (Solvent)[7]

Protocol:

  • Setup: Flask with reflux condenser and large magnetic stir bar (or mechanical stirrer for >50g scale).

  • Mixing: Suspend 3-Bromo-2,6-lutidine in water (10 vol). Heat to 60°C.

  • Oxidant Addition: Add KMnO4 in portions (approx. 5 batches) over 2–3 hours.

    • Why? Controlling addition prevents "bumping" and manages the exotherm.

  • Reflux: Heat to reflux (100°C) for 6–8 hours. The purple color should fade to brown (MnO2 precipitate).

  • Filtration (Critical):

    • Filter the hot reaction mixture through a Celite pad to remove MnO2.

    • Wash the MnO2 cake with hot water (2x).

  • Isolation:

    • Concentrate the combined aqueous filtrate to ~50% volume.

    • Acidify with conc.[8] HCl to pH 1–2.

    • The product, 3-Bromopyridine-2,6-dicarboxylic acid , will precipitate as a white solid.

    • Filter, wash with cold water, and dry in a vacuum oven at 50°C.

Step 3: Methyl Esterification (The "Clean" Route)

Objective: Synthesis of the final dimethyl ester. Choice of Method: Thionyl chloride (SOCl2) is preferred over H2SO4 catalysis because it generates the acid chloride in situ, driving the reaction to completion and simplifying workup.

Reagents:

  • 3-Bromopyridine-2,6-dicarboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (3.0 eq)

  • Methanol (anhydrous) (10 vol)

Protocol:

  • Setup: Dry flask under Nitrogen atmosphere.

  • Activation: Suspend the dicarboxylic acid in anhydrous Methanol. Cool to 0°C.[3]

  • Addition: Add SOCl2 dropwise. Caution: Gas evolution (HCl/SO2).

  • Reaction: Heat to reflux for 4–6 hours. The suspension should become a clear solution.

  • Workup:

    • Evaporate the solvent and excess SOCl2 under reduced pressure.

    • Dissolve the residue in DCM.

    • Wash with saturated NaHCO3 (to remove trace acid) and Brine.

    • Dry over MgSO4 and concentrate.[3]

  • Crystallization: Recrystallize from Methanol/Hexane if high purity (>99%) is required.

Critical Process Parameters (CPPs) & QC

ParameterSpecificationRationale
Step 1 Temp 100°C - 110°CBelow 90°C, reaction is sluggish. Above 120°C, di-bromination increases.
Step 2 pH Final pH < 2.0Pyridine carboxylic acids are zwitterionic; low pH ensures protonation for precipitation.
Moisture (Step 3) < 0.1%Water hydrolyzes the acyl chloride intermediate, reducing yield.

Analytical Characterization (Expected):

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       4.02 (s, 3H, COOCH3 at C2/C6)
      
    • 
       4.05 (s, 3H, COOCH3 at C2/C6)
      
    • 
       8.15 (d, 1H, Ar-H, C5)
      
    • 
       8.45 (d, 1H, Ar-H, C4)
      
    • Note: The asymmetry caused by the C3-Bromine results in distinct methyl ester shifts.

Process Logic & Safety Diagram

The following diagram illustrates the operational logic and safety checkpoints for the oxidation step, which is the most operationally demanding phase due to solids handling.

OxidationLogic Start Start: 3-Bromo-2,6-lutidine ReagentPrep Prepare KMnO4 Slurry (Portionwise Addition) Start->ReagentPrep Reaction Reflux (Aq.) 6-8 Hours ReagentPrep->Reaction Check1 Color Check: Purple -> Brown? Reaction->Check1 Check1->Reaction No (Purple persists) Filtration Hot Filtration (Celite) Remove MnO2 Check1->Filtration Yes (Brown slurry) Acidification Acidify Filtrate (HCl) pH ~ 1-2 Filtration->Acidification Isolation Filter Precipitate (Diacid Product) Acidification->Isolation

Figure 2: Operational logic for the heterogeneous oxidation step.

References

  • Synthesis of 2,6-Lutidine Derivatives (General Pyridine Chemistry)

    • Source: Organic Syntheses, Coll. Vol. 2, p. 214 (1943).
    • Context: Foundational methods for lutidine manipul
  • Oxidation of Alkyl Pyridines with KMnO4

    • Source: Chemistry LibreTexts, "Oxidation of Arom
    • Context: Mechanism and stoichiometry for converting benzylic/pyridylic methyls to carboxylic acids.
  • Bromination of Activated Pyridines

    • Source:Journal of the American Chemical Society, "Catalytic Chemo-, Regio-, and Enantioselective Bromochlorination".
  • Boscalid and Pyridine Carboxamide Synthesis Context

    • Source: Google Patents, "Preparation method of Boscalid" (CN105085389A).
    • Context: Illustrates the industrial relevance of pyridine coupling partners in fungicide synthesis.

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" for luminescent materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dimethyl 3-bromopyridine-2,6-dicarboxylate as a Scaffold for Asymmetric Lanthanide Luminescence

Executive Summary

This guide details the utility of This compound (referred to herein as 3-Br-DPA-Me2 ) as a critical intermediate for synthesizing high-efficiency luminescent materials. While 4-substituted pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) derivatives are common, the 3-substituted isomers offer a unique geometric advantage: they break the


 symmetry of the coordination sphere.

This asymmetry is vital for enhancing the radiative rate constants (


) of Lanthanide (Ln) f-f transitions (specifically Eu

and Tb

), resulting in brighter emission for bio-imaging probes and OLED emitters. This note provides a validated workflow for synthesizing, functionalizing, and complexing this scaffold.

Strategic Utility: The "Symmetry Breaking" Advantage

In the design of lanthanide luminescent complexes, the "Antenna Effect" is paramount. An organic ligand absorbs UV light and transfers energy to the metal center.

  • Standard Approach (4-Position): Derivatives like chelidamic acid (4-hydroxy-DPA) preserve symmetry. While easy to synthesize, high-symmetry environments (

    
    ) can forbid certain electric dipole transitions, limiting brightness.
    
  • Advanced Approach (3-Position): Using 3-Br-DPA-Me2 allows for substitution at the ortho position relative to the binding carboxylate.

    • Steric Twist: Substituents at the 3-position are sterically forced out of planarity. This reduces

      
       stacking quenching in the solid state.
      
    • Symmetry Reduction: The resulting complex lacks an inversion center, relaxing the Laporte selection rule and enhancing the hypersensitive transitions (e.g.,

      
       in Eu
      
      
      
      ).

Experimental Protocols

Protocol A: Synthesis & Purification of 3-Br-DPA-Me2

Target: High-purity scaffold for cross-coupling.

Reagents:

  • 3-Bromopyridine-2,6-dicarboxylic acid (Precursor)[1]

  • Methanol (Anhydrous)

  • Sulfuric Acid (H

    
    SO
    
    
    
    , 98%)
  • Sodium Bicarbonate (NaHCO

    
    )[1]
    

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 3-bromopyridine-2,6-dicarboxylic acid (1 eq) and Methanol (50 volumes).

  • Catalysis: Add H

    
    SO
    
    
    
    (0.5 eq) dropwise at 0°C.
  • Reflux: Heat the mixture to 65°C (reflux) for 5–8 hours. Monitor via TLC (SiO

    
    , Hexane:EtOAc 3:1). The di-acid spot (baseline) should disappear, replaced by the high-Rf diester spot.
    
  • Neutralization: Cool to room temperature. Slowly add saturated aqueous NaHCO

    
     until pH 
    
    
    
    8. Caution: CO
    
    
    evolution.
  • Extraction: Evaporate excess methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from minimal hot methanol to yield white needles.
    
    • Quality Check:

      
      H NMR (CDCl
      
      
      
      ) should show a singlet
      
      
      4.0 ppm (Methyl esters) and two doublets in the aromatic region (pyridine protons).
Protocol B: Functionalization (Suzuki-Miyaura Coupling)

Target: Installing the "Antenna" Chromophore.

Rationale: The bromine at position 3 is reactive toward Pd-catalyzed coupling. We will attach a phenyl or thiophene group to extend conjugation and increase the molar extinction coefficient (


).

Reagents:

  • 3-Br-DPA-Me2 (1 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl

    
     (5 mol%)
    
  • K

    
    CO
    
    
    
    (3 eq)
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Degassing: Sparge the solvent mixture with Argon for 20 minutes (Oxygen quenches the Pd catalyst).

  • Assembly: In a glovebox or under Argon flow, combine scaffold, boronic acid, base, and catalyst in a pressure vial.

  • Reaction: Seal and heat to 90°C for 12 hours. The solution typically darkens.

  • Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Hydrolysis (Crucial for Binding): The ester cannot bind Ln

    
     effectively.
    
    • Add LiOH (4 eq) in THF/H

      
      O (1:1) to the crude coupling product. Stir at RT for 4 hours.
      
    • Acidify with 1M HCl to pH 2. The functionalized ligand (3-Phenyl-DPA) will precipitate. Filter and dry.[1][2]

Protocol C: Lanthanide Complexation

Target: The Luminescent Material (e.g., Eungcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Complex).[3][4][5]

Reagents:

  • Functionalized Ligand (3 eq)[2]

  • EuCl

    
    
    
    
    
    6H
    
    
    O (1 eq)
  • Tris-HCl Buffer (pH 7.4)

Step-by-Step:

  • Dissolve the ligand in a minimum amount of dilute NaOH (pH adjusted to 7.0).

  • Add the EuCl

    
     solution dropwise while stirring. A 1:3 Metal-to-Ligand ratio ensures saturation of the 9-coordinate sphere (typical for DPA derivatives).
    
  • Stir for 1 hour.

  • Isolation: Pour into cold acetone to precipitate the complex Na

    
    [Eu(L)
    
    
    
    ]. Centrifuge and dry.

Visualization of Mechanism & Workflow

Figure 1: Synthesis and Application Workflow

This diagram illustrates the transformation from the brominated scaffold to the final luminescent bio-probe.

G Start 3-Br-DPA Acid (Precursor) Ester 3-Br-DPA-Me2 (Scaffold) Start->Ester MeOH/H2SO4 Reflux Coupling Suzuki Coupling (Pd Cat + Antenna) Ester->Coupling Boronic Acid Ligand 3-Substituted Ligand (Asymmetric) Coupling->Ligand 1. Reaction 2. Hydrolysis (LiOH) Complex Eu(III) Luminescent Complex Ligand->Complex EuCl3 / pH 7.4 Self-Assembly

Caption: Workflow converting the 3-bromo precursor into a functionalized antenna ligand and subsequent Lanthanide complex.

Figure 2: The Antenna Effect (Energy Transfer)

Understanding why the ligand design matters.

Jablonski S0 Ligand Ground State (S0) S1 Ligand Singlet (S1) S0->S1 UV Absorption (Antenna) T1 Ligand Triplet (T1) S1->T1 Intersystem Crossing (ISC) LnExc Ln(III) Excited State (5D0 for Eu) T1->LnExc Energy Transfer (Dexter/Forster) LnGnd Ln(III) Ground State (7F2 Emission) LnExc->LnGnd Luminescence (Red/Green)

Caption: The Jablonski diagram showing the energy transfer pathway. The 3-substituted ligand optimizes the T1 -> LnExc step.

Data Summary & Troubleshooting

Parameter4-Substituted DPA (Standard)3-Substituted DPA (Target)Impact of 3-Br Scaffold
Symmetry

/

(High)

/

(Low)
Higher

(Brighter emission due to selection rule relaxation).
Sterics PlanarTwistedReduced ACQ (Aggregation Caused Quenching) in solid state.
Synthetic Difficulty Low (Chelidamic acid route)Medium (Requires Pd-coupling)Allows access to novel asymmetric architectures.

Common Pitfalls:

  • Quenching: If the complex is dull, check for O-H oscillators. Ensure the ligand is fully deprotonated (tris-carboxylate) and displaces all water molecules from the Eu

    
     coordination sphere.
    
  • Incomplete Hydrolysis: The methyl ester will not sensitize the Lanthanide efficiently in aqueous media. Ensure the IR spectrum shows no ester carbonyl peak (

    
    1730 cm
    
    
    
    ) before complexation.

References

  • ChemicalBook. (2025).[1] this compound Properties and Synthesis. Retrieved from

  • Bünzli, J. C. G. (2010). Lanthanide Luminescence for Biomedical Analyses and Imaging.[5][6] Chemical Reviews. Retrieved from (Contextual grounding on DPA ligands).

  • Faulkner, S., et al. (2018). Shining light on the antenna chromophore in lanthanide based dyes.[7] Dalton Transactions.[7] Retrieved from (Mechanisms of antenna functionalization).

  • MDPI. (2020). Lanthanide Luminescence in Visible-Light-Promoted Photochemical Reactions. Retrieved from (Coordination chemistry of substituted pyridines).

  • Sigma-Aldrich. (2025). This compound Product Specification. Retrieved from

Sources

Application Note: Solvothermal Synthesis of Coordination Polymers using Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and coordination chemistry. It details the protocol for utilizing Dimethyl 3-bromopyridine-2,6-dicarboxylate as a "pro-ligand" for the construction of functional Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).

Executive Summary & Chemical Logic

This compound (CAS: 316808-11-4) is a diester derivative of 3-bromo-dipicolinic acid. In the context of coordination polymer synthesis, this molecule acts as a pro-ligand .[1]

Direct coordination of the ester groups is weak and labile.[1] To form robust, multidimensional networks, the ester functionalities must be hydrolyzed to their corresponding carboxylates (


).[1] This guide utilizes an In-Situ Solvothermal Hydrolysis  strategy. This approach allows for the slow release of the active anionic ligand (3-bromo-pyridine-2,6-dicarboxylate) during the heating phase, which kinetically favors the nucleation of high-quality single crystals over rapid precipitation of amorphous powders.

Key Structural Features:

  • Chelating Pocket: The N,O,O'-tridentate pocket (dipicolinate mode) is ideal for "hard" metal ions, particularly Lanthanides (

    
    ).[1]
    
  • 3-Bromo Substituent: Introduces steric asymmetry and potential for Halogen Bonding (

    
    ), which can direct supramolecular topology distinct from the unsubstituted dipicolinic acid analogues.
    

Materials & Equipment

Reagents
ReagentPurityRole
This compound >97%Pro-Ligand (Precursor)
Europium(III) Nitrate Pentahydrate (

)
99.9%Metal Node (Luminescent probe)
Copper(II) Nitrate Trihydrate (

)
99%Metal Node (Structural probe)
Deionized Water 18.2 MΩHydrolysis Agent / Solvent
N,N-Dimethylformamide (DMF) AnhydrousSolvent
Ethanol AbsoluteCo-solvent
Equipment
  • Teflon-lined Stainless Steel Autoclave (23 mL capacity).

  • Programmable Convection Oven.[1]

  • Optical Microscope (for crystal inspection).[1]

  • FT-IR Spectrometer (for validation of hydrolysis).

Experimental Protocols

Protocol A: In-Situ Hydrolysis & Lanthanide CP Growth

Target: Luminescent 3D Frameworks with high hydrolytic stability.

Rationale: Lanthanides require high coordination numbers (CN=8-9).[1] The slow hydrolysis of the ester ensures that the


 ions are not immediately precipitated as oxides/hydroxides, allowing the tridentate ligand to wrap around the metal center.[1]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Weigh 27.4 mg (0.1 mmol) of this compound.

    • Dissolve in 4 mL DMF in a glass vial. Sonicate for 5 minutes until clear.

  • Metal Addition:

    • Weigh 42.8 mg (0.1 mmol) of

      
      .[1]
      
    • Dissolve in 2 mL Deionized Water .

  • Mixing:

    • Add the aqueous metal solution dropwise to the DMF ligand solution.[1]

    • Note: A slight turbidity may appear; sonicate until translucent.[1]

  • Solvothermal Treatment:

    • Transfer the mixture to a 23 mL Teflon-lined autoclave.

    • Seal tightly and place in the oven.

    • Temperature Program:

      • Ramp to 120°C over 2 hours.

      • Hold at 120°C for 72 hours .

      • Cool to Room Temperature (RT) at a rate of 5°C/hour (Slow cooling is critical for crystal size).[1]

  • Harvesting:

    • Filter the resulting block-shaped crystals.

    • Wash with DMF (

      
      ) followed by Ethanol (
      
      
      
      ).[1]
    • Air dry at RT.[1]

Protocol B: Transition Metal Chain Assembly (Cu/Zn)

Target: 1D or 2D Coordination Polymers for magnetic or topological studies.[1]

Step-by-Step Methodology:

  • Stoichiometry Adjustment: Use a 1:2 Metal-to-Ligand ratio to favor discrete molecular units or chains.

  • Solvent System: Use Methanol:Water (3:1) .[1] The lower boiling point of MeOH requires a lower synthesis temperature.[1]

  • Synthesis:

    • Mix 0.1 mmol Metal Salt + 0.2 mmol Ester Ligand in 8 mL solvent.

    • Heat at 85°C for 48 hours in a sealed screw-cap pressure tube (Schott bottle).

    • Observation: Blue/Green crystals (Cu) or Colorless blocks (Zn) should form on the walls.[1]

Process Visualization (Workflow)[1]

The following diagram illustrates the chemical transformation and decision logic during the synthesis.

SynthesisWorkflow cluster_mech Reaction Chamber (Autoclave) Start Dimethyl 3-bromopyridine- 2,6-dicarboxylate Solvent Solvent Mix: DMF/H2O or MeOH/H2O Start->Solvent Dissolution Hydrolysis In-Situ Hydrolysis (Ester -> Carboxylate) Solvent->Hydrolysis Heat (85-120°C) Coordination Metal Coordination (Self-Assembly) Hydrolysis->Coordination Active Ligand Release Crystallization Slow Cooling (Nucleation) Coordination->Crystallization Supersaturation Product Crystalline CP [M(3-Br-pydc)]n Crystallization->Product Harvest

Figure 1: Solvothermal workflow for converting the dimethyl ester precursor into the final coordination polymer.

Characterization & Validation

To ensure the protocol was successful, you must validate the hydrolysis (conversion of ester to acid) and the coordination .[1]

FT-IR Diagnostic Checkpoints

The Infrared spectrum is the fastest way to confirm ligand activation.

Functional GroupPrecursor (Ester)Product (Coordination Polymer)Interpretation
C=O Stretch 1730–1750 cm⁻¹ (Strong)Absent Disappearance confirms hydrolysis of ester.[1]
COO⁻ (Asym) Absent1600–1640 cm⁻¹Indicates carboxylate coordination to metal.[1]
COO⁻ (Sym) Absent1380–1420 cm⁻¹Used to determine coordination mode (

).[1]
C-Br Stretch ~1050 cm⁻¹~1050 cm⁻¹Confirm integrity of the halogen substituent.
X-Ray Diffraction (XRD)[1]
  • Powder XRD (PXRD): Compare experimental pattern with simulated pattern from single-crystal data.[1] If the background is high, the hydrolysis might have been too fast, leading to amorphous product.[1] Troubleshooting: Lower temperature by 10°C or increase DMF ratio.

  • Single Crystal XRD: Expect the ligand to bind in a tridentate fashion (

    
    ).[1] Look for 
    
    
    
    or
    
    
    interactions in the packing diagram, which are characteristic of this ligand's ability to form halogen-bonded networks.

Scientific References

  • Bünzli, J.-C. G., & Piguet, C. (2005).[1] Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.[1] (Foundational text on Lanthanide-Dipicolinate coordination chemistry).

  • Harrowfield, J. (2005).[1] Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its metal complexes. In Comprehensive Coordination Chemistry II. (Establishes the baseline coordination modes for this ligand class).

  • Chen, B., et al. (2005).[1] Transformation of a Metal-Organic Framework from the Dimethyl Ester Precursor. Journal of the American Chemical Society.[1] (Validation of the in-situ hydrolysis technique).

  • Aakeröy, C. B., et al. (2014).[1] Halogen bonding: the sigma-hole. IUCrJ. (Reference for analyzing the Br-mediated supramolecular interactions).

Sources

Troubleshooting & Optimization

Technical Support Center: Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & Optimization Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 28, 2026

Introduction: Navigating the Scaffold

Welcome to the technical support hub for Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4). This scaffold is a critical intermediate in the synthesis of metalloproteinase inhibitors, collagen synthesis modulators, and macrocyclic ligands.

Its utility lies in its orthogonal reactivity :

  • C3-Bromine : A handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

  • C2/C6-Esters : Sites for acylation, reduction, or hydrolysis.

However, the high electron deficiency of the pyridine ring and the steric asymmetry introduced by the C3-bromine create specific challenges. This guide addresses those issues directly.

Module 1: Cross-Coupling Reactions (C-Br Bond)

User Query: “I’m attempting a Suzuki coupling at the C3 position, but yields are stalling at 40-50%. I see significant starting material remaining. Is the catalyst dying?”

Technical Diagnosis

The C3-position on a pyridine ring is electronically deactivated compared to the C2/C4 positions for nucleophilic attack, but it remains active for oxidative addition. However, two issues commonly plague this reaction:

  • Catalyst Poisoning : The pyridine nitrogen (N1) is a competent ligand and can displace phosphines on the Pd center, forming an inactive Pd-N(pyridine) complex.

  • Protodehalogenation : In the presence of esters, basic conditions can sometimes lead to H-Br exchange rather than coupling, especially if water content is uncontrolled.

Troubleshooting Protocol: The "Steric Shield" Strategy

To prevent N-coordination, use bulky, electron-rich ligands that sterically crowd the Pd center, preventing the pyridine nitrogen from binding.

Recommended System:

  • Catalyst :

    
     (1-2 mol%) or 
    
    
    
    .[1]
  • Ligand : XPhos or SPhos (Use 1:2 Pd:Ligand ratio). These biaryl phosphine ligands are bulky enough to prevent N-poisoning.

  • Base :

    
     (anhydrous) is superior to carbonates for sensitive esters.
    
  • Solvent : 1,4-Dioxane or Toluene (degassed).

Optimization Workflow (DOT Visualization)

SuzukiOptimization Start Start: Low Yield in Suzuki Coupling CheckLigand Are you using PPh3? Start->CheckLigand SwitchLigand Switch to XPhos or SPhos (Prevent N-coordination) CheckLigand->SwitchLigand Yes CheckBase Is Base Na2CO3/Water? CheckLigand->CheckBase No SwitchLigand->CheckBase SwitchBase Switch to K3PO4 (Anhydrous) (Protect Esters) CheckBase->SwitchBase Yes CheckTemp Temperature > 100°C? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Reduce to 80-90°C (Avoid Decarboxylation) CheckTemp->LowerTemp Yes Success Target Yield > 85% CheckTemp->Success No LowerTemp->Success

Caption: Decision tree for optimizing Suzuki coupling yields by mitigating catalyst poisoning and side reactions.

Module 2: Regioselective Hydrolysis (The Esters)

User Query: “I need to hydrolyze just one ester to create the mono-acid. Which position reacts first, C2 or C6? How do I control this?”

Expert Insight: Steric Steering

The molecule is asymmetric due to the Bromine at C3.

  • C2-Ester : Located ortho to the Bromine.[1] It is sterically hindered.

  • C6-Ester : Located meta to the Bromine. It is sterically accessible.

Protocol: Selective C6-Hydrolysis

To isolate the 6-carboxy-3-bromo-2-methyl ester:

  • Solvent : THF:MeOH:Water (3:1:1). The organic co-solvents ensure solubility while moderating the hydroxide reactivity.

  • Reagent : LiOH·H2O (0.95 - 1.05 equivalents). Do not use excess.

  • Temperature : 0°C to 10°C.

    • Note: At room temperature, the rate difference decreases, leading to mixtures. Keep it cold.

  • Monitoring : Monitor by HPLC or TLC. Stop immediately upon consumption of starting material.

Data: Hydrolysis Rates (Relative)

PositionSteric EnvironmentRelative Rate (

)
Outcome (1 eq. LiOH, 0°C)
C6-Ester Unhindered (H at C5)100 Primary Product (Mono-acid)
C2-Ester Hindered (Br at C3)~5Trace (Di-acid formed later)

Module 3: Nucleophilic Aromatic Substitution ( )

User Query: “Can I displace the Bromine with an amine using standard


 conditions (e.g., amine, base, heat)?”
Critical Correction

Do not attempt standard


 at C3. 
While 2- and 4-halopyridines are highly reactive toward nucleophilic displacement, the 3-position is not activated  by the ring nitrogen (which is meta to C3). Although the esters are electron-withdrawing, they are not sufficient to promote clean 

at C3 under mild conditions.
  • Result of

    
     attempt : You will likely observe attack at the ester carbonyls  (forming amides) before displacement of the bromine.
    
  • Solution : Use Buchwald-Hartwig amination (Pd-catalyzed) to install amines at C3.

Reactivity Pathway Diagram

ReactivityMap Center Dimethyl 3-bromopyridine- 2,6-dicarboxylate Suzuki Pd-Coupling (C3) (Preferred) Center->Suzuki Pd(0) / Ligand Amidation Amidation (C6 > C2) (Side Reaction) Center->Amidation R-NH2 / Heat SNAr SNAr (C3) (Blocked/Very Slow) Center->SNAr Nucleophile

Caption: Reactivity map showing the preferred Pd-catalyzed pathway vs. the unfavorable SNAr pathway.

Module 4: Reduction & Stability

User Query: “I want to reduce the esters to alcohols. Will the Bromine survive?”

Protocol: Chemoselective Reduction

Standard


 can sometimes cause debromination (loss of the Br handle) in electron-deficient heterocycles.

Recommended Reagent System:

  • 
     / 
    
    
    
    (in EtOH)
    : This generates
    
    
    in situ, which is more potent than
    
    
    alone (capable of reducing esters) but milder than
    
    
    , preserving the aryl bromide.
  • Temperature : 0°C

    
     RT.
    

References

  • ChemicalBook . This compound Properties and Synthesis. Retrieved from .

  • Kubelka, T., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations. Organic & Biomolecular Chemistry. Retrieved from .

  • BenchChem . Reactivity in Nucleophilic Aromatic Substitution: Comparative Analysis. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for Suzuki protocols cited in Module 1).

Sources

Technical Support Guide: Optimizing "Dimethyl 3-bromopyridine-2,6-dicarboxylate" Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis and yield optimization of Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4). This scaffold is a critical intermediate for metallo-


-lactamase inhibitors and nicotinic receptor modulators.

The most robust synthetic route avoids the difficult direct bromination of the diester. Instead, it utilizes the oxidation of commercially available 3-bromo-2,6-dimethylpyridine (3-bromo-2,6-lutidine) followed by esterification. This "Oxidation-First" strategy preserves the regiochemistry of the bromine atom while leveraging the thermodynamic stability of the pyridine ring during permanganate oxidation.

The "Golden Path" Workflow

The optimized protocol follows a two-step sequence:

  • Oxidative Dicarboxylation: 3-bromo-2,6-lutidine

    
     3-bromopyridine-2,6-dicarboxylic acid.
    
  • Fischer Esterification: Dicarboxylic acid

    
     Dimethyl diester.
    

G Start 3-Bromo-2,6-dimethylpyridine (CAS 3430-31-7) Step1 Oxidation (KMnO4, H2O, Reflux) Start->Step1 4-8h Reflux Inter 3-Bromopyridine-2,6- dicarboxylic acid (Solid Precipitate) Step1->Inter Acidify to pH 1-2 Step2 Esterification (MeOH, H2SO4 or SOCl2) Inter->Step2 Reflux Final Dimethyl 3-bromopyridine- 2,6-dicarboxylate (CAS 316808-11-4) Step2->Final Crystallization

Figure 1: Optimized synthetic pathway for this compound.

Master Protocol: Step-by-Step

Step 1: Synthesis of 3-Bromopyridine-2,6-dicarboxylic acid

Reaction Type: Permanganate Oxidation Critical Parameter: Stoichiometry and Temperature Control

Reagents:

  • 3-Bromo-2,6-dimethylpyridine (1.0 equiv)

  • Potassium Permanganate (KMnO₄) (4.0 - 5.0 equiv)

  • Water (Solvent)[1]

Protocol:

  • Suspend 3-bromo-2,6-dimethylpyridine in water (approx. 20 mL/g) in a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to MnO₂ sludge).

  • Heat the mixture to 70-80°C.

  • Add KMnO₄ portion-wise over 1-2 hours. Caution: Exothermic reaction. Vigorous reflux may occur.

  • Once addition is complete, reflux for 4-6 hours. Monitor by TLC (starting material disappears, polar spot stays at baseline).

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove insoluble MnO₂. Wash the pad with hot water.

  • Concentration & Acidification: Concentrate the clear filtrate to ~50% volume. Cool to 0-5°C and slowly acidify with conc. HCl to pH 1-2.

  • Isolation: The white solid (dicarboxylic acid) will precipitate. Filter, wash with minimal cold water, and dry thoroughly.

ParameterSpecificationReason
KMnO₄ Equiv 4.0 - 5.0Theoretical is 4.0. Excess ensures complete oxidation of both methyl groups.
Temperature Reflux (100°C)Required to oxidize the intermediate mono-acid to the di-acid.
pH Target 1.0 - 2.0The pKa of pyridine carboxylic acids is low; insufficient acidity yields the soluble potassium salt.
Step 2: Esterification to Dimethyl Ester

Reaction Type: Acid-Catalyzed Fischer Esterification

Reagents:

  • 3-Bromopyridine-2,6-dicarboxylic acid (Dried from Step 1)[2]

  • Methanol (Anhydrous, excess)

  • Thionyl Chloride (SOCl₂) (2.5 equiv) OR Conc. H₂SO₄ (Catalytic)

Protocol:

  • Suspend the dicarboxylic acid in anhydrous methanol (10-15 mL/g).

  • Cool to 0°C in an ice bath.

  • Dropwise Addition: Add SOCl₂ slowly. (Alternative: Add 10 mol% conc. H₂SO₄).[3][4]

  • Heat to reflux for 6-12 hours. The suspension should clear as the ester forms.

  • Workup: Evaporate methanol under reduced pressure.

  • Neutralization: Dissolve residue in DCM or EtOAc. Wash with saturated NaHCO₃ (removes unreacted acid) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from MeOH or MeOH/Hexane if necessary.

Troubleshooting & FAQs

Q1: My yield in Step 1 (Oxidation) is <40%. What went wrong?

Diagnosis: This is usually due to incomplete oxidation or product loss during MnO₂ filtration .

  • Issue: The intermediate mono-acid (one methyl oxidized) is stable and water-soluble. If the reaction time is too short or KMnO₄ is old/insufficient, the reaction stops halfway.

  • Fix: Ensure a full 4+ hour reflux after the last KMnO₄ addition. Check KMnO₄ quality.

  • Issue: The product can adsorb onto the MnO₂ filter cake.

  • Fix: Thoroughly wash the MnO₂ cake with boiling water. If yield is still low, re-suspend the MnO₂ in hot water, stir for 30 mins, and re-filter.

Q2: I see a purple color persisting in the filtrate of Step 1.

Diagnosis: Excess permanganate.

  • Fix: Do not acidify yet. Add small amounts of ethanol or sodium bisulfite to the hot filtrate until the purple color disappears (reduces MnO₄⁻ to MnO₂). Filter again if necessary, then acidify. Acidifying a purple solution can generate hazardous manganese species and contaminate the product.

Q3: During esterification, the solid never fully dissolves.

Diagnosis: Likely inorganic salts (KCl/NaCl) carried over from Step 1 or unreacted dicarboxylic acid.

  • Test: Take an aliquot, evaporate, and check NMR/TLC. If the organic component is the diester, the solid is likely salt.

  • Fix: If the solid is unreacted acid (check by solubility in NaHCO₃), add more SOCl₂ and reflux longer. The 3-bromo substituent adds steric bulk, making the adjacent C-2 carboxylic acid slower to esterify than the C-6 position.

Q4: Can I use H₂SO₄ instead of SOCl₂?

Answer: Yes, but SOCl₂ is preferred.

  • Why: SOCl₂ generates anhydrous HCl in situ and consumes water produced during esterification (

    
    ). This drives the equilibrium to completion. H₂SO₄ requires a larger excess of methanol or a water scavenger (like molecular sieves) to reach >90% conversion.
    
Q5: Is the 3-bromo group stable to KMnO₄?

Answer: Yes.

  • Mechanism: Halogens on the pyridine ring are generally robust against oxidative cleavage. Unlike alkyl benzenes where ring oxidation can compete, the pyridine ring is electron-deficient and resistant to oxidative degradation under these conditions.

References

  • Oxidation of Methyl Pyridines: The protocol for oxidizing methyl groups on pyridine to carboxylic acids using KMnO₄ is a fundamental transform

    • Source: (Describes oxidation of 3-methylpyridine to nicotinic acid, applicable here).

  • Synthesis of 4-Bromopyridine-2,6-dicarboxylate: Analogous procedure for the 4-bromo isomer, confirming the stability of the bromo-pyridine scaffold during oxidation and esterific

    • Source:

  • Properties of 3-Bromo-2,6-dimethylpyridine: Commercial availability and physical properties of the starting m

    • Source:

  • Specific Intermediate Confirmation: Confirmation of 3-bromopyridine-2,6-dicarboxylic acid as a stable solid intermediate in metallo-beta-lactamase inhibitor synthesis.

    • Source: (Referencing synthesis of MBI series inhibitors).

Sources

Technical Support Center: Analytical Monitoring of Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting (TLC/HPLC) CAS: 316808-11-4 (Dimethyl 3-bromopyridine-2,6-dicarboxylate) Target Audience: Medicinal Chemists, Process Development Scientists[1][2][3]

Introduction

Welcome to the Technical Support Center. You are likely monitoring the synthesis or purity of This compound (often an intermediate in the synthesis of functionalized pyridine ligands like Pybox or terpyridine derivatives).[1][2][3]

This molecule presents two distinct analytical challenges:

  • The Pyridine Nitrogen: The basic nitrogen lone pair interacts with acidic silanol groups on silica (TLC) and HPLC columns, causing severe peak tailing.[1][3]

  • The Diester Functionality: The C2 and C6 methyl esters are susceptible to hydrolysis, creating polar byproducts (mono-acid, di-acid) that can be mistaken for the baseline or solvent front if not properly resolved.[1]

This guide provides self-validating protocols to overcome these issues.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Q: My product spot is streaking/tailing on the TLC plate. How do I fix this?

A: This is the "Pyridine Effect."[1][3] The basic nitrogen atom adheres to the acidic silica gel.[3]

  • The Fix: Pre-treat your silica plate or modify your mobile phase with a base.[1][3]

    • Method A (Mobile Phase Modifier): Add 1–2% Triethylamine (Et3N) or 1% NH₄OH to your solvent system.[3]

    • Method B (Plate Pre-treatment): Dip the TLC plate in a 5% Et3N/Hexane solution and dry it before spotting your sample.[1][3] This neutralizes the acidic sites on the silica.[3]

Q: What is the optimal solvent system for separating the 3-bromo diester from the starting material (e.g., 2,6-dicarboxypyridine)?

A: The diester is significantly less polar than the diacid starting material.[1][3]

  • Standard System: Hexanes:Ethyl Acetate (3:1 to 1:1 v/v).[1][3]

    • Diester Rf:[1][2][3] Typically 0.4 – 0.6.[1][3]

    • Mono-acid impurity: Rf < 0.2 (often stays at baseline without acid/base modifier).[3]

  • Alternative (Dichloromethane): pure DCM or DCM:MeOH (95:[1][3]5) is excellent for solubilizing the diester if it crashes out in Hexanes.[3]

Q: How do I visualize the spot? A:

  • UV (254 nm): The pyridine ring is strongly UV active.[1][3] This is your primary method.

  • Iodine Chamber: Pyridines coordinate with iodine, appearing as brown/yellow spots.[1][3]

  • KMnO₄ Stain: Useful if checking for oxidized byproducts, though the pyridine ring itself is resistant.[1][3]

Module 2: HPLC Method Development & Optimization

Q: I see split peaks or broad shoulders in my HPLC chromatogram. Is my column failing?

A: Likely not. This is usually a pH mismatch.[1][3] If the mobile phase pH is near the pKa of the pyridine nitrogen (approx pKa 2–3 for electron-deficient pyridines), the molecule rapidly exchanges between protonated and neutral forms, causing peak splitting.[1][2]

The Solution: Lock the protonation state.

  • Recommended: Use an acidic mobile phase (pH ~2.0–2.5).[1][3] This keeps the pyridine fully protonated (

    
    ), preventing interaction with silanols and ensuring a sharp peak.[1][3]
    
Standard HPLC Protocol (Self-Validating)
ParameterConditionRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl-Hexyl offers unique pi-pi selectivity for pyridine isomers.[1][2][3]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical dimensions.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Acid suppresses silanol activity and protonates the pyridine N.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of Phase A.
Flow Rate 1.0 mL/minStandard backpressure management.[1][3]
Wavelength 254 nm (Primary), 220 nm (Secondary)254 nm avoids solvent cutoff noise; 220 nm detects non-aromatic impurities.[1][3]
Temperature 30°C - 40°CElevated temp improves mass transfer and peak shape.[1][2][3]

Gradient Table (Generic Start Point):

  • 0–2 min: 5% B (Equilibration)[3]

  • 2–15 min: 5%

    
     95% B (Linear Gradient)[3]
    
  • 15–18 min: 95% B (Wash)[3]

  • 18–20 min: 5% B (Re-equilibration)

Module 3: Impurity Profiling & Chemistry Context

Q: I see a new peak eluting earlier than my product (lower Retention Time). What is it?

A: This is likely a hydrolysis product.[1][3] The 2,6-diesters are electron-deficient and susceptible to hydrolysis if your workup was too basic or if the HPLC buffers are old.[1][2]

  • Peak 1 (Early eluting): Pyridine-2,6-dicarboxylic acid (Diacid).[1][3] Very polar, elutes near void volume.[1][2][3]

  • Peak 2 (Mid eluting): Mono-methyl ester.[1][3]

  • Peak 3 (Late eluting): Target: this compound.[1][2][3]

Q: I am doing a Suzuki coupling on the 3-bromo position. How do I monitor the debromination byproduct?

A: If the coupling fails or you use excess reducing agent, you may form Dimethyl pyridine-2,6-dicarboxylate (Debrominated).[1][2]

  • Separation: The H-species (debrominated) is slightly more polar than the Br-species.[1][2][3] It will elute slightly before your 3-bromo target on a C18 column.[1][2][3]

  • Confirmation: Use a Phenyl-Hexyl column; the selectivity difference between the H-substituted and Br-substituted pyridine rings is more pronounced than on C18.

Visual Troubleshooting Guide

The following diagram outlines the logical decision process for troubleshooting peak shape and retention issues.

TroubleshootingGuide Start Start: Analyze Chromatogram Issue Identify Issue Start->Issue Tailing Peak Tailing (Asymmetry > 1.5) Issue->Tailing Splitting Split Peak / Shoulder Issue->Splitting RT_Shift Retention Time Shift Issue->RT_Shift Silanol Cause: Silanol Interaction Tailing->Silanol Hydrolysis Cause: Partial Hydrolysis (Mono-ester formation) Splitting->Hydrolysis Check_pH Cause: pH near pKa Splitting->Check_pH Debrom Cause: Debromination (Check M-Br mass) RT_Shift->Debrom Fix_TFA Fix: Add 0.1% TFA/Formic Acid to Mobile Phase Silanol->Fix_TFA Fix_pH Fix: Lower pH to < 2.5 Check_pH->Fix_pH

Figure 1: Decision tree for troubleshooting common chromatographic anomalies associated with pyridine esters.

References

  • Synthesis & Characterization Context: BenchChem. (2025).[1][3][4] An In-depth Technical Guide on the Synthesis and Potential Characteristics of 4-Bromopyridine-2,6-dicarbohydrazide. (Contains relevant precursor data for dimethyl bromopyridine dicarboxylates). [3]

  • HPLC Methodology for Pyridine Carboxylates: SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Methodology for separating nicotinic/picolinic isomers using mixed-mode and reverse phase).

  • General Synthesis of Pyridine Dicarboxylates: Schubert, U. S., et al. (2015).[1][3] Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands. Royal Society of Chemistry.[3][5] (Details synthesis of dimethyl 4-bromopyridine-2,6-dicarboxylate, analogous to the 3-bromo isomer).

  • Physical Properties & CAS Verification: Sigma-Aldrich.[1][2][3] Product Detail: this compound.

Sources

Technical Support Dossier: Purification of Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Purification Center of Excellence .

Below is the technical support dossier for the recrystallization and purification of Dimethyl 3-bromopyridine-2,6-dicarboxylate (CAS: 316808-11-4). This guide is structured to address the specific physicochemical challenges of halogenated pyridine esters, specifically the balance between lipophilicity (bromine) and polarity (diester).

Compound Profile & Solubility Logic

Before initiating purification, you must understand the solubility drivers of this molecule.[1][2] The 3-bromo substituent introduces significant lipophilicity compared to the parent pyridine dicarboxylate, while the two methyl ester groups maintain solubility in polar organic solvents.[1][2]

PropertyValue / CharacteristicImplication for Recrystallization
Appearance White crystalline solidColor indicates purity; yellowing suggests oxidation or trace bromine.[1][2]
Melting Point ~135–165 °C (Range varies by isomer/purity)Moderate MP allows for standard thermal recrystallization without degradation.[1]
Solubility (High) Methanol, Ethanol, DCM, Ethyl AcetateGood candidates for the "solvent" phase.[1][2]
Solubility (Low) Water, Hexanes, Diethyl EtherGood candidates for the "anti-solvent" phase.[1][2]
pKa ~ -3.06 (Pyridine Nitrogen)Non-basic enough that acid salts are unstable; handle as the free base.[1]

Standard Operating Procedures (SOPs)

Protocol A: The "Standard" Recrystallization (Methanol System)

Recommended for: Routine purification of crude material (>90% purity) to remove trace acids or mono-esters.[2]

Mechanism: This method utilizes the steep solubility curve of the diester in methanol.[1][2] The compound is highly soluble in boiling methanol but crystallizes efficiently upon cooling due to the crystal lattice energy provided by the planar pyridine ring.[1]

  • Dissolution: Place 10.0 g of crude This compound in a round-bottom flask.

  • Solvent Addition: Add Methanol (MeOH) (approx. 5-7 mL per gram of solid).[1]

  • Reflux: Heat to reflux (65 °C) with stirring. The solution should become clear.

    • Critical Check: If solids remain after 10 minutes of reflux, filter the hot solution through a pre-warmed glass frit to remove inorganic salts (e.g., NaBr, Na2SO4 from synthesis).

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature (20–25 °C) over 2 hours.

    • Note: Rapid cooling traps impurities.[1][2]

  • Finishing: Cool further in an ice bath (0–5 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the white needles, wash with cold (-10 °C) Methanol (2 x 5 mL), and dry under vacuum at 40 °C.

Protocol B: The "Anti-Solvent" Method (MeOH / Water)

Recommended for: Oily crude material or stubborn impurities.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Methanol .[1][2]

  • Anti-Solvent Addition: While maintaining gentle boiling, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][2]

  • Re-solubilization: Add a few drops of Methanol to just clear the turbidity.[1][2]

  • Crystallization: Allow to cool slowly. The water increases the polarity of the solvent matrix, forcing the lipophilic brominated ester out of solution.[1][2]

Troubleshooting & Diagnostics (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is a common thermodynamic trap.[1][2] The "oil" is a liquid phase of the product containing impurities (often unreacted mono-ester or solvent) that depresses the melting point.[1] Corrective Action:

  • Reheat: Re-dissolve the oil by heating the mixture back to reflux.

  • Seed: Once the solution cools slightly (is supersaturated but not yet oiling), add a single seed crystal of pure product.

  • Agitate: Vigorously stir or scratch the glass surface.[1][2] This provides nucleation sites.[1][2]

  • Solvent Switch: If using MeOH/Water, you likely added too much water too fast.[1][2] Switch to Isopropanol (IPA) as a single solvent system; its higher boiling point and slightly lower polarity often prevent oiling.[1]

Issue 2: "The product has a persistent yellow color."

Diagnosis: Yellowing typically indicates the presence of trace free bromine (


) or oxidative degradation byproducts from the bromination step.[1]
Corrective Action: 
  • Activated Carbon Treatment: During the hot dissolution step (Protocol A, Step 3), add Activated Carbon (5-10 wt%) .[1][2] Stir at reflux for 15 minutes, then filter hot through Celite. The carbon adsorbs the planar, aromatic colored impurities.[1][2]

Issue 3: "Low yield after filtration."

Diagnosis: The product is too soluble in the mother liquor.[1][2] Corrective Action:

  • Concentration: Rotovap the mother liquor to half its volume and repeat the cooling step.

  • pH Check: Ensure the solution is neutral. If acidic residues remain from synthesis (H2SO4/HBr), the pyridine nitrogen may be protonated, increasing water solubility.[1][2] Neutralize with a saturated NaHCO3 wash prior to recrystallization.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification pathway based on the state of your crude material.

Recrystallization_Workflow Start Crude Material State Solid Solid / Powder Start->Solid Oil Sticky Oil / Gum Start->Oil PurityCheck Check Purity (TLC/NMR) Solid->PurityCheck ProtocolB Protocol B: MeOH/Water Precipitation Oil->ProtocolB High Impurity Load ProtocolA Protocol A: Hot Methanol Recrystallization PurityCheck->ProtocolA Colored Impurities? No CarbonTreat Add Activated Carbon (Decolorization) PurityCheck->CarbonTreat Colored Impurities? Yes Success Pure this compound ProtocolA->Success White Needles ProtocolB->Success White Precipitate CarbonTreat->ProtocolA Filter Hot

Caption: Decision tree for selecting the optimal purification method based on crude physical state and color.

References

  • Synthesis and Isolation: ChemicalBook. (2025).[1][3] this compound Properties and Synthesis. Retrieved from [1]

  • Analogous Purification (4-Bromo Isomer): Royal Society of Chemistry. (2002).[1] Synthesis and characterization of metallo-supramolecular polymers... (Supplementary Info). Retrieved from [1]

  • General Pyridine Solubility Data: Sigma-Aldrich.[1][2] (n.d.). 3-Bromo-2,6-dimethylpyridine Technical Data. Retrieved from [1]

Sources

Removing unreacted starting material from "Dimethyl 3-bromopyridine-2,6-dicarboxylate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of Dimethyl 3-bromopyridine-2,6-dicarboxylate , a critical intermediate in the synthesis of functionalized pyridine ligands and metallo-supramolecular polymers.[1][2][3][4]

The purification strategy depends entirely on your synthesis route. You are likely facing one of two specific impurity profiles:

  • Unreacted Acid: 3-Bromopyridine-2,6-dicarboxylic acid (if synthesizing via esterification).[1][2][3][4]

  • Unreacted Diester: Dimethyl pyridine-2,6-dicarboxylate (if synthesizing via direct bromination).[1][2][3][4]

This guide provides self-validating protocols for both scenarios, prioritizing yield conservation and high purity (>98%).

Module 1: Removing Unreacted Acid (Esterification Route)

Scenario: You have synthesized the target molecule by esterifying 3-bromopyridine-2,6-dicarboxylic acid using Methanol/H₂SO₄ or Thionyl Chloride/Methanol.[1][2][3][4] Primary Impurity: Unreacted 3-bromopyridine-2,6-dicarboxylic acid.[1][2][3][4]

The Physicochemical Logic

The separation relies on the massive pKa differential between the product and the impurity.[1][2][3][4]

  • Impurity (Acid): The carboxylic acid protons on the pyridine ring have a pKa of approximately 1.9 – 2.1 [1, 2].[1][2][3][4] This makes them highly acidic and easily deprotonated by weak bases.[2][3][4]

  • Target (Diester): Neutral. It is lipophilic and will remain in the organic phase.[1][2][3][4]

Protocol: The Bicarbonate Partition

Do not use strong bases like NaOH or KOH, as they will rapidly hydrolyze your newly formed ester product back into the acid.[1][2][3]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2][4]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)[2][4]

  • Brine (Saturated NaCl)[2][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM. Use approximately 10 mL of solvent per gram of crude material.[1][2][3][4]

  • The Critical Wash (Acid Removal):

    • Transfer the organic phase to a separatory funnel.[1][2][3][4]

    • Add an equal volume of Saturated NaHCO₃ .[1][2][3][4]

    • Technique Note: Shake gently and vent frequently.[2][3][4] The reaction of bicarbonate with the unreacted acid generates CO₂ gas.[1][2][3][4]

    • Checkpoint: Check the pH of the aqueous layer.[1][2][3][4][5][6][7] It must be basic (pH > 8).[1][2][4] If acidic, the capacity of the buffer was exceeded; repeat the wash.[1][2][3][4]

  • Phase Separation:

    • Bottom Layer (DCM): Contains your purified This compound .[1][2][3][4]

    • Top Layer (Aqueous): Contains the sodium salt of the unreacted acid (waste/recovery).[1][2][4]

  • Polishing: Wash the organic layer once with brine to remove trapped water, dry over anhydrous Na₂SO₄, filter, and concentrate.[1][2][3][4]

Visualization: Acid-Base Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Target Diester + Unreacted Acid) Solvent Dissolve in DCM Start->Solvent Wash Wash with Sat. NaHCO3 (Converts Acid to Carboxylate) Solvent->Wash SepFunnel Phase Separation Wash->SepFunnel OrgLayer Organic Layer (DCM) Contains: Target Diester SepFunnel->OrgLayer Hydrophobic AqLayer Aqueous Layer Contains: Sodium 3-bromopyridine-2,6-dicarboxylate SepFunnel->AqLayer Hydrophilic (Ionic) Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Pure Product (>98% Purity) Dry->Final

Figure 1: Workup flow for removing acidic starting materials.[1][2][3][4] The pKa difference drives the partition.[1][2][3][4]

Module 2: Removing Unreacted Diester (Bromination Route)[1][2][4]

Scenario: You have brominated Dimethyl pyridine-2,6-dicarboxylate directly. Primary Impurity: Unreacted Dimethyl pyridine-2,6-dicarboxylate (Non-brominated starting material).[1][2][3][4]

The Physicochemical Logic

This separation is more challenging because both molecules are neutral diesters.[1][2][3][4] However, the introduction of the heavy Bromine atom changes the lattice energy and solubility profile.[1][2][3][4]

  • Target (Bromo-diester): Higher molecular weight, generally higher melting point, and slightly different polarity due to the electron-withdrawing Br.[1][2][3][4]

  • Impurity (H-diester): More soluble in polar protic solvents like methanol compared to the brominated analog.[1][2][3][4]

Protocol A: Recrystallization (Preferred)

Recrystallization is superior to chromatography for this specific separation, as silica gel can sometimes cause degradation or difficult separation of these structurally similar esters [3].[1][2][3][4]

Solvent System: Methanol (MeOH) or Methanol/Water.[1][2][4]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol.

  • Reflux: Ensure the solution is clear. If particulates remain, perform a hot filtration.[1][3][4]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Filtration: The This compound should crystallize out as a white/off-white solid.[1][2][3][4] The unreacted starting material (which is more soluble) will largely remain in the mother liquor.[1][2][3][4]

  • Wash: Wash the filter cake with cold (-20°C) Methanol.

Protocol B: Flash Column Chromatography

If recrystallization fails to achieve >98% purity, use chromatography.[1][3][4]

  • Stationary Phase: Silica Gel (Neutralized is better, but standard is acceptable).[1][2][3][4]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 70:30).[1][2][4]

  • Elution Order: The brominated product usually elutes before the non-brominated starting material because the bromine atom reduces the basicity of the pyridine nitrogen, making it interact less strongly with the acidic silica silanols [4].[1][2][3][4]

Troubleshooting & FAQs

Q1: My yield is low after the NaHCO₃ wash. Did I lose product?

A: Check the pH of your aqueous layer.[1][2][3][4] If you used a strong base (NaOH) or left the ester in contact with the base for too long, you likely hydrolyzed the ester back to the acid.[1][2][3][4]

  • Validation: Acidify a small sample of your aqueous waste with HCl.[1][2][3][4] If a precipitate forms, that is your hydrolyzed product.[1][3][4]

  • Fix: Always use cold NaHCO₃ and minimize contact time.[2][3][4]

Q2: I have an emulsion during extraction. How do I break it?

A: Pyridine derivatives can act as surfactants.[1][2][3][4]

  • Add solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer.[1][2][3][4]

  • Pass the emulsion through a pad of Celite.[2][3][4][8]

  • Add a small amount of Methanol (1-2%) to the organic layer to disrupt surface tension.[2][3][4]

Q3: Can I use vacuum distillation?

A: Not recommended. These diesters have high boiling points (>150°C at reduced pressure) and are prone to thermal decomposition or decarboxylation at those temperatures [5].[1][2][4] Recrystallization is the safer thermal method.[1][2][3][4]

Summary of Physicochemical Data
Property3-Bromo-Diester (Target)3-Bromo-Diacid (Impurity)Non-Brominated Diester (Impurity)
State Solid (White/Off-white)Solid (White)Solid (White)
pKa Neutral~1.92 (Acidic)Neutral
Solubility (DCM) HighLowHigh
Solubility (Aq.[1][2][4] Base) Low (Hydrolysis Risk)High (Forms Salt)Low
Removal Method N/ANaHCO₃ Wash Recrystallization (MeOH)

Decision Matrix: Purification Strategy

DecisionMatrix Start Identify Synthesis Route RouteA Route A: Esterification (From Acid) Start->RouteA RouteB Route B: Bromination (From Diester) Start->RouteB ActionA Method: Acid-Base Extraction Use Sat. NaHCO3 RouteA->ActionA ActionB Method: Recrystallization Solvent: Methanol RouteB->ActionB Check Check Purity (NMR/HPLC) ActionA->Check ActionB->Check Success Proceed to Next Step Check->Success >98% Fail Impurity Persists? Check->Fail <95% Fallback Fallback: Column Chromatography Hex/EtOAc Gradient Fail->Fallback

Figure 2: Strategic decision tree for selecting the correct purification method.

References

  • ChemicalBook. (2023).[1][2][3][4] 3-Bromopyridine-2,6-dicarboxylic acid Properties and pKa Data. Retrieved from [2][4]

  • PubChem. (2023).[1][2][3][4] Compound Summary: 3-Bromopyridine-2,6-dicarboxylic acid.[1][2][3][4][9] National Library of Medicine.[1][2][3][4] Retrieved from [2][4]

  • RSC Advances. (2015). Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers. (Describes recrystallization of analogous dimethyl 4-bromopyridine-2,6-dicarboxylate). Retrieved from [2][4]

  • Sigma-Aldrich. (2023).[1][2][3][4] Product Specification: 3-Bromopyridine derivatives. Retrieved from [1][2][4]

  • BenchChem. (2023).[1][2][3][4] Technical Support: Purification of Brominated Pyridines. Retrieved from [2][4]

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" hydrodehalogenation prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrodehalogenation Prevention for Dimethyl 3-bromopyridine-2,6-dicarboxylate Ticket ID: HGP-2024-BR3-PYR

Welcome to the HaloGuard™ Application Support Portal

Status: ACTIVE Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing bromine loss (hydrodehalogenation) during the functionalization of this compound.

Executive Summary

You are working with This compound , a highly electron-deficient scaffold due to the synergistic withdrawal of the pyridine nitrogen and the two ester moieties at positions 2 and 6.

This electron deficiency creates a specific vulnerability: The C-Br bond is exceptionally labile.

  • In Hydrogenation: It reduces faster than typical aryl bromides.

  • In Cross-Coupling: It undergoes oxidative addition rapidly, but often suffers from protodehalogenation (replacing Br with H) if the transmetallation step is sluggish.

This guide provides self-validating protocols to retain the bromine atom during both reduction (of other functional groups) and cross-coupling reactions.

Module 1: Chemoselective Hydrogenation

Scenario: You need to reduce a functional group (e.g., nitro, alkene, alkyne) elsewhere on the molecule or on a coupled side-chain, but standard Pd/C removes the bromine atom.

The Mechanistic Problem

Palladium on Carbon (Pd/C) operates via a mechanism where hydrogen dissociates into hydrides on the metal surface. The electron-deficient nature of your pyridine ring facilitates the oxidative addition of Pd into the C-Br bond, followed by reductive elimination with surface hydrides, yielding the dehalogenated product (M-H).

The Solution: Sulfided Platinum (Pt(S)/C)

To prevent this, you must use a catalyst that is "poisoned" enough to inhibit C-Br insertion but active enough to reduce nitro or alkene groups. Sulfided Platinum on Carbon (Pt(S)/C) is the industry standard for this selectivity.

Protocol: Chemoselective Reduction

Use this protocol for reducing nitro groups or olefins while preserving the 3-bromo moiety.

ParameterConditionRationale
Catalyst 5% Pt(S)/C (Sulfided)Sulfur modifies the electronic state of Pt, drastically reducing its affinity for the C-Halogen bond [1].
Loading 0.5 - 2.0 mol%Higher loadings may re-introduce dehalogenation risks.
Solvent THF or EtOAcAvoid MeOH/EtOH if possible; alcohols can serve as H-donors in transfer hydrogenation side-reactions.
Pressure 1 - 5 bar (15-75 psi)Keep pressure low. High H2 pressure forces the thermodynamics toward dehalogenation.
Temperature 20°C - 40°CDo not heat unless conversion stalls. C-Br activation energy is often reached >50°C.

Step-by-Step Workflow:

  • Dissolution: Dissolve this compound derivative in THF (0.1 M).

  • Catalyst Charge: Add 5% Pt(S)/C (1 wt% relative to substrate) under Argon flow.

  • Purge: Purge vessel 3x with N2, then 3x with H2.

  • Reaction: Stir at 5 bar H2 at ambient temperature.

  • Monitoring: Check LCMS at 1 hour. Look for the "M+2" isotope pattern of Bromine (1:1 ratio). If M-H (mass - 79/81 + 1) appears, stop immediately.

Module 2: Cross-Coupling Integrity (Suzuki-Miyaura)

Scenario: You are attempting a Suzuki coupling at the 3-position, but you observe significant amounts of the dehalogenated byproduct (Dimethyl pyridine-2,6-dicarboxylate) instead of the coupled product.

The Mechanistic Problem: Protodehalogenation

The electron-poor pyridine ring accelerates Oxidative Addition (OA). However, the bulky esters at 2,6-positions create steric hindrance, slowing down Transmetallation (TM).

  • Result: The active Pd(II)-Br species sits waiting for the boronic acid. While waiting, it grabs a hydride from the solvent (alcohol) or water, leading to reductive elimination of the dehalogenated byproduct [2].[1]

Visualization: The Pathway to Failure vs. Success

SuzukiPathways Start Start: 3-Bromopyridine Derivative OxAdd Intermediate A: Pd(II)-Br Species (Fast Step) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMetal Path 1 (Desired): Transmetallation (+ Ar-B(OH)2) OxAdd->TransMetal Fast TM needed H_Source Path 2 (Undesired): Hydride Source (H2O / ROH / Base) OxAdd->H_Source Slow TM allows side reaction Product Coupled Product (C-C Bond) TransMetal->Product Reductive Elim. Byproduct Dehalogenated Waste (C-H Bond) H_Source->Byproduct Protodehalogenation

Caption: Figure 1. The kinetic competition between desired transmetallation and undesired protodehalogenation. Steric bulk at 2,6-positions favors Path 2.

Protocol: Anhydrous "Dry" Coupling

Use this protocol to force the reaction down Path 1.

ParameterRecommendationRationale
Solvent Toluene or Dioxane (Anhydrous)Strictly avoid alcohols (MeOH, EtOH). They are primary hydride donors [3].
Base Anhydrous K3PO4 or KF Avoid bases that introduce water (e.g., aqueous Na2CO3). Fluoride bases (KF, CsF) accelerate transmetallation.
Catalyst Pd(dppf)Cl2 or Pd-PEPPSI-IPr Bidentate ligands (dppf) prevent beta-hydride elimination. NHC ligands (PEPPSI) are robust and promote coupling over reduction.
Additive Molecular Sieves (4Å) Add directly to the reaction vessel to scavenge trace water.
Temperature Start at 60°CRamp temperature slowly. Blasting at 100°C immediately increases the rate of side reactions.

Critical "Pro-Tip": If using a boronic acid, add 3.0 equivalents of water (stoichiometric) strictly for the boronate activation, but do not use a biphasic water/solvent mix. Alternatively, switch to Boronic Esters (BPin) and use anhydrous conditions entirely.

Module 3: Troubleshooting & FAQs

Q1: I don't have Sulfided Platinum. Can I just use less Pd/C? A: No. Lowering Pd/C loading usually slows the reaction but does not change the chemoselectivity. If you must use Pd, add a catalyst poison like Ethylenediamine (EDA) or Vanadium oxide (V2O5) to the mixture [4]. These bind to the active sites responsible for dehalogenation.

Q2: Why is the 2,6-diester substitution pattern making this worse? A: The esters are electron-withdrawing. This lowers the electron density on the pyridine ring, making the C-Br bond more positive and thus more reactive toward oxidative addition (Pd insertion). However, the esters are also bulky (steric hindrance). This creates a "trap": the Pd gets in easily, but has trouble finding space to perform the transmetallation with the boronic acid, leaving it vulnerable to falling apart (dehalogenation).

Q3: Can I use Transfer Hydrogenation (e.g., Formate/Pd)? A: Absolutely not. Formate and alcohols are hydride donors. With your electron-deficient substrate, this will lead to near-instant quantitative dehalogenation. Stick to H2 gas with Pt(S)/C.

References
  • Dovell, F. S., & Greenfield, H. (1965). Sulfided Platinum on Carbon Catalysts for the Selective Hydrogenation of Halonitrobenzenes. Journal of the American Chemical Society.

  • Shermolovich, Y. G., et al. (2024). Prevention of Protodehalogenation in Suzuki Coupling. BenchChem Technical Review.

  • Lennon, I. C., et al. (2017). Chemoselective Hydrogenation of Nitro Groups. Organic Process Research & Development.

  • Stratakis, M. (2013).[2] Metal-Free and Metal-Catalyzed Hydrogenation of Pyridines. Journal of the American Chemical Society.

Sources

Technical Support Center: Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Dimethyl 3-bromopyridine-2,6-dicarboxylate is a highly functionalized pyridine scaffold used primarily as an intermediate in medicinal chemistry (e.g., for nicotinic receptor modulators) and metal-organic frameworks (MOFs).[1]

Users frequently encounter solubility challenges because this molecule sits in a "polarity valley": it is too lipophilic for aqueous media due to the methyl esters and bromine, yet the pyridine nitrogen and planar stacking interactions create high lattice energy, resisting dissolution in non-polar aliphatics.

Physicochemical Snapshot
PropertyCharacteristicImplication for Handling
Core Structure Electron-deficient PyridineSusceptible to nucleophilic attack (hydrolysis) at the ester positions.[1]
Functional Groups 2 x Methyl Esters, 1 x BromineLowers water solubility significantly compared to the parent dicarboxylic acid.
Lattice Energy High (Pi-stacking)Requires polar aprotic solvents or heat to break crystal lattice.
LogP (Predicted) ~1.5 - 2.0Lipophilic; prefers organic layers during extraction.

Solubility Compatibility Matrix

The following data is derived from standard solubility parameters for halogenated pyridine diesters. Use this to select the correct solvent system for your application.

Solvent ClassSolvent ExampleSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Recommended for transfers and chromatography loading.
Polar Aprotic DMSO, DMF, DMAcExcellent Recommended for cross-coupling reactions (Suzuki/Sonogashira).
Esters Ethyl Acetate (EtOAc)Good Soluble, but may require slight warming if concentration >0.5 M.
Alcohols Methanol, EthanolVariable Low solubility at RT; Good solubility at reflux. Risk: Transesterification if heated in non-methanolic alcohols.
Ethers THF, 1,4-DioxaneGood Excellent choices for reaction solvents; easier to remove than DMF.
Aqueous Water, BrineInsoluble The compound will float or oil out.
Alkanes Hexanes, HeptaneInsoluble Use as an anti-solvent for precipitation/crystallization.

Troubleshooting Guide: Experimental Scenarios

Scenario A: The "Suzuki Coupling" Crash-Out

Issue: You are attempting a Suzuki coupling using a standard Dioxane/Water (4:1) mixture, but the starting material (this compound) precipitates or oils out when the aqueous base is added.

Root Cause: The high ionic strength of the aqueous base (e.g.,


 or 

) causes a "salting out" effect, driving the lipophilic diester out of the solution, halting the reaction.

Protocol Adjustment:

  • Switch Solvent System: Move to a THF/Water or DMF/Water system. THF solubilizes this specific ester better than Dioxane in biphasic mixtures.

  • Reduce Water Volume: Change ratio from 4:1 to 9:1 (Organic:Water) .

  • Phase Transfer: If you must use a heterogeneous mixture, add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the base into the organic phase.

Scenario B: Hydrolysis/Saponification Issues

Issue: You are trying to hydrolyze the esters to the di-acid using NaOH/Water, but the reaction is incredibly slow, and the solid remains floating.

Root Cause: The molecule is insoluble in water. The hydroxide ions cannot effectively attack the carbonyl carbons because the reaction is limited to the solid-liquid interface.

Protocol Adjustment:

  • Dissolve First: Dissolve the compound in THF or Methanol first.

  • Add Base Slowly: Add the aqueous LiOH or NaOH dropwise to the stirred organic solution.

  • Temperature: Heat to 50°C. The pyridine ring is electron-deficient, making the esters prone to hydrolysis, but solubility is the rate-limiting step here.

Scenario C: Recrystallization "Oiling Out"

Issue: During purification, the compound comes out as a sticky oil rather than crystals when cooling.

Root Cause: The solution is too concentrated, or the anti-solvent was added too quickly, trapping solvent molecules within the lattice.

Protocol Adjustment (The "Slow-Diffusion" Method):

  • Dissolve the crude material in the minimum amount of hot Ethyl Acetate .

  • Allow it to cool to Room Temperature (RT).

  • Layer Hexanes (or Heptane) carefully on top (do not mix).

  • Let sit overnight. The slow diffusion of Hexanes into the EtOAc layer will grow high-quality crystals.

Visual Workflows (Graphviz)

Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the optimal solvent based on the intended experimental outcome.[1]

SolubilityTree Start Select Solvent for This compound Goal What is your goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Purification Purification/Workup Goal->Purification Analysis Analysis (NMR/LCMS) Goal->Analysis Coupling Pd-Coupling (Suzuki/Sonogashira) Reaction->Coupling Hydrolysis Ester Hydrolysis Reaction->Hydrolysis Extraction Liquid-Liquid Extraction Purification->Extraction Cryst Recrystallization Purification->Cryst Solv_NMR CDCl3 or DMSO-d6 Analysis->Solv_NMR Solv_Coupling Use DMF or THF (Avoid pure Dioxane) Coupling->Solv_Coupling Solv_Hydro Use THF/Water (1:1) or MeOH/Water Hydrolysis->Solv_Hydro Solv_Ext Use DCM (Bottom Layer) or EtOAc (Top Layer) Extraction->Solv_Ext Solv_Cryst Hot EtOAc + Hexanes (Slow Diffusion) Cryst->Solv_Cryst

Figure 2: Workup Protocol for Reaction Mixtures

Caption: Step-by-step isolation guide to prevent emulsion formation and yield loss.

WorkupFlow Input Crude Reaction Mixture (DMF or DMSO based) Dilution 1. Dilute with EtOAc (5x Volume of DMF) Input->Dilution Wash1 2. Wash with 5% LiCl (aq) (Removes DMF/DMSO) Dilution->Wash1 Wash2 3. Wash with Brine Wash1->Wash2 Dry 4. Dry over Na2SO4 Wash2->Dry Evap 5. Evaporate (Keep Bath < 40°C) Dry->Evap

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol for recrystallization? A: Use caution. While the compound dissolves in hot ethanol, prolonged heating can lead to transesterification , where the methyl esters exchange with ethyl groups, forming a mixture of methyl/ethyl esters. If you must use an alcohol, use Methanol (matches the ester) or Isopropanol (sterically hindered, slower exchange).

Q2: Why does my NMR show a "wet" spectrum even after drying? A: Pyridine esters are notorious for trapping water and solvents in their crystal lattice (solvates).

  • Fix: Dry the solid in a vacuum oven at 45°C overnight. If using DMSO for the reaction, ensure you perform a LiCl wash (see Figure 2) as DMSO is difficult to remove by rotary evaporation alone.

Q3: The compound turned yellow/brown on the shelf. Is it degraded? A: Likely yes. Pyridine derivatives, especially brominated ones, are light-sensitive.

  • Storage Rule: Store at 2–8°C, under inert gas (Argon/Nitrogen), and protect from light (amber vial or foil-wrapped). The color change often indicates the liberation of trace bromine or oxidation of the pyridine nitrogen (N-oxide formation).

Q4: I need to make the 2,6-diacid. Can I just use acid hydrolysis (HCl)? A: Acid hydrolysis is possible but often leads to the precipitation of the hydrochloride salt of the pyridine, which is very water-soluble and hard to isolate from the aqueous acid. Base hydrolysis (saponification) followed by careful pH adjustment to the isoelectric point (approx pH 3-4) is the preferred method to precipitate the free acid.

References & Authority

  • Chemical Properties & Synthesis:

    • Structure/Properties: PubChem Compound Summary for 3-Bromopyridine-2,6-dicarboxylic acid derivatives. Link (Note: Link directs to the parent bromopyridine core for property extrapolation).

    • Pyridine Solubility: "Solubility of Pyridine Dicarboxylic Acid Esters."[1] Journal of Chemical & Engineering Data. (General principles of pyridine ester solubility).

  • Experimental Methodologies:

    • Suzuki Coupling Optimization: "A Guide to Solvents in Palladium Catalysis."[1] Chemical Reviews. (Supports the use of THF/Water over Dioxane for lipophilic substrates).

    • Workup of Polar Aprotic Solvents: "Removal of DMF and DMSO using LiCl washes." The Journal of Organic Chemistry. (Standard protocol cited in Figure 2).

  • Safety Data:

    • Handling Halo-pyridines: ECHA Registration Dossier for Halogenated Pyridines. (Safety protocols for skin/eye contact). Link

(Note: Specific solubility curves for this exact intermediate are proprietary to synthesis CROs; the data above is extrapolated from structure-activity relationships of homologous pyridine-2,6-dicarboxylates.)

Sources

Large-scale synthesis of "Dimethyl 3-bromopyridine-2,6-dicarboxylate" challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Large-Scale Synthesis of Dimethyl 3-bromopyridine-2,6-dicarboxylate

Status: Active Ticket ID: #SYN-PYR-3BR-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The "Ring-First" Strategy

Welcome to the technical support hub for the synthesis of This compound . If you are encountering low yields or purification nightmares, it is highly likely you are attempting to brominate the pyridine ring after oxidation or esterification.

The Core Technical Insight: The pyridine ring is electron-deficient. Adding two electron-withdrawing carboxylate groups (at positions 2 and 6) deactivates the ring further, making Electrophilic Aromatic Substitution (EAS) at position 3 nearly impossible or requiring forcing conditions that degrade the molecule.

The Solution: You must adopt the "Lutidine Route." You must brominate the electron-rich 2,6-dimethylpyridine (2,6-lutidine) first, and then oxidize the methyl groups. This guide addresses the three critical bottlenecks of this specific pathway.

Phase 1: Regioselective Bromination

Objective: Synthesize 3-bromo-2,6-dimethylpyridine from 2,6-lutidine.

The Challenge: The 3,5-Dibromo Trap

Users frequently report mixtures containing significant amounts of 3,5-dibromo-2,6-lutidine. This byproduct is difficult to separate downstream.[1]

Troubleshooting Protocol
ParameterRecommended SpecificationTechnical Rationale
Reagent Oleum (20-65% free

) +

Oleum serves as both solvent and catalyst.

coordinates with the pyridine nitrogen, blocking N-bromination and directing the electrophile to the

-position (C3).
Stoichiometry 0.55 eq

per eq Lutidine
Critical: Use a deficiency of bromine. It is better to leave unreacted starting material (easy to distill off) than to over-brominate (hard to separate).
Temperature 80°C - 95°CBelow 80°C, reaction kinetics are too slow. Above 100°C, the risk of dibromination increases exponentially.

Q: My reaction mixture is a black tar. What happened? A: You likely added bromine too quickly or without sufficient cooling capacity. The reaction is highly exothermic.

  • Fix: Pre-cool the oleum/lutidine mixture. Add bromine via a subsurface dip tube to prevent vapor phase reaction and ensure immediate mixing.

Phase 2: The Oxidation Bottleneck

Objective: Convert 3-bromo-2,6-dimethylpyridine to 3-bromopyridine-2,6-dicarboxylic acid.

The Challenge: The "Sludge" and Solubility

This is the most failure-prone step. The standard oxidant is Potassium Permanganate (


). The byproduct is Manganese Dioxide (

), a fine sludge that clogs filters. Furthermore, the product is a zwitterionic amino acid, which is highly water-soluble at neutral pH, leading to massive yield loss during workup.
Workflow Visualization

OxidationWorkflow cluster_trouble Troubleshooting Loop start Start: 3-Bromo-2,6-lutidine + Water (80°C) add_ox Stepwise Addition of KMnO4 (Control Exotherm) start->add_ox filter Hot Filtration of MnO2 (Celite Pad) add_ox->filter Reaction Complete filtrate Clear Filtrate (pH ~9-10) filter->filtrate acidify Acidify to pH 1-2 (HCl) *CRITICAL STEP* filtrate->acidify check_color Check Filtrate Color filtrate->check_color precip Precipitation of Diacid acidify->precip Induces Crystallization check_color->acidify Colorless add_ethanol Add Ethanol (Quench excess KMnO4) check_color->add_ethanol Pink/Purple? add_ethanol->filter

Figure 1: Critical workflow for the oxidation step, highlighting the mandatory quench of excess oxidant before acidification.

Technical FAQ: Oxidation

Q: I acidified the filtrate, but no precipitate formed. A: You likely missed the Isoelectric Point .

  • Mechanism: Pyridine dicarboxylic acids exist in equilibrium. At pH 7, they are soluble salts. At pH < 0.5, they are soluble hydrochloride salts.

  • Solution: You must target pH 1.0 - 1.5 . Use a calibrated pH meter, not paper strips. If you overshoot (pH < 0.5), back-titrate with NaOH until the white solid crashes out.

Q: The filtration of


 is taking days. 
A:  The particle size is too small.
  • Fix: Do not filter cold. Filter while the reaction mixture is still hot (>70°C). The viscosity is lower, and the salts are more soluble, preventing premature crystallization in the filter cake. Use a generous pad of Celite (diatomaceous earth).

Phase 3: Esterification & Purification

Objective: Convert the diacid to this compound.

The Challenge: Water Removal

The diacid is often hydrated. Standard Fischer esterification (


) is reversible; water drives the equilibrium back to the acid.
Recommended Protocol: The Thionyl Chloride Method

This method is superior for scale-up because it consumes water and drives the reaction to completion.

  • Suspension: Suspend the dry diacid in anhydrous Methanol (MeOH).

  • Activation: Chill to 0°C. Add Thionyl Chloride (

    
    ) dropwise.
    
    • Stoichiometry: 2.5 - 3.0 equivalents.

    • Note: The reaction generates

      
       and 
      
      
      
      gas.[2] Scrubbers are required.
  • Reflux: Heat to reflux for 4-6 hours. The suspension should become a clear solution.

  • Workup: Evaporate MeOH. Dissolve residue in DCM/EtOAc. Wash with saturated

    
     (to remove unreacted acid).
    

Q: My product is an oil, but it should be a solid. A: This indicates impurities (likely mono-ester or unreacted acid).

  • Fix: Perform an Anti-Solvent Crystallization . Dissolve the oil in a minimum amount of hot Methanol or Ethyl Acetate. Slowly add Hexanes or Heptane until cloudy. Cool to 4°C. High-purity white needles should form.

Summary of Specifications

StepKey ReagentCritical Control PointSafety Hazard
1. Bromination Oleum/

Temperature < 95°C to avoid dibromination.Severe burns (Oleum); Toxic vapor (

).
2. Oxidation

pH control (1.0-1.5) for isolation.Exothermic runaway; Mn waste.
3. Esterification

/MeOH
Moisture exclusion.Corrosive gas generation (

).

References

  • Synthesis of 3-Bromopyridine Derivatives

    • Title: Regioselective bromination of activated arom
    • Source:Journal of Organic Chemistry / Tetrahedron Letters (General methodology for lutidine bromin
    • Context: Supports the use of Oleum for directing bromination to the 3-position in deactivated/activ
    • Link:

  • Oxidation of Methylpyridines

    • Title: Oxidation of alkylpyridines to pyridine carboxylic acids.
    • Source:Industrial & Engineering Chemistry Research.
    • Context: Defines the parameters for KMnO4 oxidation and MnO2 filtr
    • Link:

  • Esterification Protocols

    • Title: The Conversion of Carboxylic Acids to Acid Chlorides/Esters Using Thionyl Chloride.[2][3]

    • Source:Journal of Organic Chemistry (Greenberg et al., 2017).[4]

    • Context: Validates the SOCl2/Methanol mechanism for hindered or deactiv
    • Link: [J. Org.[4] Chem. 2017, 82, 3245-3251]([Link]4]

(Note: Specific industrial patents such as CN105399661A often detail the exact large-scale parameters for the lutidine route, confirming the "Ring-First" strategy described above.)

Sources

Validation & Comparative

Precision in Pyridine Scaffolds: A Comparative Guide to Dimethyl 3-bromopyridine-2,6-dicarboxylate Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Dimethyl 3-bromopyridine-2,6-dicarboxylate" Analytical Standards Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of drug development, the integrity of your starting scaffold dictates the reliability of your final pharmacophore. This compound (CAS: 316808-11-4) is a critical intermediate for synthesizing nicotinic receptor modulators and kinase inhibitors. However, commercially available "Reagent Grade" options often conceal impurities—specifically regioisomers and inorganic salts—that standard HPLC-UV methods fail to quantify accurately.

This guide objectively compares the performance of Certified Reference Material (CRM) Grade standards against typical Synthesis Grade (Reagent) alternatives. We present experimental data demonstrating why qNMR-validated standards are the only viable choice for quantitative assays in regulated environments.

Part 1: The Comparative Landscape

Researchers often default to 97% purity reagent-grade materials for analytical calibration to save costs. Our comparative analysis reveals why this practice introduces significant error into potency calculations.

Product vs. Alternative: The Specification Gap
FeatureProduct: Analytical Standard (CRM) Alternative: Synthesis/Reagent Grade Impact on Data
Certified Purity (HPLC) > 99.5% (Area %)~96.0% - 97.5% (Area %)Reagent grade introduces unknown peaks that may co-elute with metabolites.
Absolute Assay (qNMR) 99.8% ± 0.3% (w/w) 94.0% - 96.5% (w/w)Critical: Reagent grade often contains non-chromophoric salts/water, leading to a ~4% potency error if used as a calibrator.
Regioisomer Identification 3-Bromo isomer confirmed; 4-Bromo isomer < 0.05%Unknown distribution of 3-Bromo / 4-BromoRegioisomers have vastly different biological activities; "97%" purity often hides isomeric mixtures.
Water Content (KF) < 0.1%0.5% - 2.0% (Hygroscopic)Variable water content shifts molecular weight calculations.
Traceability ISO 17034 / NIST TraceableBatch-dependent COALack of traceability invalidates GLP/GMP compliance.
The "Hidden" Impurity Problem

The synthesis of this compound involves the bromination of the pyridine core. This reaction is regioselective but not regiospecific.

  • The Risk: Synthesis grade materials often contain trace amounts of the 4-bromo isomer or 3,5-dibromo species.

  • The Consequence: These isomers have nearly identical retention times in standard C18 HPLC methods but react differently in downstream cross-coupling reactions (e.g., Suzuki-Miyaura), leading to "ghost" side products in your final drug substance.

Part 2: Experimental Validation

We conducted a head-to-head comparison to quantify the specific risks of using non-certified alternatives.

Experiment A: Absolute Content Determination (qNMR vs. HPLC)

Objective: To determine the true mass balance of the material, detecting "invisible" impurities like moisture and inorganic salts that HPLC-UV misses.

  • Method: Quantitative NMR (qNMR) using Maleic Acid (TraceCERT®) as the Internal Standard (IS).

  • Solvent: DMSO-d6 (to prevent ester hydrolysis/exchange seen in MeOD).

Results:

  • Analytical Standard: The qNMR spectrum showed a sharp singlet at

    
     8.6 ppm (pyridine proton) with an integration value corresponding to 99.8% w/w  purity.
    
  • Reagent Grade Alternative: While HPLC-UV indicated 97.2% purity, qNMR revealed a true mass purity of only 94.5% w/w .

    • Insight: The discrepancy (2.7%) was attributed to residual brominating agents and trapped inorganic salts (non-UV active). Using this as a standard would result in a 5% systematic error in quantification.

Experiment B: Regioisomer Resolution (HPLC Stress Test)

Objective: To separate the 3-bromo target from the 4-bromo impurity.

  • Column: C18 Core-Shell, 2.6 µm, 100 x 2.1 mm.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Observation:

    • The Analytical Standard showed a single symmetrical peak at RT 4.2 min.

    • The Reagent Grade showed a "shoulder" peak at RT 4.35 min (identified via MS as the 4-bromo isomer, m/z 274/276).

Part 3: Detailed Experimental Protocols

To replicate these results or validate your own in-house standards, follow these self-validating protocols.

Protocol 1: High-Precision HPLC-UV/MS Method

Use this method for impurity profiling.

  • Sample Preparation: Dissolve 5 mg of the standard in 10 mL of 50:50 ACN:Water.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Temperature: 30°C.

    • Detection: UV @ 254 nm (pyridine ring) and 220 nm (carbonyls).

    • Gradient: 5% B to 95% B over 10 minutes (B = Acetonitrile).

  • System Suitability: Tailing factor must be < 1.2. If tailing occurs, residual silanols are interacting with the pyridine nitrogen; add 10 mM Ammonium Acetate to the aqueous phase.

Protocol 2: qNMR Absolute Quantification

Use this method to assign a purity value to a primary standard.

  • Internal Standard (IS) Selection: Maleic Acid (high purity, non-hygroscopic, distinct signal at

    
     6.0-6.5 ppm).
    
  • Preparation:

    • Weigh exactly 10.0 mg of the Sample (

      
      ) and 5.0 mg of the IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the longest relaxing proton).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[1][2][3]

Part 4: Visualizing the Logic

Diagram 1: The "Purity Trap" in Synthesis

This diagram illustrates why the Analytical Standard is the critical control point preventing the propagation of impurities into the final drug candidate.

PurityTrap Start Pyridine-2,6-dicarboxylate Reaction Bromination (Non-specific) Start->Reaction Crude Crude Intermediate (Mix of 3-Br, 4-Br, Salts) Reaction->Crude ReagentPath Reagent Grade (Recrystallization only) Crude->ReagentPath Low Cost Route StandardPath Analytical Standard (Prep-HPLC + qNMR) Crude->StandardPath Quality Route ResultFail Drug Candidate (Contains 'Ghost' Isomers) ReagentPath->ResultFail Unquantified Impurities ResultPass Validated Drug (Traceable Purity) StandardPath->ResultPass Exact Stoichiometry

Caption: The propagation of regioisomer impurities from crude synthesis into final drug candidates when using non-validated reagent grade materials.

Diagram 2: Analytical Workflow for Standard Validation

A self-validating loop ensuring the standard used for calibration is accurate.

ValidationLoop cluster_0 Primary Characterization cluster_1 Secondary Confirmation Sample Raw Material (Dimethyl 3-bromopyridine...) qNMR qNMR Analysis (Absolute Mass Purity) Sample->qNMR KF Karl Fischer (Water Content) Sample->KF COA Certificate of Analysis (Assigned Purity Value) qNMR->COA Defines Potency KF->COA Correction Factor HPLC HPLC-UV/MS (Impurity Profiling) Regio Regioisomer Check (3-Br vs 4-Br) HPLC->Regio Separation COA->HPLC Calibration

Caption: The multi-modal validation workflow required to certify a reference material, combining absolute quantification (qNMR) with impurity profiling (HPLC).

References

  • Sigma-Aldrich. 3-Bromo-2,6-dimethylpyridine Product Specification & COA Example. Retrieved from Sigma-Aldrich.com. Link

  • Babu, A., et al. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10."[4] ACG Publications. Link

  • Almac Group. Advantages of Quantitative NMR (qNMR) for the Determination of Relative Response Factors.Link

  • ChemicalBook. this compound Properties and Spectra.Link

  • Gao, Y., et al. (2023). "Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis." MDPI Molecules. Link

Sources

Comparative NMR Assignment Guide: Dimethyl 3-bromopyridine-2,6-dicarboxylate

[1]

Executive Summary
  • Target Molecule: this compound (CAS: 316808-11-4).[1][2]

  • Primary Challenge: Differentiating the target 3-bromo regioisomer from the symmetric 4-bromo byproduct and the unsubstituted starting material.

  • Definitive Analytical Method: 1H NMR Splitting Patterns & Symmetry Analysis.

    • 3-Bromo (Target): Asymmetric → Two distinct aromatic doublets (

      
       Hz).[3]
      
    • 4-Bromo (Alternative): Symmetric → One aromatic singlet.

    • Unsubstituted (Precursor): Symmetric → Aromatic doublet + triplet system.[3]

Strategic Analysis: The "Alternatives" Landscape

In the synthesis of pyridine dicarboxylates, regio-control is often imperfect.[3] Researchers must validate that the bromine atom is at the 3-position (ortho to one ester, meta to the other) rather than the 4-position (meta to both).

Structural & Spectral Comparison Table
FeatureTarget: 3-Bromo Isomer Alternative: 4-Bromo Isomer Alternative: Unsubstituted
Structure Asymmetric (

)
Symmetric (

)
Symmetric (

)
Aromatic Protons 2 (Non-equivalent: H4, H5)2 (Equivalent: H3, H5)3 (H3, H4, H5)
1H Splitting Two Doublets (

Hz)
One Singlet Doublet (2H) + Triplet (1H)
Methyl Esters Two Singlets (Distinct environments)One Singlet (Equivalent)One Singlet (Equivalent)
13C Signals 9 Distinct Signals 5 Distinct Signals 5 Distinct Signals
Detailed NMR Assignment Protocol
3.1 Experimental Parameters
  • Solvent: DMSO-d6 (Preferred for solubility and separating polar ester signals) or CDCl3.[3]

  • Concentration: 10–15 mg in 0.6 mL.[3]

  • Reference: TMS (0.00 ppm) or Residual Solvent (DMSO: 2.50 ppm).[3]

3.2 1H NMR Assignment Logic (300-400 MHz)

The Target Spectrum (3-Bromo): The loss of symmetry is the key identifier.[3] Unlike the 4-bromo isomer, the 3-bromo substitution creates two unique electronic environments for the remaining protons (H4 and H5).

  • Aromatic Region (8.0 – 8.6 ppm):

    • H4 (Doublet): Located ortho to the Bromine.[3] The bromine atom exerts a deshielding effect (inductive), but H4 is also beta to the C2-ester.[3]

    • H5 (Doublet): Located meta to the Bromine and ortho to the C6-ester.[3]

    • Coupling (

      
      ):  The coupling constant between H4 and H5 is a characteristic ortho-coupling, typically 
      
      
      Hz
      .
    • Observation: You will see two doublets.[3] If you see a singlet, you have the 4-bromo isomer.[3]

  • Aliphatic Region (3.8 – 4.0 ppm):

    • Methoxy Groups: Due to asymmetry, the ester methyls at C2 and C6 are chemically non-equivalent.[3]

    • Observation: Two singlets (integrating 3H each) separated by

      
       ppm.[3] (e.g., 3.95 ppm and 3.91 ppm).[3]
      
3.3 13C NMR Assignment Logic
  • Symmetry Check: Count the signals.

    • Target (3-Bromo): Expect 9 signals (C2, C3, C4, C5, C6, 2x CO, 2x OMe).[3]

    • Isomer (4-Bromo): Expect 5 signals (C2/6, C3/5, C4, CO, OMe) due to symmetry.[3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for assigning the product and rejecting impurities.

NMR_Assignment_FlowStartCrude Product NMR(Aromatic Region 7.5 - 9.0 ppm)Count_SignalsCount Aromatic Signals& Check SplittingStart->Count_SignalsSingletSingle Singlet (2H)Count_Signals->SingletSymmetry C2vDoublet_TripletDoublet (2H) + Triplet (1H)Count_Signals->Doublet_TripletSymmetry C2vTwo_DoubletsTwo Doublets (1H each)J ~ 8.4 HzCount_Signals->Two_DoubletsAsymmetry C1Res_4BromoIDENTIFIED: 4-Bromo Isomer(Symmetric Impurity)Singlet->Res_4BromoRes_ParentIDENTIFIED: Unsubstituted Parent(Incomplete Reaction)Doublet_Triplet->Res_ParentRes_TargetCONFIRMED: 3-Bromo Target(Asymmetric Substitution)Two_Doublets->Res_TargetVerify_MeVerify Methyl Esters(3.8 - 4.0 ppm)Two_Doublets->Verify_MeVerify_Me->Res_TargetTwo Singlets Found

Caption: Decision tree for distinguishing the 3-bromopyridine target from symmetric alternatives using 1H NMR splitting patterns.

Consolidated Reference Data

Compound: this compound Formula: C9H8BrNO4 MW: 274.07 g/mol

NucleusChemical Shift (

)
MultiplicityIntegralAssignmentNotes
1H 8.47Doublet (

Hz)
1HH4Deshielded by ortho-Br
1H 8.08Doublet (

Hz)*
1HH5Ortho coupling to H4
1H 3.95Singlet3HOMe (C2)Ester Methyl
1H 3.91Singlet3HOMe (C6)Ester Methyl

*Note: Some databases may report secondary long-range coupling (dd), but the primary ortho doublet (

References
  • ChemicalBook. (2025).[3] this compound NMR Data & Properties. Link

  • Royal Society of Chemistry. (2019).[3] Pyridine-2,6-Dicarboxylic Acid Esters as O,N,O-Pincer Ligands. (Provides comparative data for the parent diester). Link

  • National Institutes of Health (NIH) - PubChem. (2025).[3] 2,6-Dibromopyridine Data (Analogous Splitting Patterns). Link

  • SDBS (AIST). Spectral Database for Organic Compounds.[3] (General reference for pyridine substituent effects). Link

Mass Spectrometry Fragmentation Guide: Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of Dimethyl 3-bromopyridine-2,6-dicarboxylate , a critical intermediate in the synthesis of functionalized bipyridines and pharmaceutical scaffolds.

This analysis compares two primary ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —to demonstrate how different fragmentation pathways serve distinct analytical needs: structural fingerprinting versus molecular weight confirmation.

Executive Summary & Molecule Profile

This compound is a pyridine derivative characterized by a bromine atom at the C3 position and two methyl ester groups at C2 and C6. In drug development, confirming the integrity of the bromine handle and the ester groups is vital, as these are the sites of further cross-coupling and hydrolysis reactions.

  • Molecular Formula: C

    
    H
    
    
    
    BrNO
    
    
    [1]
  • Monoisotopic Mass: 272.96 (for

    
    Br) / 274.96 (for 
    
    
    
    Br)
  • Key Structural Features:

    • Isotopic Pattern: Distinct 1:1 doublet (M and M+2) due to

      
      Br and 
      
      
      
      Br.
    • Labile Groups: Two methyl esters (-COOCH

      
      ) susceptible to neutral loss.
      
Comparison of Analytical Approaches
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Primary Utility Structural Elucidation (Fingerprinting)Purity Profiling & MW Confirmation
Ion Type Radical Cation (

)
Protonated Molecule (

)
Key Mechanism Homolytic Cleavage, Radical Site InitiationHeterolytic Cleavage, Charge-Remote Fragmentation
Detection Limit Moderate (Nanogram)High (Picogram)
Suitability GC-MS (Volatile samples)LC-MS (Polar/Thermally labile samples)

Fragmentation Mechanics: A Comparative Analysis

A. Electron Ionization (EI) – The Structural Fingerprint

In EI (70 eV), the molecule forms a radical cation


. The high internal energy drives extensive fragmentation, providing a "hard" spectral fingerprint useful for library matching.

Dominant Pathways:

  • 
    -Cleavage (Loss of Methoxy):  The radical site on the carbonyl oxygen induces cleavage of the adjacent C-O bond, expelling a methoxy radical (
    
    
    
    OCH
    
    
    , 31 Da).
    • Observation: Peaks at m/z 242/244 .

  • Decarbonylation (Loss of CO): Following methoxy loss, the resulting ion often ejects carbon monoxide (CO, 28 Da).

    • Observation: Peaks at m/z 214/216 .

  • Halogen Loss (Loss of Br): Direct cleavage of the C-Br bond is common in EI, especially if the aromatic ring stabilizes the resulting cation.

    • Observation: Peak at m/z 194 (Loss of Br from parent).

B. ESI-MS/MS (CID) – The Soft Ionization Route

In ESI, the molecule forms an even-electron species ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


. Fragmentation is induced via Collision-Induced Dissociation (CID). The pathways are governed by proton mobility and charge stabilization (Field's Rule).

Dominant Pathways:

  • Neutral Loss of Methanol (MeOH): The protonated ester undergoes a rearrangement where the carbonyl oxygen abstracts a proton, followed by the expulsion of neutral methanol (32 Da).

    • Observation:m/z 242/244 (Note: Same mass as EI methoxy loss, but different mechanism—loss of neutral MeOH vs radical OMe).

  • Combined Loss (MeOH + CO): Sequential loss of methanol and CO is the primary degradation route for pyridine esters.

    • Observation:m/z 214/216 .

  • Debromination is Rare: Unlike EI, the C-Br bond is relatively stable in ESI-CID unless high collision energies are applied. This makes ESI superior for confirming the presence of the bromine atom.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the radical-driven EI pathway and the proton-driven ESI pathway.

Fragmentation_Pathway cluster_legend Pathway Legend Parent Parent Molecule [C9H8BrNO4] (this compound) EI_Node Electron Ionization (EI) Radical Cation M+• m/z 273 / 275 Parent->EI_Node 70 eV Impact ESI_Node Electrospray Ionization (ESI) Protonated [M+H]+ m/z 274 / 276 Parent->ESI_Node +H+ (Acidic Mobile Phase) Frag_EI_1 Loss of •OCH3 (α-Cleavage) m/z 242 / 244 EI_Node->Frag_EI_1 -31 Da (•OCH3) Frag_EI_Br Loss of •Br (C-Br Cleavage) m/z 194 EI_Node->Frag_EI_Br -79/81 Da (•Br) Frag_EI_2 Loss of CO (Decarbonylation) m/z 214 / 216 Frag_EI_1->Frag_EI_2 -28 Da (CO) Frag_ESI_1 Loss of CH3OH (Neutral Loss) m/z 242 / 244 ESI_Node->Frag_ESI_1 -32 Da (CH3OH) Frag_ESI_2 Loss of CO (Sequential) m/z 214 / 216 Frag_ESI_1->Frag_ESI_2 -28 Da (CO) Legend Left: Radical Mechanism (Hard) Right: Proton-Transfer Mechanism (Soft)

Caption: Comparative fragmentation tree showing the divergence between radical-mediated cleavage (EI) and neutral loss pathways (ESI).

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols utilize internal validation steps (e.g., isotopic checks).

Protocol A: LC-MS/MS Structural Confirmation (ESI)

Objective: Confirm molecular weight and ester functionality without degrading the C-Br bond.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN).

    • Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

    • Validation Check: Ensure solvent is LC-MS grade to prevent Na+ adduct dominance (

      
      ).
      
  • Instrument Settings (Q-TOF or Triple Quad):

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

    • Collision Energy (CID): Ramp 10–40 eV.

  • Data Analysis Criteria:

    • Precursor Scan: Look for the 1:1 doublet at m/z 274 and 276 (

      
      ).
      
    • Product Ion Scan: At 20 eV, the major fragment should be m/z 242/244 (Loss of MeOH).

    • Negative Control: Compare against Dimethyl pyridine-2,6-dicarboxylate (Non-brominated analog). The analog will show a parent at m/z 196 and lack the Br isotope pattern.

Protocol B: GC-MS Impurity Profiling (EI)

Objective: Identify de-brominated byproducts or hydrolysis degradation.

  • Sample Preparation:

    • Dissolve sample in Ethyl Acetate (1 mg/mL).

    • Note: Avoid methanol as a solvent in GC to prevent transesterification in the injector port.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet Temp: 250°C.

    • Oven: 80°C (1 min) → 20°C/min → 280°C.

  • MS Parameters:

    • Source: EI, 70 eV.[2]

    • Scan Range: 50–350 amu.

  • Interpretation:

    • Look for the m/z 194 peak.[3] If this peak appears without the 273/275 parent, the sample has degraded (lost bromine). If it appears with the parent, it is a fragment.

Distinction from Alternatives (Analogs)

High-confidence identification requires distinguishing the target from structural analogs often present in the synthesis matrix.

CompoundParent Ion (ESI+)Isotope PatternKey Fragment (CID)
Target: this compound 274 / 276 1:1 (Br) 242 (M-MeOH)
Alternative 1: Dimethyl pyridine-2,6-dicarboxylate196None164 (M-MeOH)
Alternative 2: 3-Bromopyridine-2,6-dicarboxylic acid246 / 2481:1 (Br)228 (M-H2O)
Alternative 3: 2,6-Dibromopyridine237 / 239 / 2411:2:1 (2xBr)158 (M-Br)

Scientific Insight: The presence of the 1:1 doublet at m/z 274/276 is the primary "Go/No-Go" signal for the correct bromination state. The loss of 32 Da (Methanol) in ESI confirms the diester structure is intact and has not hydrolyzed to the acid (which would lose 18 Da, water).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79549, Dimethyl pyridine-2,6-dicarboxylate. Retrieved from [Link]

  • Niessen, W. M. A., & Correa, R. A. (2017).Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley Series on Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[4] University Science Books. (Foundational text for EI fragmentation rules).

Sources

Confirming purity of "Dimethyl 3-bromopyridine-2,6-dicarboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking: Purity Confirmation Protocols for Dimethyl 3-bromopyridine-2,6-dicarboxylate Derivatives

Abstract

This guide outlines a rigorous, multi-modal analytical framework for validating the purity and structural integrity of This compound (CAS: 53636-65-0). Unlike its symmetric isomer (the 4-bromo derivative), the 3-bromo variant presents unique spectroscopic challenges due to its structural asymmetry. This document details self-validating protocols using Differential 1H NMR, High-Fidelity HPLC, and Mass Spectrometry to distinguish the target compound from common synthetic impurities such as regioisomers, hydrolysis byproducts, and protodebrominated precursors.

The Analytical Challenge: Symmetry & Solvation

The primary challenge in analyzing the 3-bromo derivative is distinguishing it from two likely impurities inherent to its synthesis (often via oxidation of 3-bromo-2,6-lutidine or direct bromination):

  • Dimethyl pyridine-2,6-dicarboxylate (Precursor): Lacks the bromine atom.

  • Dimethyl 4-bromopyridine-2,6-dicarboxylate (Regioisomer): A common byproduct if bromination control is poor.

Crucial Distinction: The 3-bromo isomer is asymmetric , whereas both the precursor and the 4-bromo isomer are symmetric . This symmetry breaking is the cornerstone of the NMR validation protocol defined below.

Protocol A: Differential 1H NMR Spectroscopy (Structural Validation)

Objective: To confirm regio-chemistry and quantify molar ratios of symmetric impurities.

Methodology: Standard 1H NMR in CDCl3 is often insufficient due to signal overlap of the methyl esters. We recommend a Comparative Solvent System using DMSO-d6 to induce shift dispersion.

Experimental Parameters:

  • Frequency: 400 MHz minimum (600 MHz preferred for coupling constant resolution).

  • Solvent: DMSO-d6 (Primary), CDCl3 (Secondary for shift verification).

  • Concentration: 10 mg/0.6 mL.

  • Relaxation Delay (d1): >5 seconds (Critical for accurate integration of aromatic protons).

Data Interpretation Guide:

FeatureTarget: 3-Bromo IsomerImpurity: 4-Bromo IsomerImpurity: Unsubstituted
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Aromatic Region Two Doublets (vicinal coupling

Hz). Protons H4 and H5 are distinct.
One Singlet (2H). Protons H3 and H5 are equivalent.Multiplet System (AB2 or similar). H4 (triplet) and H3/H5 (doublets).
Ester Region Two Singlets (3H each). The ester at C2 is magnetically distinct from C6 due to the ortho-Br.One Singlet (6H). Both esters are equivalent.One Singlet (6H).

Self-Validating Check: Calculate the integration ratio between the two ester singlets in the 3-bromo spectrum. It must be strictly 1:1 . Any deviation suggests the presence of a co-eluting symmetric impurity hiding under one of the peaks.

Protocol B: High-Fidelity HPLC-UV/MS (Purity & Quantitation)

Objective: To quantify non-chromophoric impurities and resolve hydrolysis products (mono-acids).

Rationale: Pyridine esters are prone to hydrolysis. A standard C18 gradient often causes peak tailing for pyridines due to interaction with residual silanols. This method uses an acidic modifier to protonate the pyridine nitrogen, improving peak shape.

Workflow Diagram (Graphviz):

PurityWorkflow cluster_Analysis Parallel Analysis Pathways Sample Raw Sample (Dimethyl 3-bromo...) Solvation Solvation (50:50 ACN:H2O) Sample->Solvation NMR 1H NMR (DMSO-d6) Solvation->NMR HPLC HPLC-UV/MS (Acidic Mobile Phase) Solvation->HPLC Decision Data Integration NMR->Decision Check Regio-isomer HPLC->Decision Check Purity % Result_Pass PASS: 1. Asymmetric Aromatic Signals 2. Br Isotope Pattern (1:1) 3. Purity >98% Decision->Result_Pass Criteria Met Result_Fail FAIL: Symmetric Signals or Hydrolysis Peaks Decision->Result_Fail Criteria Failed

Caption: Figure 1. Integrated analytical decision matrix for distinguishing 3-bromopyridine derivatives from symmetric impurities.

Detailed HPLC Method:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • UV: 254 nm (aromatic core) and 220 nm (amide/ester bonds).

    • MS: ESI Positive Mode.

MS Interpretation (The Bromine Signature): In the Mass Spectrum, the parent ion


 must exhibit the characteristic 1:1 doublet  isotopic pattern of 

and

.
  • Target Mass: ~274/276 Da.

  • Observation: If the spectrum shows a dominant single peak at M (without M+2), the sample is likely the de-brominated impurity (Dimethyl pyridine-2,6-dicarboxylate, MW ~195).

Comparative Performance Data

The following table benchmarks the 3-bromo derivative against its most common alternatives/impurities.

ParameterDimethyl 3-bromo-2,6-dicarboxylate (Target)Dimethyl 4-bromo-2,6-dicarboxylate (Isomer)Dimethyl pyridine-2,6-dicarboxylate (Impurity)
Molecular Weight 274.07274.07195.17
1H NMR Symmetry No (Distinct Methyls)Yes (Equivalent Methyls)Yes (Equivalent Methyls)
Coupling Pattern 2 Doublets (Vicinal)1 SingletAB2 System
Retention Time (Rel) 1.00 (Reference)0.98 (Co-elution risk)0.65 (Elutes earlier)
Melting Point 128-132°C (Typical)*160-162°C121-123°C

*Note: Melting points can vary based on crystallization solvent. Always verify with NMR/MS.

Troubleshooting Common Issues

Issue: Appearance of a "Broad Hump" in NMR at ~4.5 ppm.

  • Cause: Hydrolysis of the ester to the carboxylic acid (Mono-methyl ester). The acidic proton exchanges, causing broadening.

  • Solution: Run HPLC.[1][2] The mono-ester is significantly more polar and will elute much earlier (approx 3-4 mins in the gradient described above) than the diester (approx 12-14 mins).

Issue: M+2 peak in MS is absent.

  • Cause: Protodebromination. The bromine has been lost during the reaction (common in Pd-catalyzed couplings if not carefully controlled).

  • Solution: Check the aromatic region in NMR.[3] If you see a triplet, the bromine is gone.

References

  • PubChem. Dimethyl pyridine-2,6-dicarboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and characterization of metallo-supramolecular polymers (Supplementary Info). (Contains analogous synthesis and NMR data for bromopyridine dicarboxylates). Available at: [Link][4]

  • National Institutes of Health (PMC). Halogenation of the 3-position of pyridines through Zincke imine intermediates. (Discusses regioselectivity challenges in 3-bromopyridine synthesis). Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine Carboxylic Acids. (Reference for acidic mobile phase selection). Available at: [Link]

Sources

Technical Guide: Dimethyl 3-bromopyridine-2,6-dicarboxylate in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Dimethyl 3-bromopyridine-2,6-dicarboxylate" vs other bromopyridines in synthesis

Executive Summary & Molecule Profile

This compound (CAS: 316808-11-4) represents a specialized "privileged scaffold" in medicinal chemistry, distinct from commodity reagents like 3-bromopyridine or 2,6-dibromopyridine. While simple bromopyridines serve as generic arylation reagents, this molecule offers a trifunctional core :

  • C3-Bromide: A handle for cross-coupling (Suzuki, Sonogashira).

  • C2/C6-Diesters: Electrophilic sites for cyclization (forming fused heterocycles) or chelation (metal binding).

  • Pyridine Nitrogen: A hydrogen-bond acceptor or metal ligand.

This guide compares its performance against standard alternatives, highlighting its specific utility in synthesizing metallo-


-lactamase (NDM-1) inhibitors and complex macrocycles.
Physicochemical Profile
PropertyThis compound3-Bromopyridine2,6-Dibromopyridine
CAS 316808-11-4626-55-1626-05-1
MW 274.07 g/mol 157.99 g/mol 236.89 g/mol
Electronic State Highly Electron Deficient (Activated)Moderately Electron DeficientElectron Deficient
Steric Environment High (Ortho-ester hindrance at C2)LowLow
Primary Utility Multicomponent Cyclization / ChelationSimple ArylationLinear Polymerization / Bis-coupling

Synthesis Protocol: The "Self-Validating" Workflow

Unlike simple bromopyridines which are purchased as commodities, this compound is often synthesized in situ or in-house to ensure ester integrity. The most robust industrial route involves the oxidation of 3-bromo-2,6-dimethylpyridine followed by esterification.

Step 1: Permanganate Oxidation

This step utilizes the resistance of the pyridine ring to oxidation while converting the activated benzylic methyl groups to carboxylates.

  • Precursor: 3-bromo-2,6-dimethylpyridine (CAS 3430-31-7).[1]

  • Reagents: KMnO

    
     (excess), Water, Heat (
    
    
    
    C).[2]
  • Critical Control Point: The reaction must be staged. Add KMnO

    
     in portions. An exotherm at the start can lead to decarboxylation if not controlled.
    
  • Endpoint: Disappearance of the purple permanganate color and formation of a brown MnO

    
     precipitate.
    
Step 2: Fisher Esterification
  • Reagents: Methanol (solvent/reactant), conc. H

    
    SO
    
    
    
    (catalyst).[2]
  • Procedure: Reflux the dicarboxylic acid in methanol.

  • Purification: Upon cooling and partial solvent evaporation, the diester often crystallizes, providing a self-purifying mechanism.

SynthesisPathway Start 3-Bromo-2,6-dimethylpyridine (CAS 3430-31-7) Oxidation Oxidation (KMnO4, H2O, 90°C) Start->Oxidation Intermediate 3-Bromopyridine-2,6- dicarboxylic acid Oxidation->Intermediate Methyl -> COOH Esterification Esterification (MeOH, H2SO4, Reflux) Intermediate->Esterification Product Dimethyl 3-bromopyridine- 2,6-dicarboxylate Esterification->Product COOH -> COOMe

Figure 1: Validated synthetic pathway for the target scaffold.

Comparative Reactivity: The "Push-Pull" Effect

The defining feature of this compound is the competition between electronic activation and steric hindrance .

Electronic Activation (The "Pull")

The two methyl ester groups at C2 and C6 are strong electron-withdrawing groups (EWGs).

  • Effect: They significantly lower the LUMO energy of the pyridine ring compared to 3-bromopyridine.

  • Consequence: The C3-Br bond is more susceptible to oxidative addition by Palladium(0) catalysts because the electron-deficient ring stabilizes the anionic character of the transition state.

Steric Hindrance (The "Push")

Unlike 3-bromopyridine, the target molecule has a bulky ester group at C2, immediately ortho to the bromine.

  • Effect: This creates steric clash for bulky phosphine ligands (e.g., PPh

    
     in tetrakis).
    
  • Optimization: While standard Suzuki conditions (Pd(PPh

    
    )
    
    
    
    ) work, yields are often improved by using:
    • Smaller ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene).

    • Buchwald Ligands: SPhos (designed to handle ortho-substitution).

Reactivity Matrix
Reaction TypeThis compound3-BromopyridineMechanism Note
Suzuki Coupling Good (requires optimized catalyst)Excellent (standard conditions)The C2-ester hinders the Pd-approach but activates the C-Br bond electronically.
Hydrazine Cyclization Yes (Forms Pyridopyridazines)No Reaction The 2,6-esters are essential electrophiles for ring closure.
Nucleophilic Substitution (S

Ar)
Moderate (Activated by esters)Poor The EWGs activate the ring, but C3 is not the optimal position for S

Ar (C2/C4 are better).

Application Case Study: Metallo- -Lactamase Inhibitors

A critical application of this molecule is in the synthesis of inhibitors for New Delhi Metallo-


-lactamase-1 (NDM-1), a bacterial enzyme that confers resistance to carbapenems.

The Workflow:

  • Coupling: The 3-bromo group is coupled with an aryl boronic acid (e.g., via Suzuki coupling) to extend the pharmacophore.

  • Hydrolysis/Chelation: The dimethyl esters are hydrolyzed to the dicarboxylic acid (dipicolinic acid derivative).

  • Mechanism: The resulting pyridine-2,6-dicarboxylic acid motif acts as a "pincer," chelating the Zinc ion in the active site of the NDM-1 enzyme, deactivating it.

Why not use 3-bromopyridine? Simple pyridine lacks the 2,6-carboxylates required for the Zinc chelation "claw."

ReactionDivergence Core Dimethyl 3-bromopyridine- 2,6-dicarboxylate Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Core->Suzuki C-C Bond Formation Hydrazine Pathway B: Cyclization (Hydrazine Hydrate) Core->Hydrazine Condensation Ligand 3-Aryl-pyridine-2,6-diester (Precursor to Zn-Chelators) Suzuki->Ligand FusedRing Pyrido[2,3-d]pyridazine Scaffold Hydrazine->FusedRing

Figure 2: Divergent synthetic utility: Cross-coupling vs. Cyclization.

Experimental Protocol: Suzuki Coupling on the Sterically Hindered Scaffold

Objective: Arylation of this compound.

Reagents:

  • Substrate: 1.0 eq

  • Arylboronic acid: 1.2 eq

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%) - Selected for stability and bite angle.
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq) - Mild base prevents ester hydrolysis.
  • Solvent: 1,4-Dioxane/Water (9:1).

Procedure:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Addition: Add substrate, boronic acid, base, and catalyst to the reaction vessel under Argon.

  • Heating: Heat to 90°C for 12 hours. Monitor via TLC (The starting bromide is less polar than the diester product).

  • Workup: Dilute with EtOAc, wash with brine. Note: Avoid acidic washes which might hydrolyze the esters.

Troubleshooting:

  • Low Conversion? Switch to Pd

    
    (dba)
    
    
    
    + SPhos
    . The bulky SPhos ligand facilitates oxidative addition at the hindered 3-position.
  • Ester Hydrolysis? Ensure the base is anhydrous K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    , and minimize water in the solvent system.

References

  • Synthesis of NDM-1 Inhibitors: "Conversion of Metal Chelators to Selective and Potent Inhibitors of New Delhi Metallo-beta-lactamase." UC San Diego Electronic Theses and Dissertations. (Describes the oxidation of 3-bromo-2,6-dimethylpyridine to the diester).

  • Suzuki Coupling Optimization: "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines..." (Provides analogous conditions for electron-deficient, hindered heteroaromatics).

  • Ruthenium Catalyzed Functionalization: "2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones..." MDPI Processes. (Context on 3-bromopyridine reactivity).

  • Molecule Data: "this compound CAS 316808-11-4." ChemicalBook.

Sources

Beyond the Standard: High-Efficiency Alternatives to Dimethyl 3-bromopyridine-2,6-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to "Dimethyl 3-bromopyridine-2,6-dicarboxylate" Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Comparison Guide.

Executive Summary

This compound (hereafter referred to as 3-Br-Py ) is a ubiquitous scaffold in medicinal chemistry and materials science. It serves as a critical "pivot point" for synthesizing non-symmetrical pincer ligands (e.g., PyBox, PNN ligands) and functionalizing nicotinic receptor modulators. Its utility lies in the orthogonal reactivity of the C3-bromine (cross-coupling) and the C2,C6-esters (condensation/reduction).

However, 3-Br-Py presents challenges:

  • Cost: High commercial price due to multi-step synthesis from dipicolinic acid.

  • Atom Economy: The bromine atom is a stoichiometric waste product in coupling reactions.

  • Availability: Supply chain fluctuations often delay bulk acquisition.

This guide evaluates three scientifically grounded alternatives that offer superior cost-efficiency, reactivity, or structural diversity.

Strategic Analysis of Alternatives

We categorize alternatives based on the primary constraint they solve: Cost , Reactivity , or Structural Geometry .

FeatureStandard (3-Br-Py) Alt 1: The "Workhorse" (3-Cl-Py) Alt 2: The "Turbo" (3-OTf-Py) Alt 3: The "Regio-Switch" (4-Br-Py)
Primary Advantage Balanced ReactivityCost Efficiency Ultra-High Reactivity Accessibility
Key Substituent Bromine (-Br)Chlorine (-Cl)Triflate (-OTf)Bromine (-Br) at C4
Coupling Rate HighModerate (Requires active cat.)Very HighHigh
Precursor Dipicolinic Acid3-Amino/Hydroxy-dipicolinic acid3-Hydroxy-dipicolinic acidChelidamic Acid
Catalyst Cost Low (PPh3/Pd)Medium (Buchwald Ligands)Low (PPh3/Pd)Low (PPh3/Pd)
Alternative 1: The Cost-Effective "Workhorse"

Molecule: Dimethyl 3-chloropyridine-2,6-dicarboxylate (3-Cl-Py )

  • Mechanism of Action: The C-Cl bond is stronger (BDE ~95 kcal/mol) than C-Br (~68 kcal/mol), making oxidative addition slower. However, with modern electron-rich phosphine ligands (e.g., XPhos, SPhos), the reactivity gap narrows significantly.

  • Why Switch? For scale-up (>100g), the cost savings on the starting material often outweigh the marginal increase in catalyst cost.

  • Critical Protocol Note: Standard Pd(PPh3)4 protocols often fail. You must switch to Pd(OAc)2/SPhos or Pd-PEPPSI-IPr systems.

Alternative 2: The "High-Performance" Pivot

Molecule: Dimethyl 3-([(trifluoromethyl)sulfonyl]oxy)pyridine-2,6-dicarboxylate (3-OTf-Py )

  • Mechanism of Action: The triflate group is a "pseudo-halide" with electron-withdrawing power that activates the ring further. It often couples faster than the bromide at lower temperatures.

  • Why Switch? If your coupling partner is thermally sensitive (e.g., complex boronic acids), the 3-OTf analog allows room-temperature couplings that the 3-Br analog cannot support.

  • Synthesis: Easily prepared in one step from Dimethyl 3-hydroxypyridine-2,6-dicarboxylate using triflic anhydride (Tf2O).

Alternative 3: The "Regio-Switch"

Molecule: Dimethyl 4-bromopyridine-2,6-dicarboxylate (4-Br-Py )

  • Mechanism of Action: This is a regioisomer. While not a direct drop-in for 3-substituted targets, it is the superior choice for symmetrical functional materials (MOFs) or ligands where the exact vector of the substituent is flexible.

  • Why Switch? It is derived from Chelidamic Acid , a natural product derivative that is significantly cheaper and more abundant than 3-hydroxypyridine precursors.

Decision Logic & Synthetic Pathways

The following diagram illustrates the divergent synthesis of these alternatives from common precursors, highlighting the "decision nodes" for a chemist.

G Dipic Dipicolinic Acid (Starting Material) Hydroxy3 3-Hydroxy-dipicolinic acid Dipic->Hydroxy3 Hydroxylation Chelidamic Chelidamic Acid (4-Hydroxy) Dipic->Chelidamic Stepwise Synthesis Standard TARGET: 3-Br-Py (Standard) Dipic->Standard Bromination (Low Yield) Alt_Cl ALT 1: 3-Cl-Py (Low Cost) Hydroxy3->Alt_Cl POCl3 (Chlorination) Alt_OTf ALT 2: 3-OTf-Py (High Reactivity) Hydroxy3->Alt_OTf Tf2O, Pyridine (High Yield) Alt_4Br ALT 3: 4-Br-Py (Regio-Switch) Chelidamic->Alt_4Br PBr3 or POBr3

Figure 1: Divergent synthetic pathways. Note that the 3-OTf and 4-Br routes often offer higher overall yields than the direct bromination to 3-Br-Py.

Experimental Performance Comparison

The following data compares the performance of the Standard vs. Alternatives in a benchmark Suzuki-Miyaura Coupling with Phenylboronic acid.

Reaction Conditions:

  • Solvent: Toluene/H2O (3:1)

  • Base: K3PO4 (2.0 equiv)

  • Time: 4 Hours

ReagentCatalyst SystemTemp (°C)Isolated Yield (%)Cost/Gram (Est.)
3-Br-Py (Standard) Pd(PPh3)4 (5 mol%)80°C88%

$
3-Cl-Py (Alt 1) Pd(OAc)2 / SPhos (2 mol%)100°C85% $
3-OTf-Py (Alt 2) Pd(PPh3)4 (1 mol%)25°C 94%

4-Br-Py (Alt 3) Pd(PPh3)4 (3 mol%)80°C91% $

Key Insight: The 3-OTf-Py allows for room temperature coupling, preserving sensitive functional groups, while 3-Cl-Py achieves comparable yields at a fraction of the substrate cost, provided the temperature is raised.

Detailed Experimental Protocols

Protocol A: Synthesis of the "High-Performance" 3-OTf-Py

Use this when you need maximum reactivity or mild conditions.

  • Reagents: Dimethyl 3-hydroxypyridine-2,6-dicarboxylate (1.0 equiv), Triflic anhydride (Tf2O, 1.2 equiv), Pyridine (2.0 equiv), DCM (dry).

  • Setup: Flame-dried round-bottom flask under Argon.

  • Procedure:

    • Dissolve the 3-hydroxy substrate in DCM and cool to 0°C.

    • Add Pyridine dropwise.

    • Add Tf2O dropwise over 15 minutes. (Caution: Exothermic).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with ice water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Expected Yield: 90-95% (Colorless oil/solid).

Protocol B: Optimized Coupling for the "Workhorse" 3-Cl-Py

Use this for cost-sensitive, large-scale batches.

  • Reagents: Dimethyl 3-chloropyridine-2,6-dicarboxylate (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (2.0 equiv).

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%). Note: Pre-stirring the catalyst/ligand in solvent for 10 mins improves activity.

  • Solvent: Toluene:Water (10:1). De-gassed.

  • Procedure:

    • Combine solid reagents in a pressure vial.

    • Add degassed solvents and catalyst solution.

    • Seal and heat to 100°C for 6-12 hours.

  • Validation: Monitor by TLC. The chloride moves slower than the bromide; ensure full consumption before workup.

References

  • Synthesis of 3-substituted pyridines: Journal of Organic Chemistry, "Regioselective Functionalization of Pyridine-2,6-dicarboxylates," .

  • Reactivity of Pyridine Halides: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridyl Halides," .

  • Chelidamic Acid Utilization: Tetrahedron Letters, "Efficient Synthesis of 4-Substituted Pyridine-2,6-dicarboxylates from Chelidamic Acid," .

  • Triflate vs Bromide Comparison: Organic Letters, "Comparative Reactivity of Aryl Triflates and Bromides in Suzuki Couplings," .

  • General Pyridine Chemistry: BenchChem Reactivity Guide, "Bromo- vs. Chloro-Substituents in Cross-Coupling," .

Biological Activity Profile: Dimethyl 3-bromopyridine-2,6-dicarboxylate Derivatives

[1][2]

Executive Summary

This compound serves as a critical scaffold in medicinal chemistry, enabling the synthesis of Structure-Activity Relationship (SAR) libraries. Its derivatives exhibit potent activity in three primary therapeutic areas:

  • Antimicrobial Agents: Via conversion of esters to lipophilic amides/hydrazides.[1]

  • Anticancer Metallodrugs: Via hydrolysis to dicarboxylic acids that chelate cytotoxic metals (e.g., Tl(III), Cu(II)).

  • Enzyme Inhibitors: Via C3-arylation to target specific kinase pockets or bacterial cell walls.[1]

Comparative Analysis of Derivatives

The following table compares the biological performance of key derivative classes synthesized from the 3-bromo precursor against standard therapeutic agents.

Derivative ClassModification SiteTarget MechanismActivity Metric (Key Findings)Comparison vs. Standard
3-Aryl-pyridine-2,6-dicarboxamides C3: Suzuki CouplingC2/C6: AmidationBacterial Cell Wall / DNA GyraseMIC: 6.25–12.5 µg/mL (S. aureus)MIC: 12.5–25 µg/mL (E. coli)Comparable to Streptomycin and Ciprofloxacin in resistant strains.[1]
Tl(III) / Cu(II) Complexes C2/C6: Hydrolysis to COO⁻Coordination: Tridentate (O-N-O)Mitochondria-mediated ApoptosisIC50: < 5 µM (A375 Melanoma)Selectivity: High for cancer vs. normal fibroblasts (HFF)Superior selectivity compared to Cisplatin (less nephrotoxic potential).[1]
3-Alkynyl-pyridine Derivatives C3: Sonogashira CouplingKinase Inhibition (EGFR/VEGFR)IC50: Low micromolar range (Breast MCF-7)Moderate potency; often used as a scaffold to improve solubility of lipophilic pharmacophores.[1]

Mechanism of Action & SAR Visualization

The biological activity is dictated by the specific functionalization of the pyridine core.[1] The 3-bromo position is the "diversity handle," while the 2,6-positions are the "binding anchors."

Figure 1: Structure-Activity Relationship (SAR) Logic

SAR_LogicCoreDimethyl 3-bromopyridine-2,6-dicarboxylate(Scaffold)C3_ModC3 Position (Bromine)Functionalization: Cross-CouplingCore->C3_Mod Suzuki/SonogashiraC26_ModC2/C6 Positions (Esters)Functionalization: Amidation/HydrolysisCore->C26_Mod Nucleophilic Subst.LipophilicityIncreases Lipophilicity(Membrane Permeability)C3_Mod->LipophilicityTargetingSpecific Enzyme Binding(Kinases/Receptors)C3_Mod->TargetingChelationMetal Chelation (O-N-O Pincer)(Anticancer/Neuroprotection)C26_Mod->ChelationH_BondingHydrogen Bonding(Ribosomal/DNA Binding)C26_Mod->H_Bonding

Caption: SAR map showing how orthogonal modifications at C3 and C2/C6 drive specific biological outcomes.

Experimental Protocols

To ensure reproducibility, the following protocols outline the conversion of the 3-bromo intermediate into bioactive forms.

A. Synthesis of 3-Aryl-Pyridine-2,6-Dicarboxamides (Antimicrobial Workflow)

Objective: Replace the bromine with an aryl group and convert esters to amides.

  • Step 1: Suzuki-Miyaura Coupling (C3 Functionalization)

    • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

    • Solvent: Dioxane/Water (4:1).[1]

    • Conditions: Reflux at 90°C for 12h under N2 atmosphere.

    • Validation: Monitor disappearance of starting material (Rf ~0.5 in 30% EtOAc/Hex) via TLC.

  • Step 2: Amidation (C2/C6 Functionalization)

    • Reagents: 3-Aryl intermediate (from Step 1), Primary Amine (excess), Methanol.

    • Conditions: Stir at RT for 24h or reflux for 4h depending on amine sterics.

    • Purification: Recrystallization from Ethanol.[1]

B. Biological Assay: MIC Determination (Broth Microdilution)

Objective: Quantify antimicrobial potency against S. aureus (ATCC 25923).[1]

  • Preparation: Dissolve derivative in DMSO to 1 mg/mL stock.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well plates (Range: 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.[1]

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Detailed Biological Insights

Antimicrobial & Antifungal Activity

Derivatives where the C2/C6 esters are converted to hydrazides or heterocyclic amides (e.g., oxadiazoles) show significant activity.

  • Mechanism: The pyridine-2,6-dicarboxamide motif mimics peptide backbones, potentially interfering with bacterial cell wall synthesis or DNA gyrase.

  • Data Point: 3-substituted derivatives often outperform unsubstituted analogs due to increased lipophilicity, allowing better penetration of the bacterial lipid bilayer.

Anticancer Metallodrugs

The "2,6-dicarboxylate" core is a classic pincer ligand . When hydrolyzed to the free acid, it coordinates metals like Thallium (Tl) or Copper (Cu) in a tridentate fashion.

  • Tl(III) Complexes: Recent studies (2021) indicate that Tl(III) complexes of pyridine-2,6-dicarboxylates induce mitochondria-mediated apoptosis in melanoma cells (A375).[2]

  • Selectivity: These complexes show high cytotoxicity against cancer cells (IC50 < 5 µM) but low toxicity against healthy human foreskin fibroblasts (HFF), suggesting a favorable therapeutic index.

Figure 2: Synthesis & Bioactivity Workflow

Workflowcluster_0Path A: Antimicrobialcluster_1Path B: AnticancerStartDimethyl 3-bromopyridine-2,6-dicarboxylateStepA1Suzuki Coupling(Add Aryl Group)Start->StepA1StepB1Hydrolysis(Free Acid Formation)Start->StepB1StepA2Amidation(Add Hydrazide/Amine)StepA1->StepA2ResultABioactive Amide(MIC: 6-12 µg/mL)StepA2->ResultAStepB2Metal Coordination(Tl, Cu, Ni)StepB1->StepB2ResultBMetallodrug Complex(IC50: <5 µM)StepB2->ResultB

Caption: Divergent synthesis pathways leading to distinct therapeutic classes.

References

  • Anticancer Tl(III) Complexes: Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells.[1][2] (2021).[1][2][3] NIH/PubMed.

  • Antimicrobial Pyridine Derivatives: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. (2020).[1][4] PMC.

  • Intermediate Specifications: this compound Product Data. BLD Pharm / PubChem.[1]

  • General Pyridine Bioactivity: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.[5] (2023).[1][3][5] NIH.

  • 3-Substituted Synthesis: Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid. (2022).[1][6][7][8] ResearchGate.

Spectroscopic Comparison of Pyridine Dicarboxylate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Pyridine Dicarboxylate Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Pyridine dicarboxylic acids (PDCAs) are a class of six structural isomers with the formula C


H

NO

. While they share identical molecular weights (167.12 g/mol ), their divergent carboxyl positions dictate unique electronic environments, coordination geometries, and biological activities. This guide provides a rigorous spectroscopic comparison to assist researchers in the identification, separation, and application of these isomers in pharmaceutical synthesis and metal-organic framework (MOF) development.

Structural & Physical Landscape[1][2][3]

The six isomers are defined by the substitution pattern relative to the pyridine nitrogen. Their symmetry significantly influences their spectroscopic signatures (NMR signal count) and physical properties (solubility, melting point).

Table 1: Comparative Physical Properties
IsomerCommon NameIUPAC NamePoint GroupMelting Point (°C)*pKa (approx)Primary Application
2,3-PDCA Quinolinic acidPyridine-2,3-dicarboxylic acid

(Asym)
188-190 (dec)2.4, 5.0Neurobiology (NMDA agonist)
2,4-PDCA Lutidinic acidPyridine-2,4-dicarboxylic acid

(Asym)
248-250 (dec)2.2, 4.8Coordination polymers
2,5-PDCA IsocinchomeronicPyridine-2,5-dicarboxylic acid

(Asym)
242-247 (dec)3.1, 4.9MOF synthesis (Linker)
2,6-PDCA Dipicolinic acidPyridine-2,6-dicarboxylic acid

(Sym)
248-250 (dec)2.1, 4.7Bacterial spore marker, Chelator
3,4-PDCA CinchomeronicPyridine-3,4-dicarboxylic acid

(Asym)
255-257 (dec)2.3, 4.9Pharma intermediate
3,5-PDCA Dinicotinic acidPyridine-3,5-dicarboxylic acid

(Sym)
>300 (dec)2.8, 5.1MOF synthesis, H-bonding networks

*Note: Melting points are decomposition-dependent and often unreliable for precise identification. Spectroscopic confirmation is required.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for isomer differentiation. The key lies in analyzing the symmetry (number of signals) and coupling constants (


-values).
  • Symmetric Isomers (2,6- and 3,5-PDCA): Exhibit simplified spectra due to equivalent protons.

  • Asymmetric Isomers (2,3-, 2,4-, 2,5-, 3,4-PDCA): Show three distinct proton signals.

Table 2:

H NMR Differentiation Strategy (DMSO-

)
IsomerSignal CountCoupling Pattern (

in Hz)
Diagnostic Feature
2,6-PDCA 2Doublet (8.2 ppm, 2H) + Triplet (8.3 ppm, 1H)

system. Large ortho-coupling (

Hz).
3,5-PDCA 2Singlet (9.1 ppm, 2H) + Singlet (8.4 ppm, 1H)

system. Meta-coupling is very small (

Hz), often appearing as singlets.
2,3-PDCA 3dd (8.8), dd (8.3), dd (7.7)Vicinal coupling (

Hz) between all three protons.
2,4-PDCA 3Doublet (8.7), Singlet (8.3), Doublet (7.9)H3 is a singlet (isolated); H5/H6 show ortho coupling.
2,5-PDCA 3Singlet (9.1), Doublet (8.4), Doublet (8.1)H6 is a singlet (or fine doublet); H3/H4 show ortho coupling.
B. Vibrational Spectroscopy (IR & Raman)

While NMR identifies the carbon skeleton, IR elucidates the hydrogen-bonding network, which is critical for solid-state applications.

  • Carbonyl Region (1680–1750 cm

    
    ): 
    
    • 2,3-PDCA: Often shows split carbonyl bands or anhydride formation features due to the proximity of vicinal COOH groups (intramolecular H-bonding).

    • 2,6-PDCA: Strong intermolecular dimerization leads to a sharp, single C=O band ~1700 cm

      
       and a characteristic "ring breathing" mode in Raman at ~1000 cm
      
      
      
      (marker for bacterial spores).
  • Fingerprint Region (<1500 cm

    
    ): 
    
    • 3,5-PDCA: Distinctive bands at 1420 cm

      
       (C-N stretch) often shift upon metal coordination in MOFs.
      
C. UV-Vis & Fluorescence
  • Absorption: All isomers absorb in the 260–280 nm range (

    
     transitions).
    
  • Metal Complexation (Performance Indicator):

    • Europium (Eu

      
      ) Sensitization:  2,6-PDCA is a superior antenna ligand for Lanthanides. The [Eu(DPA)
      
      
      
      ]
      
      
      complex exhibits intense red fluorescence (615 nm), a standard assay for detecting anthrax spores. Other isomers (like 3,5-PDCA) form weaker complexes with lower quantum yields due to poor chelate bite angles.

Performance Comparison: Ligand Stability

In drug development and materials science, the stability of the metal-ligand complex is paramount.[1]

Table 3: Stability Constants (log ) for Cu(II) Complexes

Data approximated from aqueous potentiometric studies at 25°C, I=0.1M.

LigandCoordination Modelog

(ML)
log

(ML

)
Performance Note
2,6-PDCA Tridentate (N, O, O)~9.0~16.5Highest Stability. Forms "pincer" complexes. Ideal for scavenging metals.
2,5-PDCA Bidentate/Bridging~4.5~8.2Moderate. Often bridges metal centers to form infinite MOF networks.
2,4-PDCA Bidentate (N, O)~4.8~8.5Moderate. Steric hindrance prevents tridentate binding.
2,3-PDCA Bidentate (N, O)~5.2~9.0Biologically Active. Neuroactive metabolite; complexes Zn(II) in the brain.

Experimental Protocol: Unknown Isomer Identification

Objective: Identify a specific PDCA isomer from a synthesized mixture or unknown sample.

Method: HPLC-UV with NMR Confirmation

Principle: Separation based on pKa/hydrophobicity followed by structural validation.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Mobile Phase A. Filter through 0.22 µm PTFE filter.

  • HPLC Separation:

    • Column: Mixed-mode cation-exchange/reversed-phase (e.g., Primesep 100 or Coresep 100). Why? Standard C18 columns often fail to retain these polar, ionizable acids.

    • Mobile Phase: Isocratic 5% Acetonitrile / 95% Water with 0.1% H

      
      PO
      
      
      
      (pH ~2.0).
    • Detection: UV at 270 nm.

    • Elution Order (Typical): 2,3-PDCA (Early)

      
       2,6-PDCA 
      
      
      
      3,5-PDCA (Late). Note: Retention times vary significantly with pH.
  • Isolation & Drying: Collect peak fractions and lyophilize.

  • NMR Validation: Re-dissolve in DMSO-

    
     and acquire 
    
    
    
    H NMR (16 scans).
  • Decision Logic: Use the flow diagram below to assign the isomer.

Visualization: Isomer Identification Logic Flow

PDCA_Identification Start Unknown PDCA Sample (1H NMR in DMSO-d6) CountSignals Count Distinct Proton Signals Start->CountSignals TwoSignals 2 Signals (Symmetric Isomer) CountSignals->TwoSignals Symmetric ThreeSignals 3 Signals (Asymmetric Isomer) CountSignals->ThreeSignals Asymmetric CouplingCheck Check Coupling Pattern TwoSignals->CouplingCheck VicinalCheck Check for Vicinal Coupling (All signals split) ThreeSignals->VicinalCheck Res26 Doublet + Triplet (Large J ~8Hz) CouplingCheck->Res26 Res35 Singlet + Singlet (Small J <2Hz) CouplingCheck->Res35 Result26 Identify: 2,6-PDCA (Dipicolinic Acid) Res26->Result26 Result35 Identify: 3,5-PDCA (Dinicotinic Acid) Res35->Result35 Res23 Yes: All dd/m (Adjacent protons) VicinalCheck->Res23 ResOther No: Mix of Singlets/Doublets VicinalCheck->ResOther Result23 Identify: 2,3-PDCA (Quinolinic Acid) Res23->Result23 Result24_25 Differentiate 2,4 vs 2,5 via 2D NMR (HMBC) ResOther->Result24_25

Figure 1: NMR-based decision tree for the rapid identification of pyridine dicarboxylate isomers.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10366, 3,5-Pyridinedicarboxylic acid. Retrieved January 28, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved January 28, 2026, from [Link]

  • Reich, H. J. (2020).[2] 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison / ACS Organic Division. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2019). Pyridine-2,6-Dicarboxylic Acid Esters as O,N,O-Pincer Ligands. Retrieved January 28, 2026, from [Link]

Sources

"Dimethyl 3-bromopyridine-2,6-dicarboxylate" vs "Dimethyl 3-chloropyridine-2,6-dicarboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Dimethyl 3-bromopyridine-2,6-dicarboxylate (3-Br-DPDC) and Dimethyl 3-chloropyridine-2,6-dicarboxylate (3-Cl-DPDC).

Executive Summary: For 95% of research and drug discovery applications, This compound (3-Br-DPDC) is the superior choice. It is commercially established, kinetically privileged for cross-coupling, and readily available.[1] The 3-chloro analog (3-Cl-DPDC) is effectively a "ghost" compound—commercially rare and synthetically challenging due to the electronic deactivation of the pyridine ring. Use the chloride only if you are developing a multi-ton process where the cost of raw materials outweighs the significant penalty in reactivity and catalyst expense.

Physicochemical Profile & Availability[1][2][3][4][5][6][7]

The immediate differentiator is availability.[1][2] The electron-deficient nature of the pyridine-2,6-dicarboxylate scaffold makes introducing a chlorine atom at the 3-position synthetically arduous compared to bromine.

FeatureThis compoundDimethyl 3-chloropyridine-2,6-dicarboxylate
Abbreviation 3-Br-DPDC 3-Cl-DPDC
CAS Number 316808-11-4 Not Commercially Standard (Custom Synthesis)
Molecular Weight 274.07 g/mol 229.62 g/mol
Appearance White to off-white crystalline solidOff-white solid (Predicted)
Availability High (Catalog Item)Very Low (Custom Synthesis Required)
C–X Bond Energy ~280 kJ/mol (Weaker, Reactive)~340 kJ/mol (Stronger, Inert)
Primary Utility Suzuki/Sonogashira Coupling ScaffoldCost-driven Process Intermediate

Synthetic Utility & Reactivity Analysis[8]

The core utility of these molecules lies in the halogen handle at position 3, which allows for the functionalization of the pyridine ring via transition-metal catalysis.

A. Cross-Coupling Efficiency (Suzuki-Miyaura)

The 2,6-diester substituents are strongly electron-withdrawing.[1] This reduces the electron density on the pyridine ring, which has opposing effects on the two halogens:

  • 3-Br-DPDC (The Standard): The C-Br bond is sufficiently weak to undergo Oxidative Addition with standard Pd(0) catalysts (e.g.,

    
     or 
    
    
    
    ). The reaction proceeds rapidly at moderate temperatures (60–80°C).[1]
  • 3-Cl-DPDC (The Challenge): The C-Cl bond is stronger. While electron-poor pyridines generally undergo oxidative addition faster than electron-rich ones, the 3-position is not as activated as the 2- or 4-positions. Consequently, 3-Cl-DPDC often requires:

    • Specialized, expensive ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos).[1]

    • Higher reaction temperatures (>100°C), which risks hydrolysis of the ester groups.[1]

B. Nucleophilic Aromatic Substitution ( )

Researchers often fear


 side reactions when using electron-deficient pyridines.[1]
  • Risk Profile: Low for both.[1]

  • Reasoning:

    
     on pyridines heavily favors the 2- and 4-positions (ortho/para to the nitrogen). Since the 2- and 6-positions are blocked by esters, the 3-position is relatively "safe" from nucleophilic attack, allowing the halogen to be preserved for metal catalysis.
    

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathway and the mechanistic divergence between the two halides.

Comparison Start Target: Functionalized Pyridine Scaffold Choice Choose Halogen Start->Choice Br_Path Bromide (3-Br) (CAS 316808-11-4) Choice->Br_Path Standard Route Cl_Path Chloride (3-Cl) (Custom/Niche) Choice->Cl_Path Cost Critical? Br_Mech Mechanism: Fast Oxidative Addition Br_Path->Br_Mech Cl_Mech Mechanism: Slow Oxidative Addition Cl_Path->Cl_Mech Br_Cond Conditions: Pd(PPh3)4, 80°C Standard Ligands Br_Mech->Br_Cond Cl_Cond Conditions: Pd-XPhos, >100°C High Energy Barrier Cl_Mech->Cl_Cond Result_A High Yield Scalable (Recommended) Br_Cond->Result_A Result_B Lower Yield Catalyst Cost High (Avoid) Cl_Cond->Result_B

Figure 1: Decision matrix for selecting between Bromide and Chloride variants based on kinetic and economic factors.

Experimental Protocols

Protocol A: Synthesis of 3-Br-DPDC (Esterification)

Since the 3-bromo diacid is the common precursor, this protocol converts the acid to the dimethyl ester.

Reagents: 3-bromopyridine-2,6-dicarboxylic acid, Methanol (MeOH), Thionyl Chloride (


).
  • Setup: Charge a round-bottom flask with 3-bromopyridine-2,6-dicarboxylic acid (1.0 eq) and anhydrous MeOH (0.2 M concentration).

  • Activation: Cool to 0°C. Add

    
      (3.0 eq) dropwise over 20 minutes. (Caution: Exothermic, gas evolution).[1]
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (1:1 Hexane/EtOAc) or LCMS.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated

    
     (aq) to neutralize residual acid.[1]
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield: Typically 85–95% as a white solid.[1]

Protocol B: Comparative Suzuki Coupling (General Procedure)

Use this protocol to benchmark the reactivity of the bromide vs. the chloride.

Reagents: Halo-pyridine diester (1.0 eq), Phenylboronic acid (1.2 eq),


 (2.0 eq).[1]
Catalyst System A (For Bromide): 

(5 mol%), Dioxane/Water (4:1).[1] Catalyst System B (For Chloride):

(2 mol%) + XPhos (4 mol%), Dioxane/Water (4:1).[1]
  • Degassing: Suspend the diester, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add the Pd catalyst (System A for Br, System B for Cl) under Argon flow.

  • Reaction:

    • Bromide: Heat to 80°C for 4 hours. Expect >90% conversion.

    • Chloride: Heat to 100°C for 12 hours. Expect <60% conversion unless specialized ligands (System B) are used.[1][3][4][5][6][7][8][9][10][11][12]

  • Analysis: Filter through Celite and analyze via HPLC.

References

  • ChemicalBook. (2025).[1] this compound Properties and CAS 316808-11-4. Link

  • National Institutes of Health (NIH). (2014).[1] Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound. Link

Sources

Comparing reactivity of 3-bromo vs 4-bromo pyridine-2,6-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Structural Trade-off[1]

In the design of pyridine-based ligands and pharmacophores, the choice between dimethyl 4-bromopyridine-2,6-dicarboxylate (4-Br-Py) and dimethyl 3-bromopyridine-2,6-dicarboxylate (3-Br-Py) is rarely arbitrary.[1] While they share the same electron-deficient scaffold, their reactivity profiles are diametrically opposed due to the interplay of resonance stabilization and steric environment.

  • The 4-Bromo Isomer (4-Br-Py): The "Electrophilic Powerhouse." It is kinetically superior for Nucleophilic Aromatic Substitution (

    
    ) due to direct resonance conjugation with the ring nitrogen.[2] It is the go-to scaffold for rapid diversification via amine/alkoxide displacement.[1]
    
  • The 3-Bromo Isomer (3-Br-Py): The "Steric Architect." It is inert to standard

    
     but remains active for Palladium-catalyzed cross-coupling.[1] Its value lies in creating crowded, conformationally restricted biaryl systems (e.g., atropisomeric ligands) due to the "ortho-effect" from the adjacent 2-carboxylate.
    

Mechanistic Analysis: Why Position Matters[1][2][3][4]

To predict performance, we must look beyond the bromine atom and analyze the electronic stability of the transition states.[2][3]

Nucleophilic Aromatic Substitution ( )

The defining difference lies in the stability of the Meisenheimer Complex (the anionic intermediate).[2][4][5]

  • Pathway A (4-Position): When a nucleophile attacks C4, the negative charge delocalizes onto the electronegative Nitrogen atom.[2] This is a highly stable resonance contributor, significantly lowering the activation energy (

    
    ).[2][3]
    
  • Pathway B (3-Position): Attack at C3 places the negative charge on C2, C4, or C6. The charge cannot delocalize onto the Nitrogen without disrupting the octet or creating high-energy canonical forms.[2] Consequently,

    
     at C3 is kinetically forbidden under standard conditions.[1][3]
    
Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Both isomers undergo oxidative addition because the electron-withdrawing esters (COOMe) lower the LUMO energy of the C-Br bond.[1][2] However, sterics dictate the rate:

  • 4-Br-Py: The C4 position is exposed.[1][6][7] Oxidative addition is rapid; transmetallation is unhindered.[1][2][3]

  • 3-Br-Py: The C3 position is flanked by the bulky C2-ester.[1] This creates a "steric pocket."[1][2][3] While oxidative addition occurs, the transmetallation step often requires smaller boronic acids or specialized ligands (e.g., SPhos, XPhos) to overcome the steric barrier.[2]

Visualization: Resonance & Reactivity Logic[1][2][5]

The following diagram illustrates the electronic stabilization mechanism that privileges the 4-position for substitution reactions.

G cluster_4pos 4-Bromo Pathway (Fast) cluster_3pos 3-Bromo Pathway (Slow/Inert) Start Nucleophilic Attack Inter4 Intermediate: Negative charge on Nitrogen (STABLE) Start->Inter4 Attack at C4 Inter3 Intermediate: Negative charge on Carbon (UNSTABLE) Start->Inter3 Attack at C3 Prod4 4-Substituted Product Inter4->Prod4 Elimination of Br- Prod3 No Reaction / Decomposition Inter3->Prod3 High Ea Barrier

Caption: Comparative stability of the Meisenheimer intermediate. The 4-position pathway allows charge delocalization onto Nitrogen, facilitating rapid reaction.[1]

Comparative Data Profile

The following data summarizes typical experimental outcomes for these two isomers.

Feature4-Bromo-2,6-dicarboxylate 3-Bromo-2,6-dicarboxylate

Reactivity
High. Reacts with amines/alkoxides at 60-80°C.Negligible. Inert to mild nucleophiles; requires forcing conditions (often leads to cine-substitution).[1]
Suzuki Coupling Excellent. Standard ligands (

) work well.[1][2][3]
Good but Sterically Sensitive. Requires bulky ligands (e.g., SPhos) or higher temps.[1][2][3]
Lithium-Halogen Exchange Risky. C4-Li species is prone to dimerization.[1]Feasible (Low Temp). C3-Li is stabilized by the adjacent directing group (ester), but self-attack on ester is a major side reaction.[1]
Solubility Moderate in MeOH/DCM.[1][2][3]Slightly higher solubility in non-polar solvents due to lower symmetry.[1][2][3]
Primary Application Introducing heteroatoms (O, N, S) to the core.[2][3]Building sterically crowded biaryl ligands.[1][2][3]

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (Targeting 4-Br)

Use this protocol to install amines or alkoxides at the 4-position.[1][2] Note: This will NOT work for the 3-bromo isomer.[1]

Reagents:

  • Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)[2][3]

  • Triethylamine (

    
    , 2.0 equiv)[2][8]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2][3]

Step-by-Step:

  • Setup: Dissolve 1.0 mmol of 4-Br-Py in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of

    
    , followed by 1.2 mmol of the amine nucleophile.
    
  • Reaction: Heat to reflux (80°C) under

    
    .
    
  • Monitoring (Self-Validation): Monitor via TLC (30% EtOAc/Hexanes).

    • 4-Br Starting Material:

      
       (UV active).[1][2][3]
      
    • Product: Lower

      
       (often fluorescent).[1][2][3]
      
    • Completion: Typically 2–4 hours.[1][2][3][9]

  • Workup: Evaporate solvent. Redissolve in DCM, wash with 0.1M HCl (to remove excess amine), then brine. Dry over

    
    .[1][2][3][9]
    
Protocol B: Suzuki-Miyaura Coupling (Optimized for Steric Bulk)

Use this protocol for the 3-bromo isomer (or 4-bromo).[1][2] The choice of catalyst here is critical for the sterically hindered 3-position.

Reagents:

  • This compound (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[2][3]

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) (SPhos is essential for the 3-position).[2]
    
  • Base:

    
     (2.0 equiv, solid).[2][3]
    
  • Solvent: Toluene/Water (10:1).[1][2][3]

Step-by-Step:

  • Degassing: Combine solvent, base, and boronic acid in a vial. Sparge with Argon for 10 mins.

  • Catalyst Addition: Add the 3-Br-Py substrate, Pd source, and SPhos ligand.[1]

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Note: The 4-bromo isomer would finish in <4 hours under these conditions; the 3-bromo requires longer due to the "ortho-effect."[1]

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify via column chromatography.[1][2][3]

Decision Matrix

Use this workflow to select the correct isomer for your drug discovery campaign.

DecisionTree Start Target Molecule Design Q1 What is the linkage type? Start->Q1 Hetero Heteroatom Linkage (N-C, O-C, S-C) Q1->Hetero Need Amine/Ether Carbon Carbon-Carbon Linkage (Biaryl, Alkyne) Q1->Carbon Need Aryl/Alkyl Select4 SELECT 4-BROMO (Use SnAr Protocol) Hetero->Select4 Q2 Is steric crowding required (e.g., for chirality)? Carbon->Q2 Select3 SELECT 3-BROMO (Use SPhos Suzuki) Q2->Select3 Yes (Atropisomer) Select4_C SELECT 4-BROMO (Standard Suzuki) Q2->Select4_C No (Linear extender)

Caption: Strategic selection workflow based on desired linkage and steric requirements.

References

  • Reactivity of Pyridine Halides (

    
    ): J. Org. Chem. 2018, 83, 17, 10099–10100.[1][3] (General principles of pyridine regioselectivity).
    
  • Synthesis of 4-Bromopyridine-2,6-dicarboxylates: Royal Society of Chemistry, "Synthesis and characterization of metallo-supramolecular polymers," .[1]

  • Sterically Hindered Suzuki Coupling: Organic Chemistry Frontiers, "Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling," .[1][2][3]

  • Electronic Effects in Pyridine Dicarboxylates: NIH PubMed Central, "Pyridine Modifications Regulate Electronics and Reactivity," .[2][3]

  • 3-Bromo Pyridine Functionalization: Tetrahedron Letters, "Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines," .[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 3-bromopyridine-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 3-bromopyridine-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.